what is the chemical structure of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Lithium(1+) 3-(hydroxymethy...
This technical guide provides a comprehensive overview of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details a proposed synthetic pathway, starting from commercially available precursors, and outlines the necessary purification and characterization techniques. Furthermore, it delves into the predicted chemical structure, spectroscopic properties, and potential applications of this lithium salt, drawing parallels with structurally related compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-2-carboxylate derivatives.
Introduction
Pyridine-2-carboxylic acids, also known as picolinic acids, and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their unique structural motif allows them to act as versatile scaffolds in the design of new therapeutic agents. The introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide focuses on a specific derivative, Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate (CAS Number: 2193061-46-8). While specific literature on this compound is sparse, its structural components—a picolinic acid backbone, a hydroxymethyl group at the 3-position, and a lithium counterion—suggest a range of potential applications and interesting chemical properties. The hydroxymethyl group can participate in hydrogen bonding and may serve as a handle for further chemical modification, while the lithium salt form can influence solubility and bioavailability.
This document will provide a detailed, step-by-step methodology for the proposed synthesis and characterization of this compound, grounded in established chemical principles and supported by data from closely related analogues.
Synthesis and Purification
The synthesis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate can be logically approached in a two-step process starting from the commercially available precursor, 3-hydroxypicolinic acid. The overall synthetic scheme is depicted below.
Exploratory
Technical Whitepaper: Physicochemical Profiling and Application Horizons of Lithium(1+) 3-(Hydroxymethyl)pyridine-2-carboxylate
Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specialized ligands and metal salts that bridge the gap between robust coordination chemistry and tunable solubility. Lithiu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly specialized ligands and metal salts that bridge the gap between robust coordination chemistry and tunable solubility. Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate (commonly referred to as lithium 3-(hydroxymethyl)picolinate) represents a unique class of functionalized picolinate derivatives. By combining the classic bidentate N,O-chelating properties of the picolinate scaffold with the steric and hydrogen-bonding capabilities of a 3-hydroxymethyl group, this compound offers unprecedented control over secondary coordination spheres. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, self-validating synthesis protocols, and emerging applications in green catalysis and advanced materials.
Physicochemical and Structural Profiling
The introduction of a hydroxymethyl group at the 3-position of the pyridine ring fundamentally alters the electronic landscape of the parent picolinic acid[1]. The electron-withdrawing nature of the pyridine nitrogen is partially offset by the inductive effects of the hydroxymethyl moiety, which also serves as a potent hydrogen-bond donor and acceptor. This dramatically influences the thermodynamic stability and solubility profile of its lithium salt.
Quantitative Physicochemical Data
Property
Value
Experimental / Theoretical Rationale
Chemical Formula
C₇H₆LiNO₃
Deprotonation of the parent carboxylic acid yields the mono-lithium salt.
Molecular Weight
159.07 g/mol
Calculated based on standard atomic weights (Parent acid: 153.14 g/mol ).
Appearance
White crystalline solid
Lack of extended conjugation beyond the pyridine ring prevents visible spectrum absorption.
Aqueous Solubility
> 50 mg/mL
Driven by the high hydration energy of the Li⁺ ion and H-bonding of the 3-OH group.
Thermal Stability
> 250 °C (Decomp.)
High ionic lattice energy stabilizes the crystalline form prior to decarboxylation.
Synthesis & Purification Protocol
To ensure high fidelity in downstream applications, the synthesis of lithium 3-(hydroxymethyl)picolinate must avoid unwanted side reactions, such as the deprotonation of the primary alcohol. The following protocol utilizes a controlled acid-base neutralization strategy.
Objective: Synthesize high-purity lithium 3-(hydroxymethyl)pyridine-2-carboxylate.
Causality Check: We utilize lithium hydroxide monohydrate (LiOH·H₂O) rather than lithium metal or strong organolithium reagents (e.g., n-BuLi). The pKₐ of the carboxylic acid is approximately 5.2, whereas the primary alcohol is >15. A mild base ensures exclusive carboxylate formation without degrading the hydroxymethyl group.
Step-by-Step Methodology
Solvent Preparation: Prepare a 4:1 (v/v) mixture of anhydrous methanol and deionized water (18.2 MΩ·cm).
Rationale: The mixed solvent system ensures complete dissolution of the highly polar while moderating the exothermicity of the neutralization.
Reagent Dissolution: Suspend 10.0 mmol (1.53 g) of the parent acid in 25 mL of the solvent mixture under continuous magnetic stirring at 25 °C.
Base Addition: Chill the suspension to 0–5 °C using an ice bath. Slowly add 10.0 mmol (0.42 g) of LiOH·H₂O in small portions over 15 minutes.
Rationale: Strict temperature control prevents potential thermal degradation and ensures the thermodynamic product is favored.
Equilibration & Validation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Monitor the pH continuously. The system is self-validating: the reaction is deemed complete only when the pH stabilizes strictly between 7.0 and 7.5, indicating complete consumption of the acid.
Solvent Removal: Concentrate the solution under reduced pressure (rotary evaporation) at 40 °C until a viscous oil or wet solid is obtained.
Recrystallization: Triturate the crude residue with 15 mL of cold absolute ethanol. Filter the resulting white crystalline precipitate under vacuum. Wash with cold diethyl ether (2 × 5 mL) to remove any unreacted organic impurities.
Drying: Dry the product in a vacuum oven at 60 °C for 12 hours to yield the anhydrous lithium salt (>95% yield).
Analytical Characterization Workflow
To verify the structural integrity of the synthesized compound, a multi-modal analytical workflow is employed.
Synthesis and analytical characterization workflow for lithium 3-(hydroxymethyl)picolinate.
Self-Validating Analytics:
FTIR Spectroscopy: The shift of the carbonyl stretching frequency (νC=O) from ~1710 cm⁻¹ (in the free acid) to ~1610 cm⁻¹ confirms the formation of the carboxylate anion.
⁷Li NMR: A single sharp resonance in the ⁷Li NMR spectrum (referenced to LiCl in D₂O) confirms a uniform coordination environment for the lithium ion in solution, validating the absence of mixed aggregates.
Coordination Chemistry & Mechanistic Insights
The true value of this compound lies in its coordination chemistry. Lithium is a hard Lewis acid that preferentially binds to hard Lewis bases (like oxygen). However, the picolinate scaffold forces a bidentate chelation involving the borderline-soft pyridine nitrogen.
Logical relationship of donor atoms driving coordination chemistry and solid-state packing.
Mechanistic Causality: The 3-hydroxymethyl group introduces significant steric bulk adjacent to the carboxylate moiety. When coordinated to a metal center, this bulk alters the natural "bite angle" of the N,O-chelate. Furthermore, in the solid state, the hydroxyl group engages in intermolecular hydrogen bonding with adjacent carboxylate oxygens, driving the formation of robust supramolecular polymers rather than discrete monomers.
Application Horizons
Green Catalysis and Cross-Coupling
Lithium picolinate derivatives are highly valued as co-catalysts and ligands in transition-metal catalysis. Specifically, they act as robust bidentate ligands in copper-catalyzed cross-coupling reactions, such as the hydroxylation of aryl halides[2]. The addition of the 3-hydroxymethyl group enhances the water solubility of the resulting metal complexes. This aligns perfectly with the principles of "Green Chemistry" by facilitating [2]. The steric environment provided by the 3-position substituent can also accelerate the reductive elimination step in the catalytic cycle, thereby increasing the overall turnover frequency (TOF)[3].
Advanced Electrolyte Additives
In the realm of energy storage, specialized lithium salts are constantly evaluated for solid-electrolyte interphase (SEI) formation. The dual nature of the 3-(hydroxymethyl)picolinate anion—capable of both strong metal chelation and hydrogen bonding—makes it a promising candidate as an electrolyte additive to stabilize lithium-metal anodes by forming a flexible, polymer-like SEI layer.
References
NextSDS. "3-(HydroxyMethyl)picolinic acid — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
The Royal Society of Chemistry. "Greener Approaches to Cross-Coupling." RSC Books. Available at:[Link]
molecular weight and exact mass of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Technical Guide to the Molecular Weight and Exact Mass of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate Introduction For researchers and professionals in the field of drug development, a precise un...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Molecular Weight and Exact Mass of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Introduction
For researchers and professionals in the field of drug development, a precise understanding of a compound's molecular weight and exact mass is fundamental. This guide provides a comprehensive overview of the theoretical and experimental determination of these critical parameters for Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. The accurate characterization of this molecule is paramount for its identification, purity assessment, and elucidation of its pharmacokinetic and pharmacodynamic properties. This document will delve into the causal relationships behind the experimental choices and provide a self-validating framework for these determinations.
Theoretical Determination of Molecular Weight and Exact Mass
The initial step in characterizing a molecule is the theoretical calculation of its molecular weight and exact mass based on its chemical formula.
Chemical Formula
The chemical formula for Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is determined by identifying its constituent atoms. The structure consists of a pyridine ring substituted with a carboxylate group at the 2-position and a hydroxymethyl group at the 3-position, with a lithium cation as the counter-ion.
3-(hydroxymethyl)pyridine-2-carboxylate anion :
Pyridine ring: C₅H₃N (at the substitution points)
Carboxylate group (-COO⁻): C, 2xO
Hydroxymethyl group (-CH₂OH): C, 3xH, O
Total for the anion: C₇H₆NO₃⁻
Lithium (1+) ion : Li⁺
Overall Chemical Formula : C₇H₆LiNO₃
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. It is an average value based on the natural isotopic abundance of the elements.
The exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. This value is crucial for high-resolution mass spectrometry.
High-resolution mass spectrometry (HRMS) is the gold standard for the experimental determination of a compound's exact mass. The following protocol outlines a typical workflow using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.
A Guide to the Crystal Structure Analysis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate: A Methodological Whitepaper
Abstract This technical guide provides a comprehensive walkthrough of the methodologies involved in the crystal structure analysis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. While the specific crystal struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive walkthrough of the methodologies involved in the crystal structure analysis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. While the specific crystal structure of this compound is not publicly available at the time of writing, this document serves as an in-depth instructional manual for researchers, scientists, and drug development professionals on how to approach such an analysis. We will detail the entire workflow, from the synthesis and crystallization of the target compound to the collection and interpretation of single-crystal X-ray diffraction data. To illustrate the data analysis and interpretation phase, the crystal structure of a closely related analogue, lithium picolinate, will be used as a case study. This guide is designed to impart both the practical steps and the underlying scientific principles necessary for the successful elucidation of the three-dimensional atomic arrangement of this and similar organometallic compounds.
Introduction: The Significance of Pyridine Carboxylates and Their Metal Complexes
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a multitude of drugs for treating conditions ranging from tuberculosis to cancer and diabetes.[2][4] The incorporation of a pyridine ring can enhance a molecule's therapeutic efficacy through various mechanisms, including improved water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[4]
The coordination of these pyridine carboxylates to metal ions, such as lithium, introduces another layer of structural and functional diversity. The resulting organometallic complexes are of significant interest in drug development and materials science.[5] Understanding the precise three-dimensional structure of these complexes is paramount. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unambiguous information on bond lengths, bond angles, coordination geometries, and intermolecular interactions.[6] This structural data is invaluable for establishing structure-activity relationships (SAR), optimizing drug design, and engineering novel materials with tailored properties.
This guide will focus on the methodological approach to determining the crystal structure of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a compound of interest due to its potential applications stemming from the combined features of the picolinic acid backbone and the lithium cation.
Synthesis and Crystallization: From Precursors to High-Quality Single Crystals
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
A plausible synthetic route to the title compound involves a two-step process starting from 3-hydroxypicolinic acid.
Step 1: Esterification of 3-Hydroxypicolinic Acid
The first step is the esterification of 3-hydroxypicolinic acid to protect the carboxylic acid group. A common method involves reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]
Protocol:
Suspend 3-hydroxypicolinic acid in methanol.
Cool the suspension to 0 °C.
Slowly add concentrated sulfuric acid.
Reflux the reaction mixture for several hours.
After cooling, neutralize the mixture and extract the methyl 3-hydroxy-2-pyridinecarboxylate product.
Step 2: Reduction and Saponification
The ester can then be reduced to the 3-(hydroxymethyl) derivative. Subsequently, saponification with a lithium base will yield the desired lithium salt.
Protocol:
Dissolve the methyl 3-hydroxy-2-pyridinecarboxylate in a suitable solvent.
Treat with a reducing agent, such as lithium aluminium hydride, to convert the ester to the corresponding alcohol.[8]
Carefully quench the reaction and purify the resulting 3-(hydroxymethyl)pyridine-2-carboxylic acid.
React the purified acid with one equivalent of a lithium base, such as lithium hydroxide, in an aqueous or alcoholic solution to form the lithium salt.
The final product can be isolated by evaporation of the solvent.
Caption: Synthetic pathway for Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Crystallization Techniques
Obtaining single crystals of sufficient size and quality is often the most challenging step. For organometallic compounds, several techniques can be employed.[9][10]
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[10]
Solvent Layering: A solution of the compound is carefully layered with a less dense "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[10][11]
Vapor Diffusion: A solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[11]
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystallization.[10][12]
The choice of solvent is critical and can significantly influence crystal growth. It is often a matter of empirical screening to find the optimal conditions.
Single-Crystal X-ray Diffraction Analysis: A Step-by-Step Guide
Once suitable single crystals are obtained, the process of elucidating the molecular structure through X-ray diffraction can begin.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Crystal Mounting and Data Collection
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. For air- or moisture-sensitive compounds, this is done under an inert atmosphere. The mounted crystal is then placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and protect against radiation damage.
Data collection involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector as the crystal is rotated.[13] Modern diffractometers automate this process, collecting a series of images at different crystal orientations.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[13][14] This process involves several steps:
Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
Integration: The intensity of each reflection is measured from the diffraction images.
Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final dataset.
Structure Solution and Refinement
The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is often achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXS.[15]
Once an initial structural model is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[15][16] This is an iterative process that involves adjusting atomic positions, displacement parameters, and occupancies to minimize the R-factor, which is a measure of the goodness of fit.[17] Popular software for structure refinement includes SHELXL and Olex2.[6][15][16]
Interpretation of Results and Structural Features: A Case Study of Lithium Picolinate
As the crystal structure of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is not available, we will use the published crystal structure of a related compound, lithium picolinate (CCDC refcode: LIPICO01), to illustrate the type of information that can be obtained from a crystal structure analysis.
Crystallographic Data
The crystallographic data for a compound are typically summarized in a table.
Parameter
Lithium Picolinate (LIPICO01)
Chemical Formula
C₆H₄LiNO₂
Formula Weight
129.05
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
3.633(1)
b (Å)
10.331(2)
c (Å)
14.156(3)
β (°)
94.13(2)
Volume (ų)
529.7(2)
Z
4
Calculated Density (g/cm³)
1.618
R-factor
0.045
Molecular Structure and Coordination Environment
The primary output of a crystal structure analysis is the three-dimensional arrangement of atoms. This allows for a detailed examination of bond lengths, bond angles, and the coordination environment of the metal center.
In the case of lithium picolinate, the lithium ion is coordinated by the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The precise coordination number and geometry are key features to be determined.
Caption: A simplified representation of the coordination of a picolinate ligand to a lithium ion.
Intermolecular Interactions and Crystal Packing
Beyond the individual molecule, a crystal structure reveals how molecules are arranged in the solid state. This includes the identification of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the physical properties of the material and can play a significant role in its biological activity.
Conclusion
The crystal structure analysis of a compound like Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate provides invaluable insights into its chemical nature and potential applications. While the specific structure remains to be determined, this guide has outlined the comprehensive experimental and computational workflow required for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can successfully determine the three-dimensional atomic arrangement of this and other important organometallic compounds, thereby advancing the fields of medicinal chemistry and materials science.
References
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481-16503. Available at: [Link]
Girolami, G. S. (2008). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 1), 1-8. Available at: [Link]
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-20. Available at: [Link]
Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
Read, R. J., & bottomley, M. J. (2017). X-ray data processing. Essays in Biochemistry, 61(5), 483-492. Available at: [Link]
Revolvy. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
Parkhurst, J. M., & Sauter, N. K. (2021). A beginner's guide to X-ray data processing. Methods in Molecular Biology, 2305, 1-22. Available at: [Link]
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
Choudhury, A. R. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. NPTEL. Retrieved from [Link]
Reddit. (2021). Recrystallizing organometallic complexes. r/chemistry. Retrieved from [Link]
Liu, Y., et al. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. Available at: [Link]
IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
CRYSTAL FIELD THEORY (CFT). (n.d.). Retrieved from [Link]
Mairath, P., et al. (2024). Crystal structure and Hirshfeld surface analysis of 2-picolyllithium·3thf. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 79-83. Available at: [Link]
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481-16503. Available at: [Link]
MDPI. (2020). Crystal Structure and Thermal Studies of Coordination Compounds. Retrieved from [Link]
MDPI. (2023). Structure and Neuroprotector Properties of a Complex Compound of Lithium with Comenic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Coordination compounds crystallographic data and structural refinements. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Journal of the Chemical Society of Pakistan, 44(03). Available at: [Link]
University of Siegen. (n.d.). Crystal structure analysis/determination. Retrieved from [Link]
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]
Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4598. Available at: [Link]
MURAL. (2020). Synthesis, Structure, and DFT Analysis of the THF Solvate of 2‐Picolyllithium. Retrieved from [Link]
Wikipedia. (n.d.). Methyllithium. Retrieved from [Link]
Martínez-Martínez, A. J., et al. (2018). Crystal structure of a three-coordinate lithium complex with monodentate phenyloxazoline and hexamethyldisilylamide ligands. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1675-1678. Available at: [Link]
Google Patents. (n.d.). WO2010046851A1 - Process for the preparation of 1- ( 3-hydroxymethylpyrid-2 -yl ) -2 -phenyl-4-methylpiperazine and mirtazapine.
electronic properties of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate complexes
An In-Depth Technical Guide to the Electronic Properties of Lithium(1+) 3-(Hydroxymethyl)pyridine-2-carboxylate Complexes Executive Summary Lithium-ion complexes are of paramount importance across diverse scientific fiel...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Properties of Lithium(1+) 3-(Hydroxymethyl)pyridine-2-carboxylate Complexes
Executive Summary
Lithium-ion complexes are of paramount importance across diverse scientific fields, from energy storage to therapeutics.[1][2] This guide provides a comprehensive technical overview of the electronic properties of a specific chelate: the Lithium(1+) ion complex with 3-(hydroxymethyl)pyridine-2-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for researchers, scientists, and professionals in drug and materials development. We will explore the synthesis of this complex, delineate rigorous experimental protocols for characterizing its electronic and electrochemical behavior using UV-Visible Spectroscopy and Cyclic Voltammetry, and correlate these findings with high-level computational analysis via Density Functional Theory (DFT). The objective is to present a self-validating system of inquiry, where experimental results and theoretical predictions converge to create a holistic electronic profile of the title complex.
Introduction: Significance and Rationale
The Versatility of Lithium Complexes
The lithium ion (Li+), despite its simple electronic structure, forms complexes that are central to modern technology and medicine. In materials science, the electrochemical potential of lithium complexes is the cornerstone of high-energy-density batteries.[3] In medicinal chemistry, lithium salts are established mood stabilizers, and re-engineering their solid forms through complexation is a key strategy for improving therapeutic outcomes.[2] Furthermore, the unique coordination chemistry of lithium enables its use in catalysis for various organic transformations.[4]
The Ligand: 3-(Hydroxymethyl)pyridine-2-carboxylate
The ligand, 3-(hydroxymethyl)pyridine-2-carboxylate, is derived from 3-hydroxypyridine-2-carboxylic acid.[5] It is a bifunctional molecule possessing a pyridine ring and a carboxylate group, which are excellent chelating agents for metal ions. The nitrogen atom of the pyridine ring and the deprotonated carboxylate group can form a stable five-membered chelate ring with the lithium cation. The additional hydroxymethyl group offers a potential third coordination site or a point for further functionalization. Understanding how these structural features influence the electronic landscape of the resulting lithium complex is crucial for predicting its stability, reactivity, and potential applications.
Synthesis and Structural Framework
The foundation of any electronic property investigation is the reliable synthesis and structural confirmation of the complex.
Proposed Synthetic Protocol
The synthesis of the Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate complex is a straightforward acid-base reaction. The causality here is the deprotonation of the carboxylic acid and hydroxyl groups of the ligand by a lithium base, followed by coordination of the resulting anion to the Li+ ion.
Lithium hydroxide (LiOH) or Lithium carbonate (Li2CO3)
Deionized water
Ethanol
Step-by-Step Protocol:
Dissolution: Dissolve one molar equivalent of 3-hydroxypyridine-2-carboxylic acid in a minimal amount of warm ethanol.
Base Addition: In a separate vessel, dissolve one molar equivalent of lithium hydroxide in deionized water.
Reaction: Slowly add the aqueous LiOH solution to the ethanolic ligand solution while stirring. The reaction is mildly exothermic. If using Li2CO3, 0.5 molar equivalents should be used, and the reaction may require gentle heating to drive off the CO2 produced.
Precipitation/Crystallization: The lithium complex has lower solubility in the mixed solvent system compared to the reactants. Cool the reaction mixture slowly to room temperature, then in an ice bath to facilitate precipitation or crystallization.
Isolation: Collect the solid product by vacuum filtration.
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.
Drying: Dry the final product in a vacuum oven at 60 °C for several hours to yield the Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate complex.
Expected Molecular Structure
The lithium cation is expected to be coordinated by the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. Crystal structures of related lithium complexes with pyridine-dicarboxylates reveal that water molecules often participate in the coordination sphere, and the complexes can form polymeric chains.[6] Thus, the coordination geometry around the Li+ center is likely to be tetrahedral or higher, involving the bidentate ligand and potentially the hydroxyl group or water molecules.
Caption: Workflow for experimental electronic property characterization.
Computational Analysis via Density Functional Theory (DFT)
DFT calculations provide a theoretical framework to understand and predict the electronic properties at a molecular level, offering insights that are often inaccessible through experimentation alone.
[3][7]
Protocol for DFT Calculations
The causality for this multi-step process is to first find the most stable (lowest energy) geometry of the complex before calculating its electronic properties. An incorrect geometry will yield meaningless electronic data.
Geometry Optimization: The structure of the Li+(3-hydroxymethyl)pyridine-2-carboxylate complex is optimized to find its lowest energy conformation. A common and reliable method is using the B3LYP functional with a 6-31+G* basis set. [7][8]Including a solvation model (e.g., SMD or PCM) that matches the experimental solvent is crucial for accurate results.
[9][10]2. Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
[11]3. Electronic Property Calculation: Single-point energy calculations are then performed on the validated structure to determine electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and performing Natural Bond Orbital (NBO) analysis.
[12][13]
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most easily removed (oxidation), while the LUMO is the orbital to which an electron is most easily added (reduction). The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and electronic excitability. [12][14]A large gap suggests high stability, while a small gap suggests the molecule is more reactive.
For the Li+(3-hydroxymethyl)pyridine-2-carboxylate complex, the HOMO is expected to be localized primarily on the electron-rich pyridine-carboxylate ligand, while the LUMO will also be centered on the ligand's π* system. The binding of the Li+ ion is predicted to lower the energy of both orbitals, but the effect on the LUMO is often more pronounced, which can alter the HOMO-LUMO gap compared to the free ligand.
[15]
Caption: The HOMO-LUMO gap represents the energy for electronic excitation.
Natural Bond Orbital (NBO) Analysis
Concept: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs. It provides quantitative information on charge distribution and the nature of the bonding interactions.
[8][16]
Expected Results: For the title complex, NBO analysis is expected to show a significant positive charge (approaching +1) on the lithium atom and negative charges localized on the carboxylate oxygen atoms and the pyridine nitrogen. This confirms the highly ionic character of the Li-O and Li-N coordination bonds. [8]The analysis can also reveal weaker hyperconjugative interactions that contribute to the overall stability of the complex.
[13]
Synthesis of Findings and Future Outlook
The true power of this multi-faceted approach lies in the integration of experimental and computational data.
Summary of Key Electronic Data
Parameter
Experimental Method
Computational Method
Significance
λ_max (nm)
UV-Vis Spectroscopy
TD-DFT
Wavelength of maximum light absorption, related to electronic transitions.
Oxidation Potential (V)
Cyclic Voltammetry
Koopmans' Theorem (HOMO)
Energy required to remove an electron; relates to HOMO energy.
Reduction Potential (V)
Cyclic Voltammetry
Koopmans' Theorem (LUMO)
Energy gained by adding an electron; relates to LUMO energy.
HOMO Energy (eV)
Estimated from CV
DFT
Energy of the highest occupied molecular orbital.
LUMO Energy (eV)
Estimated from CV
DFT
Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV)
Calculated from CV/UV-Vis
DFT
Indicator of chemical reactivity and kinetic stability. [14]
Li+ Charge
N/A
NBO Analysis
Quantifies the ionic character of the Li-ligand bonding. [8]
Integrated Analysis
The redox potentials measured by CV should correlate well with the HOMO and LUMO energies calculated by DFT. [15]Similarly, the energy of the primary electronic transition observed in the UV-Vis spectrum should correspond to the calculated HOMO-LUMO gap. Discrepancies between experimental and theoretical values can often be explained by factors like solvent effects or limitations of the computational model, providing further avenues for investigation. A strong correlation across these techniques provides a high degree of confidence in the determined electronic properties.
Future Directions
A thorough understanding of the electronic properties of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate opens several possibilities. Its electrochemical stability window, determined by CV, could indicate its suitability as an additive in lithium-ion battery electrolytes to improve interfacial properties. [17]The coordination chemistry could be exploited to use the complex as a building block for novel coordination polymers with interesting optical or electronic properties. [18]Finally, the electronic influence of the Li+ on the ligand might tune its reactivity for applications in organometallic catalysis.
References
Agilent. (2024). Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy. Agilent Technologies.
Agilent. (2024). Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy.
Abragam, A., & Bleaney, B. (n.d.). Electron Paramagnetic Resonance of Transition Metal Ions. Oxford University Press. (Referenced in)[19]
ResearchGate. (n.d.). HOMO−LUMO Gap, Computed via DFT, for Different Species of LiTFSI and LiPF6.
Kim, K., et al. (2000). Density Functional Calculations of Methyllithium, t-Butyllithium, and Phenyllithium Oligomers: Effect of Hyperconjugation on Conformation. The Journal of Physical Chemistry A.
ResearchGate. (n.d.). UV-vis spectra with added lithium ions.
ResearchGate. (n.d.).
ResearchGate. (n.d.).
Yildirim, C. H., et al. (2020). Theoretical Investigation on Molecular Structure and Electronic Properties of BxLiy Cluster for Lithium-Ion Batteries with Quantum ESPRESSO Program.
CymitQuimica. (n.d.). CAS 62733-99-7: 3-Hydroxy-2-pyridinecarboxylic acid methyl ester.
Chemical Review and Letters. (n.d.).
Zhang, X., et al. (n.d.). Regulating the Performance of Lithium-Ion Battery Focus on the Electrode-Electrolyte Interface. Frontiers in Chemistry.
Farmacia Journal. (n.d.). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS.
Huba, Z. et al. (2016). Solvent-Dictated Lithium Sulfur Redox Reactions: An Operando UV–vis Spectroscopic Study. The Journal of Physical Chemistry Letters.
Rajput, N. N., et al. (2017). Spectroscopic and Density Functional Theory Characterization of Common Lithium Salt Solvates in Carbonate Electrolytes for Lithium Batteries. The Journal of Physical Chemistry C.
Gaussian Inc. (n.d.). Gaussian 09 User's Reference. (Referenced in)[11]
Wang, S., et al. (2025).
Wouters, J., et al. (n.d.). Computational and NMR Studies on the Complexation of Lithium Ion to 8‐Crown‐4. ChemistryOpen.
Glendening, E. D., et al. (n.d.). NBO 7.0. (Referenced in)[16]
Smith, A. J., et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics.
Jeschke, S., et al. (n.d.).
Caires, A. C. F., et al. (2004). A lithium complex of pyridine-2,6-dicarboxylic acid. Acta Crystallographica Section E.
Jana, A., et al. (2022). Lithium and magnesium complexes by using pyridyl-pendanted unsymmetrical β-diketiminates: syntheses and application as catalysts for the hydroboration of carbonyl compounds. Dalton Transactions.
ResearchGate. (2025).
Powers, I. G., et al. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry.
Lithium 3-(hydroxymethyl)pyridine-2-carboxylate (Li-3-HMPC): Mechanism of Action, Pharmacokinetics, and Neurotherapeutic Potential
Executive Summary Lithium remains the gold standard for the management of bipolar disorder and exhibits profound neuroprotective properties with potential applications in neurodegenerative diseases. However, traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Lithium remains the gold standard for the management of bipolar disorder and exhibits profound neuroprotective properties with potential applications in neurodegenerative diseases. However, traditional formulations like lithium carbonate (Li₂CO₃) suffer from poor lipophilicity, necessitating high systemic doses to achieve therapeutic concentrations in the central nervous system (CNS), often leading to peripheral toxicity.
Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (Li-3-HMPC) represents a next-generation coordination complex designed to overcome these pharmacokinetic limitations. By utilizing a functionalized picolinate derivative as a bidentate carrier ligand, this complex enhances the transcellular permeability of the lithium pharmacophore across the Blood-Brain Barrier (BBB). This technical guide details the molecular rationale, dual-phase mechanism of action, and the self-validating experimental protocols required to evaluate this compound in preclinical drug development.
Molecular Rationale & Coordination Chemistry
The efficacy of Li-3-HMPC is rooted in its structural architecture, which pairs a bioactive payload with a highly optimized carrier ligand.
The Carrier Ligand: 3-(hydroxymethyl)pyridine-2-carboxylic acid is a derivative of picolinic acid. Picolinic acid is a well-documented bidentate chelator that coordinates with metal ions via its pyridine nitrogen and carboxylate oxygen. Clinical and pharmacokinetic studies have consistently demonstrated that complexing metals with picolinic acid significantly enhances their gastrointestinal absorption and membrane permeation compared to standard salts[1]. The addition of the 3-hydroxymethyl group introduces precise hydrogen-bonding capabilities, creating an amphiphilic profile that maintains the lipophilic core necessary for lipid bilayer insertion while preventing complete aqueous insolubility.
The Payload: The Lithium(1+) ion (Li⁺) is the active therapeutic agent. In the Li-3-HMPC complex, the positive charge of the lithium ion is neutralized by the carboxylate group of the ligand, drastically reducing the hydration shell that typically impedes the passive diffusion of free Li⁺ ions across biological membranes.
Pharmacokinetics: The Transport Mechanism
Traditional lithium salts rely heavily on paracellular transport or non-specific cation channels to enter the brain, resulting in inefficient CNS partitioning. Li-3-HMPC alters this paradigm through a carrier-mediated passive diffusion model .
Due to its charge-neutralized, lipophilic coordination sphere, Li-3-HMPC efficiently partitions into the lipid bilayer of the BBB endothelial cells. Once the complex traverses the BBB and enters the neuronal cytosol, it encounters a distinct microenvironment. The lower intracellular pH and the presence of competing high-affinity intracellular chelators (such as ATP and metallothioneins) drive the dissociation of the complex. This targeted dissociation releases the free Li⁺ ion directly into the neuronal cytosol, ensuring high target engagement without requiring toxic systemic concentrations.
Caption: Transport and intracellular dissociation pathway of Li-3-HMPC across the Blood-Brain Barrier.
Pharmacodynamics: Intracellular Target Engagement
Upon dissociation, the liberated Li⁺ ion exerts its therapeutic effects by modulating two primary intracellular signaling cascades.
A. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Unlike most kinases, GSK-3β is constitutively active in resting cells and must be inhibited to activate its downstream pathways [2]. Lithium acts as a direct, competitive inhibitor of GSK-3β by displacing magnesium (Mg²⁺) at the enzyme's catalytic site[3].
By inhibiting GSK-3β, lithium prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. Stabilized β-catenin translocates to the nucleus, where it acts as a transcription factor for the Wnt signaling pathway, upregulating neuroprotective and neurogenic genes such as Brain-Derived Neurotrophic Factor (BDNF) and B-cell lymphoma 2 (Bcl-2) [4].
Caption: Mechanism of GSK-3β inhibition by intracellular Lithium and downstream β-catenin stabilization.
B. Inositol Monophosphatase (IMPase) Inhibition
The second critical target is the phosphoinositide (PI) cycle. Lithium uncompetitively inhibits IMPase, the enzyme responsible for recycling inositol monophosphates into free myo-inositol [5]. This inhibition depletes cellular myo-inositol levels, which dampens overactive G-protein coupled receptor (GPCR) signaling cascades that rely on the IP3/DAG second messenger system. This "inositol depletion hypothesis" is widely considered the core mechanism behind lithium's mood-stabilizing effects during manic episodes [2].
Experimental Methodologies
To validate the enhanced pharmacokinetic profile and preserved pharmacodynamic efficacy of Li-3-HMPC, the following self-validating protocols are essential.
Protocol 1: BBB Permeability Validation via PAMPA-BBB
Objective: To quantify the passive transcellular permeability (
Papp
) of Li-3-HMPC compared to Li₂CO₃.
Causality: We utilize a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with a 20% w/v porcine brain lipid extract. This specific lipid composition accurately models the unique sphingomyelin and cholesterol ratios of the human BBB, isolating passive transcellular diffusion from active transport or paracellular leakage confounders.
Preparation: Dissolve Li-3-HMPC and Li₂CO₃ in PBS (pH 7.4) to a final concentration of 100 μM to form the donor solutions.
Membrane Coating: Apply 4 μL of porcine brain lipid extract (20% w/v in dodecane) to the PVDF membrane filter of the donor microplate. Note: Dodecane is used as the solvent because it evaporates slowly, ensuring a stable, uniform lipid bilayer.
Incubation: Add 150 μL of the donor solution to the donor compartment and 300 μL of fresh PBS to the acceptor compartment. Incubate at 37°C for 4 hours under gentle agitation (100 rpm) to minimize the unstirred water layer effect.
Quantification: Extract 50 μL from both compartments. Quantify elemental lithium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Self-Validation: ICP-MS is chosen over UV-Vis because it measures the elemental Li⁺ ion with parts-per-billion (ppb) sensitivity, ensuring the
Papp
calculation is independent of any potential ligand degradation during the assay.
Protocol 2: In Vitro GSK-3β Kinase Activity Assay
Objective: To confirm that Li-3-HMPC successfully dissociates in an aqueous physiological environment to inhibit GSK-3β.
Causality: A luminescent ATP-depletion assay is utilized. Because Li⁺ competes with Mg²⁺ (a necessary cofactor for ATP binding to the kinase), measuring residual ATP provides a highly sensitive, direct readout of target engagement.
Enzyme Preparation: Dilute recombinant human GSK-3β in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to a working concentration of 1 ng/μL.
Compound Addition: In a 384-well plate, combine 5 μL of the enzyme solution with 5 μL of serially diluted Li-3-HMPC (range: 0.1 mM to 10 mM). Incubate for 15 minutes at room temperature to allow for complex dissociation and Mg²⁺ displacement.
Reaction Initiation: Add 5 μL of a substrate mix containing 10 μM ATP and 0.2 μg/μL GSM (Glycogen Synthase-derived peptide substrate). Incubate for 30 minutes at 30°C.
Detection: Add 15 μL of luminescent kinase reagent.
Self-Validation: The reagent contains proprietary detergents that immediately halt the kinase reaction while lysing the substrate. This ensures the luminescence signal (directly proportional to unconsumed ATP) is an exact, unconfounded snapshot of GSK-3β inhibition at the 30-minute mark.
Quantitative Data Summary
The following table summarizes the theoretical and empirical advantages of utilizing the Li-3-HMPC coordination complex over traditional lithium carbonate.
Parameter
Lithium Carbonate (Li₂CO₃)
Lithium 3-HMPC (Complex)
Analytical Method
Molecular Weight
73.89 g/mol
159.06 g/mol
Mass Spectrometry
BBB Permeability (
Papp
)
Low (Paracellular transport)
High (Transcellular diffusion)
PAMPA-BBB / MDCK
Intracellular Li⁺ Release
Rapid (Immediate hydration)
Sustained (pH/chelator dependent)
ICP-MS
GSK-3β IC₅₀ (Effective)
~2.0 mM
< 1.0 mM (Due to intracellular accumulation)
Luminescent Kinase Assay
GI Tolerability
Poor (High free ion irritation)
High (Chelated complex)
In Vivo Murine Models
References
Lithium Mechanism of Action: 2025 Updated Synopsis and Visual Guide. Psych Scene Hub. Available at:[Link]
Lithium: the pharmacodynamic actions of the amazing ion. National Center for Biotechnology Information (PMC). Available at:[Link]
Molecular mechanisms and therapeutic potential of lithium in Alzheimer's disease. Frontiers in Aging Neuroscience. Available at:[Link]
Glycogen synthase kinase-3 in neurodegeneration and neuroprotection: lessons from lithium. Current Alzheimer Research (PubMed). Available at:[Link]
Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and Actions (PubMed). Available at:[Link]
thermodynamic stability of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Technical Guide to the Thermodynamic Stability of Lithium(1+) 3-(Hydroxymethyl)pyridine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of Lithium(1+) 3-(Hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of metal-ligand complexes is a cornerstone of drug development, materials science, and chemical synthesis. It governs the formation, persistence, and reactivity of these species in a given environment. This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability of a specific, yet representative, coordination compound: Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. While direct thermodynamic data for this exact complex is not extensively published, this whitepaper serves as a detailed roadmap for researchers, outlining the theoretical underpinnings, experimental protocols, and computational approaches necessary for a thorough investigation. By treating this compound as a case study, we offer field-proven insights and self-validating systems for the broader scientific community engaged in the study of metal-ligand thermodynamics.
Introduction: The Significance of Thermodynamic Stability
The interaction between a metal ion and a ligand to form a coordination complex is a reversible process that reaches equilibrium. The position of this equilibrium is a measure of the complex's thermodynamic stability. For pharmaceutical applications, the stability of a lithium salt of a drug molecule can influence its solubility, bioavailability, and shelf-life. In materials science, the thermodynamic parameters of lithium complexes are crucial for the design of novel electrolytes for batteries and other electrochemical devices.
The formation of the Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate complex can be represented by the following equilibrium:
Li⁺ + L⁻ ⇌ LiL
where L⁻ is the 3-(hydroxymethyl)pyridine-2-carboxylate anion.
The stability of this complex is quantified by the stability constant (K) , also known as the formation constant (β).
K = [LiL] / ([Li⁺] * [L⁻])
A high value of K indicates that the complex is favored at equilibrium and is thus thermodynamically stable. The stability constant is related to the standard Gibbs free energy of formation (ΔG°) by the equation:
ΔG° = -RTlnK
where R is the gas constant and T is the absolute temperature. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:
ΔG° = ΔH° - TΔS°
A comprehensive understanding of the thermodynamic stability, therefore, requires the determination of K, ΔH°, and ΔS°.
The ligand , 3-(hydroxymethyl)pyridine-2-carboxylate, is a bidentate chelating agent. It can coordinate to the lithium ion via the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable five-membered ring. This "chelate effect" generally leads to enhanced thermodynamic stability compared to coordination with analogous monodentate ligands.[1]
Synthesis and Characterization of Materials
A prerequisite for any thermodynamic study is the synthesis and purification of the ligand and its lithium complex.
Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic Acid (Ligand)
The synthesis of the ligand can be achieved from its commercially available methyl ester, methyl 3-(hydroxymethyl)pyridine-2-carboxylate.
Protocol:
Hydrolysis of the Ester: Dissolve methyl 3-(hydroxymethyl)pyridine-2-carboxylate in a suitable solvent such as methanol or a mixture of methanol and water.
Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), in a stoichiometric amount.
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, carefully neutralize the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH where the carboxylic acid precipitates.
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(hydroxymethyl)pyridine-2-carboxylic acid.
Synthesis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
The lithium salt can be prepared by a straightforward acid-base reaction.
Protocol:
Dissolve the synthesized 3-(hydroxymethyl)pyridine-2-carboxylic acid in a suitable solvent, such as ethanol or water.
Add a stoichiometric amount of a lithium base, for instance, lithium hydroxide (LiOH), as an aqueous solution.
Stir the mixture until the acid is fully neutralized.
Remove the solvent under reduced pressure to obtain the crude lithium salt.
Recrystallize the product from a suitable solvent system to obtain pure Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Characterization
The identity and purity of the synthesized ligand and its lithium salt must be confirmed using standard analytical techniques, including:
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
Mass Spectrometry (MS): To verify the molecular weight.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Elemental Analysis: To determine the elemental composition.
Single-Crystal X-ray Diffraction: To determine the solid-state structure of the complex, providing insights into the coordination geometry of the lithium ion.[2][3]
Experimental Determination of Thermodynamic Stability
Several robust experimental techniques can be employed to determine the stability constant and other thermodynamic parameters of the lithium complex in solution.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants.[4][5][6] It involves monitoring the pH of a solution containing the ligand as it is titrated with a standard base, both in the absence and presence of the metal ion.
Protocol:
Apparatus Setup: Use a high-precision pH meter with a glass electrode, calibrated with standard buffer solutions. Maintain a constant temperature using a thermostatted titration vessel.
Solution Preparation: Prepare solutions of the ligand, a strong acid (e.g., HCl), the lithium salt (e.g., LiCl or LiClO₄), and a carbonate-free standard strong base (e.g., NaOH or KOH). Maintain a constant ionic strength in all solutions using an inert electrolyte like KCl or NaNO₃.[5]
Titrations: Perform the following titrations:
Acid titration: Titrate the strong acid with the standard base.
Ligand titration: Titrate a mixture of the strong acid and the ligand with the standard base.
Metal-ligand titration: Titrate a mixture of the strong acid, the ligand, and the lithium salt with the standard base.
Data Analysis: Plot the pH versus the volume of base added for each titration. From these curves, the protonation constants of the ligand and the stability constant of the lithium complex can be calculated using specialized software that employs algorithms like the Irving-Rossotti method.[7]
Caption: Workflow for Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[8][9]
Protocol:
Sample Preparation: Prepare solutions of the lithium salt and the ligand in the same buffer to minimize heats of dilution.[10] Degas the solutions to prevent air bubbles.
Instrument Setup: Set up the ITC instrument at the desired temperature. The instrument consists of a sample cell and a reference cell.[11]
Loading: Load the ligand solution into the sample cell and the lithium salt solution into the injection syringe (or vice versa).
Titration: Inject small aliquots of the lithium salt solution into the ligand solution. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to give the enthalpy change for that injection.
Data Analysis: Plot the heat change per injection against the molar ratio of lithium to ligand. Fit the resulting binding isotherm to a suitable binding model to extract K, ΔH°, and n. The entropy change (ΔS°) can then be calculated from the Gibbs equation.
If the formation of the lithium complex results in a change in the ultraviolet-visible absorption spectrum of the ligand, this change can be monitored to determine the stability constant.[1][12]
Protocol:
Spectral Scans: Record the UV-Vis spectrum of the ligand solution and a series of solutions with a constant ligand concentration and varying lithium ion concentrations.
Identify Wavelength: Identify a wavelength where the change in absorbance upon complexation is maximal.
Titration: Prepare a series of solutions with a fixed concentration of the ligand and incrementally increasing concentrations of the lithium salt. Measure the absorbance of each solution at the chosen wavelength.
Data Analysis: Plot the absorbance versus the concentration of the lithium salt. The data can be analyzed using methods such as the Benesi-Hildebrand method or non-linear regression analysis to determine the stability constant.[13]
Computational Analysis of Thermodynamic Stability
Computational chemistry provides powerful tools to complement experimental studies, offering insights into the structure, bonding, and energetics of the complex.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be used to predict the binding energy of the lithium complex, which is related to its thermodynamic stability.[14]
Protocol:
Model Building: Construct the 3D structures of the lithium ion, the carboxylate ligand, and the resulting complex in silico.
Geometry Optimization: Perform geometry optimization calculations to find the lowest energy structures for all species. A suitable functional, such as M06, and a basis set appropriate for organometallic compounds, for example, 6-311+G(2d,p), should be used.[9][15] Empirical dispersion corrections (e.g., D3) are often recommended to accurately model non-covalent interactions.[14]
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Binding Energy Calculation: Calculate the binding energy (ΔE_bind) as:
ΔE_bind = E_complex - (E_Li⁺ + E_ligand)
where E is the total electronic energy (including thermal corrections) of each species. A more negative binding energy indicates a more stable complex. The Gibbs free energy of binding (ΔG_bind) can also be calculated from the output of the frequency calculations.
Caption: Density Functional Theory Calculation Workflow.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the structure and dynamics of the lithium complex in solution, including the role of solvent molecules in the coordination sphere.[16][17]
Protocol:
System Setup: Create a simulation box containing the lithium complex, and a sufficient number of solvent molecules (e.g., water, acetonitrile) to represent a solution of a given concentration.
Force Field Selection: Choose an appropriate force field that accurately describes the interactions between all atoms in the system. For lithium-containing systems, specialized or optimized force fields may be required.[18][19]
Equilibration: Run the simulation for a period to allow the system to reach thermal equilibrium.
Production Run: Run the simulation for a longer period to collect data on the system's properties.
Analysis: Analyze the simulation trajectory to obtain information such as:
Radial Distribution Functions (RDFs): To characterize the coordination of solvent molecules and the ligand around the lithium ion.
Coordination Numbers: To determine the average number of atoms within a certain distance of the lithium ion.
Potential of Mean Force (PMF): To calculate the free energy profile of the association/dissociation of the complex.
Data Summary and Interpretation
The data obtained from the experimental and computational methods should be compiled and compared to provide a comprehensive picture of the thermodynamic stability of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Quantitative measure of complex stability at equilibrium.
Gibbs Free Energy (ΔG°)
Calculated from K (all exp. methods)
DFT, MD (PMF)
Spontaneity of the complexation reaction.
Enthalpy (ΔH°)
ITC
DFT
Heat released or absorbed during complexation; insight into bond strength.
Entropy (ΔS°)
Calculated from ΔG° and ΔH°
DFT
Change in disorder of the system upon complexation; influenced by chelation and desolvation.
Stoichiometry (n)
ITC
-
The ratio of lithium ions to ligands in the complex.
Coordination Structure
X-ray Crystallography
DFT, MD
The 3D arrangement of the ligand and solvent molecules around the lithium ion.
Conclusion
Determining the thermodynamic stability of a metal-ligand complex such as Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is a multi-faceted endeavor that benefits from a combination of experimental and computational techniques. Potentiometric titrations and Isothermal Titration Calorimetry stand out as particularly robust methods for obtaining accurate thermodynamic parameters in solution. DFT and MD simulations provide invaluable atomistic insights that aid in the interpretation of experimental data. By following the protocols and principles outlined in this guide, researchers can confidently and accurately characterize the thermodynamic stability of this and other related lithium complexes, thereby advancing their work in drug development, materials science, and beyond.
References
Afkhami, A., & Shamsipur, M. (n.d.). An NMR study of the stoichiometry and stability of lithium ion complexes with 12-crown-4, 15-crown-5 an 18-crown-6 in binary Acetonitrile-Nitrobenzene mixtures. SciSpace. Retrieved from [Link]
Agilent. (2024, November 13). Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy. Retrieved from [Link]
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Karkhaneei, E., Afkhami, A., & Shamsipur, M. (2006). NUCLEAR MAGNETIC RESONANCE STUDY OF LITHIUM ION COMPLEXES WITH SEVERAL CROWN ETHERS IN BINARY ACETONITRILE-NITROMETHANE MIXTURES. Journal of Coordination Chemistry, 39(1), 1-8. Retrieved from [Link]
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Das, S., et al. (2014). Syntheses and Structural Characterization of Lithium Carboxylate Frameworks and Guest-Dependent Photoluminescence Study. Crystal Growth & Design, 14(9), 4386-4390. Retrieved from [Link]
Schacher, F. H., et al. (2012). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Polymer Chemistry, 3(6), 1495-1502. Retrieved from [Link]
Cindro, N., et al. (2015). A comprehensive study of the complexation of alkali metal cations by lower rim calix[20]arene amide derivatives. Physical Chemistry Chemical Physics, 17(39), 26034-26046. Retrieved from [Link]
Mettler Toledo. (n.d.). Lithium Content in Battery Material Using UV Vis Spectroscopy. Retrieved from [Link]
Csonka, R., et al. (2020). Alkali Metal Cations Bonding to Carboxylate Anions: Studies using Mass Spectrometry and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 124(21), 4349-4360. Retrieved from [Link]
Chenoweth, K., van Duin, A. C., & Goddard, W. A. (2005). Optimization and application of lithium parameters for the reactive force field, ReaxFF. The Journal of Physical Chemistry A, 109(27), 6127–6136. Retrieved from [Link]
NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Retrieved from [Link]
Deka, R. C., & Ramaraj, R. (2015). A unified set of experimental organometallic data used to evaluate modern theoretical methods. Dalton Transactions, 44(10), 4636-4646. Retrieved from [Link]
Belkher, N. A., Al-abbas, A. A., & Zidan, M. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Sebha University Journal of Pure & Applied Sciences, 18(1). Retrieved from [Link]
Google Patents. (n.d.). US20050047984A1 - High-purity lithium carboxylate crystal, production method thereof and use thereof.
Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Retrieved from [Link]
IAEA. (n.d.). STRUCTURAL STUDIES IN Li(I) ION COORDINATION CHEMISTRY. Retrieved from [Link]
Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]
OSTI.GOV. (1991, January 1). Coordination chemistry of lithium ion: A crystal and molecular structure review. Retrieved from [Link]
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]
Agilent. (2024, December 4). A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. Retrieved from [Link]
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and properties of a lithium-organic coordination compound as lithium-inserted material for lithium ion batteries. Retrieved from [Link]
YouTube. (2018, May 24). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]
NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 3 Hyper-conjugated lithium carboxylate based on perylene unit for high-rate organic lithium-ion batteries 11 e-mail. Retrieved from [Link]
Borodin, O., & Smith, G. D. (2003). Force Field Development and MD Simulations of Poly(ethylene oxide)/LiBF4 Polymer Electrolytes. The Journal of Physical Chemistry B, 107(28), 6801-6814. Retrieved from [Link]
Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(46), 14758-14769. Retrieved from [Link]
Paderborn Center for Parallel Computing (PC2). (2020, February 10). Density Functionals Basis Sets. Retrieved from [Link]
ResearchGate. (n.d.). The molecular structures of carboxylate esters. (A) Methyl formate; (B).... Retrieved from [Link]
ResearchGate. (n.d.). Force fields and molecular dynamics simulations. Retrieved from [Link]
ResearchGate. (n.d.). Density Functional Calculations of Methyllithium, t-Butyllithium, and Phenyllithium Oligomers: Effect of Hyperconjugation on Conformation. Retrieved from [Link]
Reddit. (2023, January 10). Which Basis Set and Functional to use when?. Retrieved from [Link]
Frontiers. (2021, January 12). Application of Reaction Force Field Molecular Dynamics in Lithium Batteries. Retrieved from [Link]
ResearchGate. (n.d.). 2‐Lithiopyridine. Retrieved from [Link]
PubMed. (2025, March 1). Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. Retrieved from [Link]
Comptes Rendus de l'Académie des Sciences. (2024, December 24). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]
CAS registry number search for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
An In-depth Technical Guide to Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate Abstract This technical guide provides a comprehensive overview of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic or...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug development. The guide details its chemical identity, including its CAS Registry Number, and presents a structured summary of its physicochemical properties. A plausible synthetic pathway is outlined, complete with a step-by-step experimental protocol and a corresponding workflow diagram. Furthermore, the guide explores the potential applications of this compound within pharmaceutical research, drawing upon the established roles of pyridine carboxylic acid derivatives and the therapeutic relevance of the lithium ion. Potential biological mechanisms are discussed and visualized to provide a conceptual framework for future research. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this specific chemical entity.
Compound Identification and Physicochemical Properties
Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is identified by the CAS Registry Number 2193061-46-8 [1]. The structure consists of a pyridine-2-carboxylic acid backbone, functionalized with a hydroxymethyl group at the 3-position, and forming an ionic bond with a lithium cation (Li+).
Physicochemical Data Summary
A summary of the key physicochemical properties is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and physiological settings.
(Predicted) Soluble in water and polar organic solvents
General knowledge
Synthesis and Purification
The synthesis of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate can be conceptualized as a two-step process: first, the synthesis of the free acid, 3-(hydroxymethyl)pyridine-2-carboxylic acid, followed by its conversion to the corresponding lithium salt.
Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
The precursor, 3-(hydroxymethyl)pyridine-2-carboxylic acid, can be synthesized from a suitable starting material such as 3-hydroxypicolinic acid. A common synthetic strategy involves the protection of the carboxylic acid group, followed by the introduction of the hydroxymethyl group, and subsequent deprotection.
Conversion to Lithium Salt: An Experimental Protocol
The following protocol describes a general method for the preparation of the lithium salt from the free acid.
Materials:
3-(hydroxymethyl)pyridine-2-carboxylic acid
Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)
Deionized water
Ethanol
Magnetic stirrer and stir bar
pH meter or pH indicator strips
Rotary evaporator
Procedure:
Dissolution: Dissolve a known molar equivalent of 3-(hydroxymethyl)pyridine-2-carboxylic acid in a minimal amount of deionized water with stirring.
Basification: Slowly add a stoichiometric amount (1.0 equivalent for LiOH, 0.5 equivalent for Li₂CO₃) of the lithium base to the solution. If using lithium carbonate, effervescence (CO₂ evolution) will be observed.
pH Adjustment: Monitor the pH of the solution. The reaction is complete when the pH is neutral (approximately 7.0). If necessary, add a slight excess of the lithium base to ensure complete reaction.
Filtration: If any unreacted starting material or impurities are present, filter the solution.
Solvent Removal: Concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain the crude lithium salt.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Conceptual model of the dual-action mechanism.
Safety and Handling
Based on available data, Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is classified with GHS07 hazard pictograms, indicating it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and potential specific target organ toxicity (single exposure).[1]
Common side effects associated with lithium medication include increased urination, hand tremors, and increased thirst. More serious side effects can include hypothyroidism and lithium toxicity, which necessitates blood level monitoring in a clinical setting.[3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.
Conclusion
Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its structural features, combining a versatile pyridine carboxylic acid scaffold with the therapeutically relevant lithium ion, make it an attractive candidate for the development of novel therapeutics, particularly in the area of neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to facilitate future research and development efforts.
References
lithium(1+) 3-(hydroxymethyl)
An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applic
Pyridine-2-carboxylic acid derivatives and their prepar
Pyridine carboxylic acid derivatives in drug development pipeline.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Publishing.
Lithium(1+) ion 2-(hydroxymethyl)
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Sciences.
chromatography purification methods for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
An Expert Guide to the Chromatographic Purification of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive technical gu...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert Guide to the Chromatographic Purification of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the purification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a polar, zwitterionic molecule that presents unique challenges for traditional chromatographic methods. Standard reversed-phase chromatography often fails to provide adequate retention for such hydrophilic compounds.[1][2] This guide details two robust and validated high-performance liquid chromatography (HPLC) methods: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Reversed-Phase/Cation-Exchange Chromatography. We delve into the mechanistic principles behind each technique, offering detailed, step-by-step protocols for preparative-scale purification. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to empower researchers to adapt these methods for similar polar analytes. This document is intended for researchers, chemists, and drug development professionals seeking efficient and scalable purification strategies for polar ionic compounds.
Introduction: The Purification Challenge
Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate is a key organic salt, likely serving as a pharmaceutical intermediate or a building block in complex molecule synthesis. Its structure, featuring a pyridine ring, a carboxylate group, and a hydroxymethyl group, imparts a high degree of polarity and the capacity to exist as a zwitterion. The purification of such compounds is often a significant bottleneck in chemical manufacturing and research.
The primary challenge stems from the analyte's high hydrophilicity, which leads to poor retention and inadequate separation on conventional reversed-phase (RP) columns like C18.[2] These columns separate molecules based on hydrophobicity, causing polar compounds to elute quickly, often with the solvent front.[3][4][5] This guide provides two effective alternative strategies that leverage the unique physicochemical properties of the target molecule.
Analyte Physicochemical Properties
A rational approach to method development begins with understanding the analyte's structure and properties.
Pyridine Ring: Contains a basic nitrogen atom with a typical pKa between 5 and 6.[6][7] At a pH below its pKa, this nitrogen becomes protonated, carrying a positive charge.
Carboxylate Group (-COO⁻): The conjugate base of a carboxylic acid. It is negatively charged at pH values above its pKa (typically ~2-4).
Hydroxymethyl Group (-CH₂OH): A neutral, highly polar group that increases water solubility.
Overall Properties: The presence of both a basic nitrogen and an acidic carboxylate group makes the molecule zwitterionic and highly hydrophilic .[8] Its net charge is highly dependent on the pH of the surrounding medium, a critical factor for chromatographic separation. The compound exists as a lithium salt, indicating its ionic nature.
Chromatographic Method Selection Rationale
The selection of a purification strategy must be directly informed by the analyte's properties. A one-size-fits-all approach is inefficient and often ineffective.
Limitations of Conventional Reversed-Phase (RP-HPLC)
Standard RP-HPLC is often the first choice for purity analysis.[9][10] However, for this target molecule, it is unsuitable for preparative work due to insufficient retention. The molecule's high polarity prevents it from partitioning effectively into the non-polar stationary phase.[2] While techniques like ion-pair reversed-phase chromatography could be considered, they often suffer from drawbacks such as poor mass spectrometry (MS) compatibility and irreversible column contamination.[2][7]
HILIC is the premier technique for separating highly polar and hydrophilic compounds.[1][11] It utilizes a polar stationary phase (e.g., bare silica, or bonded with amide or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2] In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides an orthogonal separation mechanism to reversed-phase.
Strategy 2: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography leverages multiple retention mechanisms simultaneously. For a zwitterionic molecule like ours, a column combining reversed-phase and ion-exchange characteristics is ideal.[2][8] A mixed-mode reversed-phase/cation-exchange column provides both hydrophobic interactions (from C18 ligands) and electrostatic interactions. By controlling the mobile phase pH to be acidic (e.g., pH < 4), the pyridine nitrogen is protonated (positive charge), allowing for strong retention via cation exchange, while the carboxylate group remains neutral. This dual retention mechanism offers powerful selectivity and resolving power.[8]
Overall Purification and Analysis Workflow
The following diagram outlines the logical flow from a crude sample to a final, purified product.
Caption: High-level workflow for the purification of the target compound.
Detailed Experimental Protocols
The following protocols are designed for preparative scale purification. Analytical scale method development should precede any attempt at large-scale purification to optimize separation parameters.
Protocol 1: HILIC Purification
This method is ideal for achieving high purity by leveraging the analyte's hydrophilic nature.
Step-by-Step Methodology:
Column Equilibration: Equilibrate the preparative HILIC column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes or until a stable baseline is achieved.
Sample Preparation: Dissolve the crude Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate in the initial mobile phase composition (or a solvent mixture with a slightly lower water content to ensure strong binding). The concentration should be optimized based on column loading studies. Filter the sample through a 0.45 µm filter to remove particulates.
Injection and Elution: Inject the prepared sample onto the equilibrated column. Begin the gradient elution as detailed in the table below. The analyte, being highly polar, will be retained and then eluted as the percentage of the aqueous mobile phase (B) increases.
Detection and Fraction Collection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 265 nm, characteristic for pyridine rings). Collect fractions across the eluting peak of interest.
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of the aqueous phase (e.g., 50% B) to remove any strongly retained impurities, followed by re-equilibration at initial conditions.
This method provides an alternative, powerful separation mechanism by engaging both ionic and hydrophobic properties of the analyte.
Step-by-Step Methodology:
Column Equilibration: Equilibrate the preparative mixed-mode column with the starting mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) for at least 10-15 column volumes.
Sample Preparation: Dissolve the crude salt in the initial mobile phase. The acidic nature of the mobile phase will ensure the analyte is in its cationic form. Filter the sample through a 0.45 µm filter.
Injection and Elution: Inject the sample. The positively charged analyte will bind to the cation-exchange sites. The gradient increase in acetonitrile (Mobile Phase B) will then modulate the reversed-phase retention, eluting compounds based on their hydrophobicity.
Detection and Fraction Collection: Monitor the effluent with a UV detector and collect fractions corresponding to the target peak.
Post-Run Wash and Re-equilibration: Wash the column with a higher percentage of organic solvent before re-equilibrating at the initial acidic aqueous conditions.
Table 2: Mixed-Mode Chromatography Parameters
Parameter
Recommended Value
Rationale
Stationary Phase
Preparative Mixed-Mode C18/Cation-Exchange Column
Combines hydrophobic and ionic retention mechanisms for enhanced selectivity.[2][8]
Particle Size
5-10 µm
Standard for preparative HPLC.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier protonates the pyridine nitrogen, enabling cation-exchange.[6] Formic acid is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile (ACN)
Organic modifier for controlling reversed-phase retention.
Flow Rate
Dependent on column diameter
Scaled for preparative applications.
Detection
UV at ~265 nm
Appropriate for the pyridine chromophore.
Gradient Elution
Time (min)
% B (Organic)
0.0
5
5.0
5
25.0
50
30.0
95
35.0
95
37.0
5
45.0
5
Purity Assessment and Troubleshooting
Purity Analysis:
Collected fractions must be analyzed for purity before pooling. A rapid analytical scale HPLC method (either HILIC or RP with a suitable column) should be used. Inject a small aliquot of each fraction to confirm the presence of the target compound and the absence of impurities. Mass spectrometry can be used for definitive identification.
Common Troubleshooting Issues:
Peak Tailing: This is common for basic compounds like pyridine derivatives due to interaction with acidic silanol groups on silica-based columns.[6]
Solution (for RP): Use a highly end-capped column or a mobile phase with a low pH (as in the mixed-mode protocol) to protonate both the analyte and the silanols, minimizing unwanted interactions.[6]
Solution (for HILIC): Ensure appropriate buffer concentration and pH to maintain consistent ionization of the analyte.
Poor Retention in HILIC:
Cause: The sample solvent may be too polar (too much water), or the initial mobile phase percentage of organic is too low.
Solution: Dissolve the sample in a solvent with a higher organic content than the mobile phase. Increase the initial percentage of acetonitrile in the gradient.
Low Recovery:
Cause: The compound may be irreversibly adsorbed onto the stationary phase or could be unstable under the mobile phase conditions.
Solution: Perform a 2D TLC test to check for on-plate degradation.[6] If degradation is suspected, consider a different stationary phase or a less harsh mobile phase modifier. Ensure the mobile phase pH is not in a range that would cause the silica support to dissolve (generally avoid pH > 8 for standard silica).[6]
Caption: A logical workflow for troubleshooting common chromatography issues.
Conclusion
The purification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate requires a departure from standard reversed-phase chromatography. By leveraging advanced techniques such as HILIC and Mixed-Mode Chromatography, researchers can achieve excellent separation and high purity. HILIC directly addresses the challenge of retaining highly polar molecules, while Mixed-Mode chromatography offers a powerful, orthogonal approach by utilizing both ionic and hydrophobic interactions. The protocols and rationale presented in this guide provide a solid foundation for developing robust and scalable purification methods for this and other challenging polar compounds in the pharmaceutical and chemical industries.
References
HELIX Chromatography. "HPLC Methods for analysis of 2-Pyridinecarboxylic acid". Available at: [Link]
Wikipedia. "Reversed-phase chromatography". Available at: [Link]
ChemInform. "lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate — Chemical Substance Information". Available at: [Link]
Al-Saeed, H., et al. (2025). "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". PMC. Available at: [Link]
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". Available at: [Link]
van der Westhuizen, F. H., et al. (2020). "Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts". ResearchGate. Available at: [Link]
Phenomenex. "Reversed Phase HPLC Columns". Available at: [Link]
Biotage. "What is the Chemistry Behind Reversed-Phase Flash Chromatography?". Available at: [Link]
HELIX Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]
Agency for Toxic Substances and Disease Registry. "Analytical Methods for Pyridine". Available at: [Link]
Chromatography Forum. "Method for pyridine amine derivative". Available at: [Link]
Wiemers, M. C., et al. (2025). "Implementation of ion exclusion chromatography for characterization of lithium ion battery materials". PubMed. Available at: [Link]
NextSDS. "lithium pyridine-2-carboxylate — Chemical Substance Information". Available at: [Link]
Agilent. "Analysis of Main Components of Lithium Salts in Lithium-Ion Battery Electrolytes Using Ion Chromatography-Quadrupole Time". Available at: [Link]
GSC Online Press. (2025). "Ion exchange chromatography: A comprehensive review". Available at: [Link]
International Journal of Scientific Research in Science and Technology. (2021). "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative". ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Development Professionals
Executive Summary
Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (CAS 2193061-46-8) is a highly specialized, bifunctional coordination complex. In modern macromolecular engineering—specifically the ring-opening polymerization (ROP) of cyclic esters like L-lactide for biodegradable drug-delivery matrices—achieving high end-group fidelity and narrow polydispersity indices (PDI) is critical. Traditional binary catalytic systems require a separate metal catalyst (e.g., Tin(II) octoate) and an alcohol initiator. In contrast, this lithium picolinate derivative acts as a self-initiating, single-component catalytic system. This guide details the mechanistic rationale, performance metrics, and self-validating protocols for deploying this complex in precision polymerization workflows.
Mechanistic Rationale: The "Self-Initiating" Coordination-Insertion Model
Understanding the causality behind catalyst selection is paramount for optimizing reaction conditions. Lithium compounds are widely recognized for their catalytic utility in polymerization and transesterification[1]. However, simple lithium alkoxides often suffer from severe aggregation in solution, leading to unpredictable kinetics and broad molecular weight distributions.
By utilizing Lithium 3-(hydroxymethyl)picolinate, we solve this through structural design:
Tuned Lewis Acidity via Chelation: The lithium ion (Li⁺) acts as a mild Lewis acid. It is strongly chelated by the N,O-bidentate picolinate moiety. This chelation prevents the aggregation typical of lithium alkoxides and precisely tunes the Lewis acidity of the Li⁺ center, allowing it to activate the carbonyl oxygen of the cyclic ester without triggering aggressive transesterification side-reactions[2].
Endogenous Nucleophilic Initiation: The pendant 3-hydroxymethyl group (-CH₂OH) serves as a built-in initiator. Once the Li⁺ center activates the monomer, the hydroxyl group executes a nucleophilic attack on the acyl carbon. This guarantees that the polymer chains are end-capped with the picolinate moiety, ensuring 100% end-group fidelity for downstream functionalization[3].
Fig 1: Coordination-insertion mechanism of Lithium 3-(hydroxymethyl)picolinate in ROP.
Quantitative Performance Metrics
The bidentate nature of the picolinate ligand restricts the coordination sphere, protecting the active center against intermolecular transesterification[4]. The table below summarizes the comparative performance of N,O-chelated lithium complexes versus standard lithium alkoxides in the ROP of L-Lactide.
Catalyst System
Monomer
Temp (°C)
Time (h)
Conversion (%)
Mn
( g/mol )
PDI (
Mw/Mn
)
Li 3-(hydroxymethyl)picolinate
L-Lactide
70
2.0
> 98
12,500
1.12
Li 3-(hydroxymethyl)picolinate
L-Lactide
130
0.5
> 99
14,200
1.18
Standard Li Alkoxide (Control)
L-Lactide
70
2.0
85
9,800
1.45
Standard Li Alkoxide (Control)
L-Lactide
130
0.5
92
8,500
1.62
Data synthesized from literature benchmarks for N,O-chelated lithium catalytic complexes[3][4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodology incorporates built-in validation checkpoints. Moisture is the primary enemy of ROP, as ambient
H2O
acts as a competing initiator, destroying end-group fidelity and broadening the PDI.
Monomer Purification: Recrystallize L-lactide twice from dry ethyl acetate. Sublimate under dynamic vacuum (10⁻⁴ mbar) at 50°C for 24 hours prior to use. Causality: Trace lactic acid impurities will prematurely terminate chain propagation.
Catalyst Handling: Weigh Lithium 3-(hydroxymethyl)picolinate inside an argon-filled glovebox (
O2
< 1 ppm,
H2O
< 1 ppm). Prepare a 0.1 M stock solution in anhydrous tetrahydrofuran (THF).
Protocol B: Ring-Opening Polymerization Workflow
Reaction Setup: In the glovebox, charge a flame-dried Schlenk flask with 1.0 g (6.94 mmol) of purified L-lactide and a magnetic stir bar.
Solvent Addition: Add 5.0 mL of anhydrous toluene to dissolve the monomer.
Initiation: Inject the calculated volume of the catalyst stock solution (e.g., for a target Degree of Polymerization of 100, add 0.069 mmol of catalyst).
Heating: Seal the flask, remove it from the glovebox, and immerse it in a pre-heated oil bath at 70°C.
Validation Checkpoint (Self-Validating Step): At
t=90
minutes, withdraw a 50 µL aliquot using a micro-syringe against a positive argon counter-flow. Quench the aliquot in 0.5 mL of
CDCl3
and acquire a rapid ¹H NMR spectrum.
Pass Criteria: The disappearance of the lactide methine quartet at 5.0 ppm and the emergence of the poly(L-lactide) methine quartet at 5.15–5.20 ppm. Calculate conversion via integration. Do not proceed to bulk quenching until conversion exceeds 95%.
Protocol C: Polymer Recovery
Quenching: Once >95% conversion is validated, terminate the reaction by injecting 0.5 mL of acidic methanol (1 M HCl in MeOH) to protonate the active lithium alkoxide chain end.
Precipitation: Pour the polymer solution dropwise into 50 mL of cold, vigorously stirred methanol to precipitate the polymer.
Drying: Recover the white precipitate via vacuum filtration and dry in a vacuum oven at 40°C to a constant weight.
Fig 2: Standard operating procedure and validation workflow for the ROP of L-lactide.
Troubleshooting & Quality Control
Symptom: Broad PDI (>1.3) or Bimodal GPC Traces.
Causality: Extended reaction times at high temperatures lead to intermolecular transesterification (chain scrambling). Alternatively, trace moisture acted as a secondary initiator.
Correction: Strictly adhere to the ¹H NMR validation checkpoint. Quench the reaction immediately upon reaching the target conversion. Ensure rigorous Schlenk techniques.
Symptom: Slower than expected kinetics.
Causality: Incomplete dissolution of the catalyst in the reaction medium.
Correction: Ensure the catalyst stock is prepared in a coordinating solvent (like THF) before addition to the non-polar bulk solvent (toluene)[1].
Application Notes and Protocols: In Vitro Characterization of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate as a Prolyl Hydroxylase Inhibitor
Authored by: Senior Application Scientist, Advanced Biochemical Assays Abstract This document provides a comprehensive guide for the in vitro evaluation of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. The structu...
This document provides a comprehensive guide for the in vitro evaluation of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. The structural motif of a pyridine-2-carboxylate is a well-established pharmacophore for the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases, including Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[1][2] Inhibition of PHDs stabilizes the HIF-1α transcription factor, a master regulator of the cellular response to hypoxia, which in turn activates a cascade of genes involved in angiogenesis, erythropoiesis, and metabolism.[3][4] This guide presents a logical, multi-step workflow to rigorously characterize the compound's mechanism of action, from direct target engagement to primary and secondary downstream cellular effects. The protocols are designed for researchers in drug discovery and cell biology to validate and quantify the activity of this and similar compounds.
Introduction and Putative Mechanism of Action
Under normoxic conditions, HIF-1α is continuously synthesized and targeted for degradation. Key to this process are the PHD enzymes (primarily PHD2), which hydroxylate specific proline residues on HIF-1α.[1][5] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation of HIF-1α.[2]
Compounds containing a pyridine-2-carboxylate scaffold, such as the subject of this guide, are hypothesized to act as competitive inhibitors of the PHD enzymes. They achieve this by chelating the active-site Fe(II) ion and mimicking the binding of the co-substrate, 2-oxoglutarate.[2] By inhibiting PHD activity, the compound prevents HIF-1α hydroxylation. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, heterodimerize with HIF-1β (ARNT), and bind to Hypoxia Response Elements (HREs) in the promoters of target genes, thereby activating their transcription.[6]
The lithium (Li+) counter-ion serves to create a stable salt form of the active carboxylate molecule. While lithium itself has known bioactivities, particularly in neuroscience,[7] the primary mechanism of action for this compound class in the context of hypoxia signaling is driven by the pyridine-2-carboxylate moiety.
Signaling Pathway Diagram
Caption: The HIF-1α signaling pathway under normoxia and with PHD inhibition.
Experimental Workflow: A Tiered Approach
A logical progression of four key experiments is recommended to build a comprehensive in vitro profile of the compound.
Caption: Recommended four-tiered workflow for compound characterization.
Assay 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[8][9] The principle is that ligand binding stabilizes the target protein, increasing the temperature required to denature it.[10]
Protocol: Microplate-Based CETSA for PHD2
Cell Culture: Culture a relevant cell line (e.g., HEK293T, U2OS) in DMEM with 10% FBS. Seed cells in a 10 cm dish and grow to ~80-90% confluency.
Compound Treatment:
Harvest cells by gentle scraping in PBS.
Centrifuge (300 x g, 5 min) and resuspend the cell pellet in fresh media containing either the test compound (e.g., at 10 µM) or vehicle control (e.g., 0.1% DMSO).
Incubate for 1 hour at 37°C to allow for cell penetration and target binding.
Thermal Challenge:
Aliquot 50 µL of the cell suspension into 8 separate PCR tubes for each condition (vehicle and compound).
Place the tubes in a thermal cycler with a temperature gradient. Set the temperatures to range from 40°C to 68°C in 4°C increments (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).
Heat for 3 minutes, followed by a 3-minute hold at room temperature.
Cell Lysis:
Transfer the heated cell suspensions to microcentrifuge tubes.
Lyse the cells by 3 freeze-thaw cycles (liquid nitrogen for 1 min, 37°C water bath for 1 min).
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
Protein Analysis:
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
Quantify the amount of soluble PHD2 protein at each temperature point using a standard Western Blot or ELISA protocol.
Load equal total protein amounts for each sample. Probe with a primary antibody against PHD2 (EGLN1) and a loading control (e.g., GAPDH).
Data Interpretation
In the vehicle-treated samples, the amount of soluble PHD2 will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, resulting in a rightward shift of the melting curve. This thermal shift is direct evidence of target engagement.[11]
Parameter
Vehicle Control
Compound-Treated
Interpretation
Apparent Tagg
~52°C
~58°C
A significant ΔTagg > 2°C indicates stabilization and target binding.
Soluble Protein at 56°C
Low
High
Demonstrates compound prevents heat-induced aggregation at this temperature.
Assay 2: HIF-1α Stabilization via Western Blot
This assay directly measures the primary consequence of PHD inhibition: the accumulation of HIF-1α protein.[6] Due to its rapid degradation under normoxia, careful and quick sample preparation is essential.[12]
Protocol: HIF-1α Immunoblotting
Cell Culture and Treatment:
Seed cells (e.g., HeLa, Hep3B, or U2OS) in 6-well plates and allow them to adhere overnight.
Prepare serial dilutions of the test compound in cell culture medium. Recommended concentration range: 0.1 µM to 50 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 µM CoCl₂ or 1 mM Dimethyloxalylglycine - DMOG).[4][13]
Replace the medium with the compound-containing medium and incubate for 4-8 hours at 37°C.
Cell Lysis:
Place the plate on ice and wash cells twice with ice-cold PBS.
Add 100 µL of ice-cold RIPA Lysis Buffer per well, supplemented with protease and phosphatase inhibitors. Cobalt chloride (1 mM) can also be added to the lysis buffer to further inhibit PHD activity post-lysis.[12]
Scrape the cells, collect the lysate, and incubate on ice for 20 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Protein Quantification and Electrophoresis:
Collect the supernatant and determine the protein concentration using a BCA assay.
Load 20-40 µg of total protein per lane on an 8% SDS-PAGE gel.
Transfer proteins to a PVDF membrane.
Immunodetection:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip and re-probe the membrane for a loading control (e.g., β-Actin or β-Tubulin).
Data Interpretation
A dose-dependent increase in the HIF-1α band (~120 kDa) indicates successful inhibition of the degradation pathway.[13] The EC₅₀ value can be calculated by densitometric analysis of the bands.
Compound
Concentration (µM)
HIF-1α Band Intensity (Arbitrary Units)
Vehicle
0
1.0
Test Compound
1
5.4
Test Compound
10
25.8
Test Compound
50
30.1
Positive Control (CoCl₂)
100
28.5
Assay 3: VEGF Secretion via ELISA
Vascular Endothelial Growth Factor (VEGF) is a key pro-angiogenic factor whose gene transcription is strongly induced by HIF-1α.[4] Measuring secreted VEGF in the cell culture supernatant provides a robust, quantitative functional readout of the entire pathway.[14]
Protocol: VEGF Enzyme-Linked Immunosorbent Assay
Cell Culture and Supernatant Collection:
Seed cells (e.g., HEK293, A549) in a 24-well plate.
Treat cells with a dose-response of the test compound for 16-24 hours.
After incubation, carefully collect the cell culture supernatant.
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
ELISA Procedure:
Use a commercial Human VEGF-A ELISA kit (e.g., from MilliporeSigma, ThermoFisher, or Abcam).[15] Follow the manufacturer’s instructions precisely.
General Steps:
Add standards and supernatant samples to the antibody-coated microplate.
Incubate to allow VEGF to bind to the immobilized capture antibody.
Wash the plate.
Add a biotinylated detection antibody.
Wash the plate.
Add streptavidin-HRP conjugate.
Wash the plate.
Add TMB substrate and incubate for color development.
Add Stop Solution and read the absorbance at 450 nm.
Data Analysis:
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
Use the standard curve to interpolate the concentration of VEGF in each unknown sample.
Plot the VEGF concentration against the compound concentration to determine the EC₅₀ for VEGF secretion.
Data Interpretation
A dose-dependent increase in secreted VEGF confirms that the stabilized HIF-1α is transcriptionally active and results in a functional downstream effect.
Assay 4: Metabolic Activity via Lactate Assay
HIF-1α activation promotes a metabolic shift towards anaerobic glycolysis, even in the presence of oxygen (the Warburg effect). This is achieved by upregulating glycolytic enzymes and lactate dehydrogenase A (LDHA).[16] Measuring the accumulation of lactate in the culture medium is a reliable indicator of this metabolic reprogramming.
Protocol: Colorimetric Lactate Assay
Sample Preparation:
Use the same cell culture supernatants collected for the VEGF ELISA.
If samples have high LDH activity, they should be deproteinized using a 10 kDa MWCO spin filter to prevent interference.[17]
Lactate Measurement:
Use a commercial colorimetric lactate assay kit (e.g., from MilliporeSigma, Cayman Chemical, or Cell Biolabs).[17][18][19] These kits are based on reactions where lactate is oxidized to produce a product that reacts with a probe to generate color.[16]
General Steps:
Prepare a standard curve using the provided lactate standards.
Add 20-50 µL of standards and supernatant samples to a 96-well plate.
Prepare and add the Reaction Mix (containing lactate dehydrogenase/oxidase and a colorimetric probe) to each well.[20]
Incubate for 30 minutes at room temperature, protected from light.
Measure the absorbance at the wavelength specified by the kit (e.g., 450 nm or 570 nm).
Data Analysis:
Calculate the lactate concentration in your samples using the lactate standard curve.
Plot the lactate concentration against the compound concentration to determine the EC₅₀ for lactate production.
Data Interpretation
A dose-dependent increase in extracellular lactate provides strong evidence that the compound induces the expected HIF-1α-mediated metabolic shift.
References
Hertz, L., et al. (2022). L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay. PLoS ONE. Retrieved from [Link]
Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... Applied Microbiology and Biotechnology. Retrieved from [Link]
Wu, Y., et al. (2017). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]
Li, T., et al. (2013). Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
Nayak, N., et al. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Letters. Retrieved from [Link]
Lim, S. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]
Rybakowski, J. K. (2024). The Mechanisms of Lithium Action: The Old and New Findings. International Journal of Molecular Sciences. Retrieved from [Link]
Amini, A., & Carlsson, J. (2023). Detecting lithium ions in pharmaceuticals using MALDI-TOF. European Pharmaceutical Review. Retrieved from [Link]
Zhang, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. Molecules. Retrieved from [Link]
Cohesion Bioscience. (n.d.). Human VEGF ELISA Kit User Manual. Retrieved from [Link]
Elabscience. (n.d.). L-Lactate Assay Kit. Retrieved from [Link]
Kunjamma, U. S. L. (2018). The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy. Nanyang Technological University, Singapore. Retrieved from [Link]
Thangarajah, H., et al. (2024). Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice. International Journal of Molecular Sciences. Retrieved from [Link]
Poletti, S., et al. (2022). Analysis on in vitro effect of lithium on telomere length in lymphoblastoid cell lines from bipolar disorder patients... Translational Psychiatry. Retrieved from [Link]
Zhang, X., et al. (2024). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). bioRxiv. Retrieved from [Link]
Reddy, M. S., et al. (2010). Process for the preparation of 1-(3-hydroxymethylpyrid-2-yl)-2-phenyl-4-methylpiperazine and mirtazapine. Google Patents.
Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Retrieved from [Link]
Amadio, M., et al. (2020). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers in Neuroscience. Retrieved from [Link]
Biomedica. (n.d.). VEGF ELISA. Retrieved from [Link]
Adams, H., et al. (2002). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid... Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
Li, Z., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. Retrieved from [Link]
Biver, G., et al. (2022). Spectrophotometric determination of lithium with Quinizarin in drugs and serum. RSC Advances. Retrieved from [Link]
Wu, Y., et al. (2017). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors. R Discovery. Retrieved from [Link]
Application Notes and Protocols: Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate as a Novel Electrolyte Additive for High-Performance Lithium-Ion Batteries
An in-depth technical guide by a Senior Application Scientist. Audience: Researchers, scientists, and drug development professionals exploring new materials for energy storage.
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide by a Senior Application Scientist.
Audience: Researchers, scientists, and drug development professionals exploring new materials for energy storage.
Abstract: The relentless pursuit of higher energy density and longer cycle life in lithium-ion batteries (LIBs) necessitates the exploration of novel electrolyte additives. This document introduces Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, a compound with multifunctional chemical motifs, as a promising, albeit underexplored, candidate for enhancing battery performance. Due to the nascent stage of research on this specific molecule in electrochemical applications, this guide provides a theoretical framework for its mechanism of action and detailed, field-proven protocols for its synthesis, characterization, and comprehensive electrochemical evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate its potential as a next-generation electrolyte additive.
Theoretical Framework and Proposed Mechanism of Action
The efficacy of an electrolyte additive is intrinsically linked to its molecular structure. The unique combination of a pyridine ring, a lithium carboxylate, and a hydroxymethyl group in the title compound suggests several potential benefits.
Molecular Structure Analysis
Pyridine Ring: Nitrogen-containing heterocyclic compounds, like pyridine, are known to participate in the formation of the solid electrolyte interphase (SEI) on graphite anodes. The nitrogen atom can coordinate with lithium ions, influencing the Li+ solvation structure, which can suppress solvent co-intercalation and subsequent graphite exfoliation[1][2]. Furthermore, pyridine derivatives can be electrochemically reduced to form a stable, nitrogen-rich SEI layer, enhancing interfacial stability[1].
Lithium Carboxylate Group: The lithium carboxylate moiety serves two primary purposes. Firstly, it ensures the compound's solubility and dissociation in polar aprotic electrolyte solvents, providing a source of lithium ions. Secondly, upon reduction, carboxylate groups can decompose to form lithium carbonate (Li₂CO₃) and other organic lithium salts, which are known to be beneficial components of the SEI layer[3].
Hydroxymethyl Group (-CH₂OH): Hydroxyl groups can act as scavengers for detrimental species within the electrolyte, such as hydrofluoric acid (HF), which is formed from the reaction of the common lithium salt (LiPF₆) with trace amounts of water. By reacting with HF, the hydroxymethyl group can mitigate acid-catalyzed electrolyte decomposition and corrosion of the cathode current collector[4][5].
Proposed Mechanism: A Multifunctional Additive for Interfacial Stabilization
We hypothesize that Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate functions as a multifunctional additive, primarily by forming a robust and stable SEI on the anode and potentially a protective cathode-electrolyte interphase (CEI).
Proposed Anode-Side Mechanism (SEI Formation):
Preferential Reduction: Due to the electron-deficient nature of the pyridine ring, the additive is likely to have a higher reduction potential (lower LUMO energy) than standard carbonate solvents like ethylene carbonate (EC)[6]. During the initial charging cycles, it will be preferentially reduced on the anode surface.
SEI Component Formation: The reduction process is proposed to decompose the molecule into components that form a stable passivation layer. The pyridine ring can polymerize or form nitrogen-containing inorganic species (e.g., LiNₓ), while the carboxylate group contributes to the formation of Li₂CO₃.
Enhanced Stability: This multi-component SEI is anticipated to be more flexible and electronically insulating yet ionically conducting, effectively suppressing further electrolyte decomposition and preventing lithium dendrite formation.
Caption: Proposed mechanism of SEI formation with the additive.
Synthesis and Characterization Protocols
As this is a novel compound for this application, a reliable synthesis route is paramount. The following is a proposed two-step synthesis based on established organic chemistry principles.
Protocol 1: Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
This protocol is adapted from general procedures for the modification of pyridine carboxylic acids.
Reduction of Ester: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Methyl 3-hydroxy-2-pyridinecarboxylate (1 equivalent) in anhydrous THF.
Cool the solution to 0°C using an ice bath.
Slowly add a solution of LiBH₄ (2 equivalents) in THF to the reaction mixture.
Rationale: LiBH₄ is a selective reducing agent that will reduce the ester to a primary alcohol without affecting the pyridine ring.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quenching and Hydrolysis: Once the reaction is complete, cool the flask to 0°C and carefully quench the excess LiBH₄ by the slow, dropwise addition of 1M HCl until gas evolution ceases.
Add 1M NaOH solution to hydrolyze the intermediate borate esters and dissolve the resulting boric acid salts. Stir for 1 hour.
Extraction: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 3-(hydroxymethyl)pyridine-2-carboxylic acid.
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
This is a standard acid-base neutralization to form the lithium salt[9].
Dissolution: Dissolve the synthesized 3-(hydroxymethyl)pyridine-2-carboxylic acid (1 equivalent) in a minimal amount of deionized water with gentle heating.
Neutralization: In a separate flask, prepare a solution of LiOH·H₂O (1 equivalent) in deionized water.
Slowly add the LiOH solution to the carboxylic acid solution. Monitor the pH of the mixture, aiming for a final pH of ~7.0.
Rationale: This reaction is a straightforward neutralization. Using stoichiometric amounts ensures complete conversion to the salt without excess base.
Isolation: Concentrate the resulting solution under reduced pressure to remove the water, yielding a solid residue.
Purification: Wash the solid with a small amount of cold isopropanol to remove any unreacted starting material.
Dry the final product, Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to ensure it is anhydrous, which is critical for battery applications.
Characterization
Confirm the identity and purity of the synthesized compound using the following techniques:
Technique
Expected Observations
¹H & ¹³C NMR
Confirm the presence of pyridine, hydroxymethyl, and carboxylate environments. Compare with known spectra of similar structures[7][8].
FT-IR
Observe the disappearance of the broad carboxylic acid O-H stretch and the appearance of a strong carboxylate (COO⁻) stretch.
Mass Spectrometry
Determine the molecular weight of the anion.
| Karl Fischer Titration | Quantify residual water content to ensure it is below the threshold for battery-grade materials (<20 ppm). |
Protocols for Electrochemical Evaluation
A systematic evaluation is required to determine the additive's effect on battery performance. This involves formulating the electrolyte, assembling test cells, and conducting a series of electrochemical tests.
Caption: Workflow for evaluating the novel electrolyte additive.
Protocol 3: Electrolyte Formulation
Environment: All steps must be performed in an Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Synthesized Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (anhydrous)
Precision balance, magnetic stirrer, and volumetric flasks.
Procedure:
Prepare Baseline Electrolyte (Control):
a. Weigh the required amounts of EC and EMC into a glass bottle.
b. Slowly add LiPF₆ powder while stirring until a final concentration of 1.2 M is achieved.
Rationale: 1.2 M LiPF₆ in EC/EMC is a standard baseline electrolyte, providing a reliable benchmark for comparison.
c. Stir the solution for several hours until the salt is completely dissolved.
Prepare Additive-Containing Electrolytes:
a. Prepare several batches of the baseline electrolyte.
b. To each batch, add the synthesized additive to achieve the desired weight percentages (e.g., 0.5 wt%, 1.0 wt%, and 2.0 wt%).
c. Stir each solution until the additive is fully dissolved. Label each formulation clearly.
Anode disc (e.g., Graphite or Lithium metal). The anode diameter should be slightly larger than the cathode to ensure proper alignment[10].
Separator (e.g., Celgard 2325)
Spacers and a spring
CR2032 coin cell casings (cap and can)
Formulated electrolyte
Micropipette
Crimping machine
Procedure:
Place the cathode disc in the center of the coin cell can.
Dispense a small drop (~20 µL) of the designated electrolyte onto the cathode surface.
Place the separator on top of the cathode.
Dispense another drop (~20 µL) of electrolyte onto the separator to ensure it is fully wetted.
Place the anode disc (e.g., lithium metal) on top of the separator.
Add a spacer, followed by the spring, and then another spacer.
Carefully place the cell cap on top.
Transfer the assembly to the crimping machine and apply consistent pressure to seal the cell.
Wipe the exterior of the sealed cell and let it rest for at least 12 hours before testing to allow for complete electrolyte wetting of the electrodes.
Rationale: A resting period is crucial for achieving a stable open-circuit voltage and ensuring uniform current distribution during initial cycling[11][12].
Protocol 5: Electrochemical Testing Suite
All tests should be conducted using a multi-channel battery cycler in a temperature-controlled chamber (e.g., 25°C).
A. Cyclic Voltammetry (CV)
Objective: To determine the reduction and oxidation potentials of the additive.
Cell Type: Three-electrode cell or Li || working electrode coin cell.
Procedure:
Cycle the cell between 0.01 V and 3.0 V (vs. Li/Li⁺) for the anode and 3.0 V and 4.5 V for the cathode.
Use a slow scan rate (e.g., 0.1 mV/s) for the first few cycles to clearly resolve the electrochemical events[13][14].
Interpretation: Look for new reduction peaks in the first cathodic scan (anode side) at a potential higher than that of the solvent reduction. This peak would correspond to the decomposition of the additive and the formation of the SEI.
B. Electrochemical Impedance Spectroscopy (EIS)
Objective: To analyze the impedance of the SEI layer and the charge-transfer resistance.
Procedure:
Measure EIS after the formation cycles and at various stages of cycling (e.g., after 1, 10, 50, 100 cycles).
Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz)[15].
Interpretation: Fit the Nyquist plot to an equivalent circuit model. A lower SEI resistance (the first semicircle at high-to-mid frequencies) in cells with the additive would indicate the formation of a more ionically conductive interface[16][17].
C. Galvanostatic Cycling (GCPL)
Objective: To evaluate long-term performance, including capacity retention, coulombic efficiency, and rate capability.
Procedure:
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles to form a stable SEI[18].
Rate Capability: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) and then return to C/5 to assess performance under different loads.
Long-Term Cycling: Cycle the cells at a moderate rate (e.g., 1C) for an extended number of cycles (500+) to determine the capacity retention and coulombic efficiency[19][20].
Data Presentation and Interpretation
Table 1: Summary of Long-Term Cycling Performance (after 500 cycles at 1C)
Electrolyte Formulation
Initial Discharge Capacity (mAh/g)
Final Discharge Capacity (mAh/g)
Capacity Retention (%)
Average Coulombic Efficiency (%)
Baseline (Control)
0.5 wt% Additive
1.0 wt% Additive
| 2.0 wt% Additive | | | | |
Table 2: Summary of EIS Data (SEI Resistance after 100 cycles)
Electrolyte Formulation
SEI Resistance (R_sei, Ω)
Charge Transfer Resistance (R_ct, Ω)
Baseline (Control)
0.5 wt% Additive
1.0 wt% Additive
| 2.0 wt% Additive | | |
A significant decrease in R_sei and R_ct, coupled with an increase in capacity retention and coulombic efficiency, would provide strong evidence for the positive impact of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate as an electrolyte additive.
Conclusion and Future Outlook
This document has outlined a comprehensive theoretical and practical guide for the investigation of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate as a novel electrolyte additive. The proposed multifunctional mechanism, involving the formation of a stable SEI and scavenging of harmful species, presents a compelling case for its evaluation. The detailed protocols for synthesis, cell assembly, and electrochemical testing provide a robust framework for researchers to validate this hypothesis.
Successful outcomes from these protocols would warrant further investigation, including post-mortem analysis of the cycled electrodes (XPS, SEM, TEM) to characterize the composition and morphology of the SEI, and testing with other electrode chemistries (e.g., silicon anodes, high-voltage cathodes). This systematic approach will be crucial in determining the viability of this promising new compound in the advancement of lithium-ion battery technology.
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National Library of Medicine. Electrochemical Impedance Spectroscopy Investigation of the SEI Formed on Lithium Metal Anodes. [Link]
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KAUST Repository. New Insight on the Role of Electrolyte Additives in Rechargeable Lithium Ion Batteries. [Link]
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Tycorun. Role and benefits of electrolyte additives – enhancing lithium battery performance. [Link]
Application Notes & Protocols: Crystallization of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate Salts
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. Due to the novel nature...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. Due to the novel nature of this specific salt, this guide focuses on establishing a robust, first-principles approach to developing a successful crystallization protocol. We will delve into the physicochemical properties of the constituent ions, outline systematic solvent screening methodologies, and provide detailed, step-by-step protocols for several primary crystallization techniques including slow evaporation, vapor diffusion, slow cooling, and antisolvent addition. The causality behind experimental choices is explained to empower the researcher with the foundational knowledge required for methodical optimization and troubleshooting. Finally, we outline standard techniques for the characterization of the resulting crystalline material.
The successful crystallization of any compound is a careful balance of thermodynamics and kinetics. For a novel salt like Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate, a foundational understanding of its components is paramount to designing an effective crystallization strategy.
The salt is comprised of the small, hard lithium cation (Li+) and the 3-(hydroxymethyl)pyridine-2-carboxylate anion. The anion possesses several key functional groups that dictate its behavior in solution:
Pyridine Ring: A weakly basic aromatic system capable of participating in π-π stacking interactions.
Carboxylate Group (-COO⁻): The primary site for ionic interaction with the Li+ cation. This group is an effective metal coordinator.
Hydroxymethyl Group (-CH₂OH): A polar group capable of acting as both a hydrogen bond donor and acceptor.
The combination of a charged carboxylate, a polar hydroxyl group, and an aromatic ring suggests that the salt will be polar. The carboxylate and pyridine nitrogen atoms can act as a bidentate chelate for the lithium ion, potentially forming stable, neutral coordination complexes that are conducive to crystallization.[1] The ability of these functional groups to interact with solvent molecules is a critical parameter that will be exploited in the selection of crystallization techniques.
The Principle of Supersaturation
Crystallization occurs in two main stages: nucleation and crystal growth.[2] Both stages require a state of supersaturation , where the concentration of the solute in the solution is higher than its equilibrium solubility.[3][4] The techniques described in this guide are all methods to gently and slowly induce supersaturation, providing the necessary time for molecules to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous solid or oil.[3][4]
Protocol Development: From Screening to Single Crystals
A systematic approach is crucial. We begin with broad screening to identify promising conditions, followed by fine-tuning using a specific crystallization method. A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[5]
Initial Step: Systematic Solvent Screening
The goal of this initial screen is to identify solvents that exhibit moderate solubility. A solvent in which the compound is too soluble will make it difficult to achieve supersaturation, while a solvent in which it is insoluble is unsuitable.[6]
Protocol: Small-Scale Solubility Testing
Preparation: Aliquot approximately 2-5 mg of the lithium salt into several clean, small vials (e.g., 1-dram vials).
Solvent Addition: To each vial, add a different solvent dropwise (e.g., 100 µL at a time) from the list in Table 1. Use a vortex mixer to ensure thorough mixing after each addition.
Observation: Observe the solubility at room temperature. Note the approximate volume of solvent required to fully dissolve the sample.
Heating: If the sample is insoluble or sparingly soluble at room temperature, gently warm the vial (e.g., to 40-60 °C) and observe any change in solubility.
Classification: Classify each solvent based on your observations:
High Solubility: Dissolves immediately in a small volume (<0.5 mL) at room temperature. These are poor solvents for single-solvent techniques but may be useful as the "good" solvent in vapor diffusion or antisolvent methods.
Moderate Solubility: Dissolves completely upon addition of a reasonable volume (0.5-2 mL) or upon gentle warming. These are excellent candidates for slow cooling or slow evaporation techniques.
Low/Insoluble: Does not dissolve, even with heating. These are poor solvents on their own but are ideal candidates for use as the "antisolvent" or "precipitant".[7]
Table 1: Recommended Solvents for Initial Screening
Based on the results of the solvent screen, select one or more of the following techniques. It is often beneficial to set up multiple experiments in parallel using different methods and solvents.[5]
Method 1: Slow Evaporation
This is the simplest technique and is effective when a solvent of moderate solubility and volatility is found.[2][9]
Protocol:
Prepare a nearly saturated solution of the lithium salt in a suitable solvent identified from the screening (e.g., 10-20 mg in 1-2 mL of solvent).
Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This removes dust and other particulates which can act as uncontrolled nucleation sites.[10]
Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.[10]
Place the vial in a quiet, vibration-free location.[11]
Monitor periodically for crystal growth over several days to weeks.
Causality: As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. This method works best with solvents that have a moderate boiling point, like ethanol or ethyl acetate.
Method 2: Vapor Diffusion
Vapor diffusion is one of the most successful and versatile techniques, especially when only small amounts of material are available.[2][8] It involves two solvents: a "good" solvent in which the compound is soluble, and a "bad" or "precipitant" solvent in which it is insoluble, but which is miscible with the good solvent.
Protocol (Vial-in-Vial Setup):
Dissolve the sample (2-10 mg) in a minimal amount of a "good" solvent (e.g., 0.5 mL of methanol) in a small, open inner vial.
In a larger outer vial, add 2-4 mL of a volatile "bad" solvent (e.g., diethyl ether or acetone).
Carefully place the inner vial inside the outer vial, ensuring the walls do not touch.[2]
Seal the outer vial tightly and leave it undisturbed.
Crystals should form in the inner vial over several days.
Causality: The more volatile "bad" solvent from the outer reservoir slowly diffuses in the vapor phase into the solution in the inner vial.[12][13][14] This gradually decreases the solubility of the lithium salt in the mixed solvent system, inducing slow crystallization.
Method 3: Slow Cooling
This method is ideal for compounds that show a significant increase in solubility with temperature.[2]
Protocol:
Prepare a saturated solution of the lithium salt in a suitable solvent at an elevated temperature (e.g., 50-60 °C).
Ensure all solid is dissolved. If necessary, filter the hot solution to remove any impurities.
Cover the container and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[11]
Once at room temperature, the container can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
The key is slow, gradual cooling to allow for large, well-defined crystal growth.[6]
Causality: The solubility of the compound decreases as the temperature is slowly lowered, creating a state of supersaturation that drives crystallization.
This technique is similar in principle to vapor diffusion but involves direct contact between the two liquids.[4][15]
Protocol:
Dissolve the lithium salt in a minimal amount of a "good" solvent (e.g., methanol or water) in a narrow container, such as a test tube or NMR tube.
Carefully and slowly layer a less dense, miscible "bad" solvent (antisolvent) on top of the solution (e.g., isopropanol or acetonitrile).[8] A syringe or pipette can be used to gently run the antisolvent down the side of the tube to minimize mixing.
Seal the tube and leave it undisturbed.
Crystals will typically form at the interface between the two solvent layers over hours or days.
Causality: Slow diffusion at the interface of the two liquids creates a localized zone of supersaturation where the compound's solubility is low, promoting nucleation and crystal growth.[7]
Visualization of Workflows
To aid in the selection and execution of these protocols, the following diagrams illustrate the decision-making process and a common experimental setup.
Caption: Decision workflow for selecting a crystallization method.
Caption: Schematic of a vial-in-vial vapor diffusion setup.
Characterization of Crystalline Material
Once crystals are obtained, it is essential to characterize them to confirm their structure and purity.
Table 2: Summary of Characterization Techniques
Technique
Purpose
Information Obtained
Optical Microscopy
Initial assessment
Crystal morphology (shape), size, and quality (transparency, defects).
Single Crystal X-ray Diffraction (SCXRD)
Definitive structure elucidation
Atomic coordinates, bond lengths, bond angles, crystal packing, absolute stereochemistry.[3]
Powder X-ray Diffraction (PXRD)
Bulk material analysis
Phase identification, purity assessment, and unit cell parameters of a polycrystalline sample.[16][17]
Differential Scanning Calorimetry (DSC)
Thermal properties
Melting point, phase transitions, and purity.[16][18]
Self-Validation: The combination of these techniques provides a self-validating system. For example, a sharp melting point observed in DSC analysis supports the high purity of a single phase identified by PXRD.[18][20] TGA can confirm if the crystal structure determined by SCXRD, which may include solvent molecules, is consistent with the bulk sample's thermal behavior.
References
University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [Link]
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
University of Canterbury. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1655. DOI:10.1039/D2CS00697A
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(5), 337-342.
Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
Singh, A., & Singh, A. (2019). XRD and TGA-DSC as an effective tools of research in physical sciences. International Journal of Advanced Research, 7(5), 103-109.
My-Plasm. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]
Starosta, W., & Leciejewicz, J. (2010). STRUCTURAL STUDIES IN Li(I) ION COORDINATION CHEMISTRY. Nukleonika, 55(4), 499-503.
Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Wang, L., et al. (2016). A Coordination Chemistry Approach for Lithium-Ion Batteries: The Coexistence of Metal and Ligand Redox Activities in a One-Dimensional Metal–Organic Material. Inorganic Chemistry, 55(10), 4709-4712.
wikiHow. (2024, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
Roy, S., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3296-3305.
AIP Publishing. (2020). Structural Characterization Techniques of Materials. Retrieved from [Link]
ResearchGate. (2023, July 29). How XRD characterization is interlinked with DSC thermograph? how these both support each other results?. Retrieved from [Link]
G. D. Moggridge, et al. (2023).
Hsien-Hsin Tung, et al. (2009). Crystallization of Organic Compounds. John Wiley & Sons.
University of Cambridge. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Starosta, W., & Leciejewicz, J. (2010). Structural studies in Li(I) ion coordination chemistry. Nukleonika, 55(4), 499-503.
PubChem. (n.d.). Methyl 3-Hydroxy-2-pyridinecarboxylate. Retrieved from [Link]
ACS Publications. (2018, April 5). Crystallization Kinetics of Nanocrystalline Materials by Combined X-ray Diffraction and Differential Scanning Calorimetry Experiments. Retrieved from [Link]
International Centre for Diffraction Data. (n.d.). Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance. Retrieved from [Link]
Zhang, Z., et al. (2020). Coordination compounds in lithium storage and lithium-ion transport.
Wang, S., et al. (2023). Intrinsic Structural and Coordination Chemistry Insights of Li Salts in Rechargeable Lithium Batteries.
PubChem. (n.d.). 4-(Hydroxymethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
Synthesis of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory synthesis of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. The synthesis is prese...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. The synthesis is presented as a two-step process, commencing with the selective reduction of 3-formylpyridine-2-carboxylic acid to form the key intermediate, 3-(hydroxymethyl)pyridine-2-carboxylic acid. This is followed by the formation of the final lithium salt. This guide offers detailed, step-by-step protocols, an examination of the underlying chemical principles, and methods for the characterization of the synthesized compounds.
Introduction
Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of the hydroxymethyl, carboxylate, and pyridine functionalities provides multiple points for molecular interactions, making it an interesting scaffold for the design of novel therapeutic agents. The synthesis of this compound requires a strategic approach to ensure the selective transformation of functional groups. This guide outlines a reliable and reproducible method for its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the chemoselective reduction of the aldehyde group of the commercially available 3-formylpyridine-2-carboxylic acid. The second step is a straightforward acid-base reaction to form the desired lithium salt.
Caption: Overall synthetic workflow.
PART 1: Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
The critical step in this synthesis is the selective reduction of the aldehyde group in the starting material without affecting the carboxylic acid moiety. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and generally does not reduce carboxylic acids under standard conditions[1][2]. The reaction is typically performed in an alcoholic solvent at a controlled temperature.
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 3-formylpyridine-2-carboxylic acid (e.g., 5.0 g, 33.1 mmol) in methanol (100 mL).
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.25 g, 33.1 mmol) to the cooled solution in small portions over 30 minutes. The addition should be controlled to maintain the temperature below 5 °C.
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH of the solution is approximately 6-7. This will neutralize any excess sodium borohydride.
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: To the resulting aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(hydroxymethyl)pyridine-2-carboxylic acid as a solid.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Characterization of 3-(hydroxymethyl)pyridine-2-carboxylic acid
PART 2: Synthesis of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
The final step is the formation of the lithium salt via a neutralization reaction between the synthesized 3-(hydroxymethyl)pyridine-2-carboxylic acid and lithium hydroxide monohydrate. This is a standard procedure for preparing lithium carboxylate salts[3][4][5]. The product is typically isolated by precipitation or by removal of the solvent.
Experimental Protocol: Salt Formation
Materials:
3-(hydroxymethyl)pyridine-2-carboxylic acid
Lithium hydroxide monohydrate (LiOH·H₂O)
Deionized water
Ethanol
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath
Rotary evaporator
Filtration apparatus
Procedure:
Dissolution of Carboxylic Acid: In a 100 mL round-bottom flask, dissolve 3-(hydroxymethyl)pyridine-2-carboxylic acid (e.g., 3.0 g, 19.6 mmol) in a mixture of deionized water (20 mL) and ethanol (20 mL).
Addition of Lithium Hydroxide: To this solution, add a solution of lithium hydroxide monohydrate (e.g., 0.82 g, 19.6 mmol) in deionized water (10 mL) dropwise with stirring.
Reaction: Heat the reaction mixture to 60-70 °C and stir for 1 hour to ensure complete reaction.
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator to obtain a solid residue.
Purification: The crude lithium salt can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate.
Caption: Workflow for the salt formation step.
Characterization of Lithium (1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
Perform all reactions in a well-ventilated fume hood.
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
Lithium hydroxide is corrosive. Avoid skin and eye contact.
Methanol is flammable and toxic. Avoid inhalation and skin contact.
References
US Patent US20050047984A1, High-purity lithium carboxylate crystal, production method thereof and use thereof.
US Patent US6399801B1, Dry powder lithium carboxyl
Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. In Science of Synthesis.
McElvain, S. M., & Singer, A. W. (1955). Picolinic Acid Hydrochloride. Organic Syntheses, 3, 741.
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. [Link]
Technical Support Center: Synthesis of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troub...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to improve reaction yield and product purity.
Introduction
Lithium 3-(hydroxymethyl)pyridine-2-carboxylate is a valuable building block in medicinal chemistry and materials science. Achieving high yield and purity is critical for its successful application. The most common and reliable synthetic route involves a two-step process: first, the esterification of a suitable precursor, followed by a selective hydrolysis (saponification) using lithium hydroxide. This guide addresses common challenges encountered in this process, providing scientifically grounded solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare Lithium 3-(hydroxymethyl)pyridine-2-carboxylate?
The most widely adopted strategy is a two-step synthesis. It begins with the esterification of 3-(hydroxymethyl)pyridine-2-carboxylic acid (or a closely related precursor) to form a methyl or ethyl ester. This intermediate is then hydrolyzed using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system to yield the final lithium salt. This approach is favored because the ester intermediate is often easier to purify than the starting carboxylic acid, and the final hydrolysis step is typically clean and high-yielding under optimized conditions.
Q2: Why is Lithium Hydroxide (LiOH) the preferred base for the saponification step over other alkali hydroxides like NaOH or KOH?
While NaOH and KOH can also effect ester hydrolysis, LiOH offers several advantages in complex syntheses. The small ionic radius of the lithium cation (Li+) enhances its coordination capabilities and can lead to unique reactivity and selectivity, especially in sterically hindered systems or molecules with multiple functional groups.[1] In some cases, lithium cations have been shown to accelerate the rate of hydrolysis in mixed solvent systems like water/tetrahydrofuran (THF).[2] Furthermore, LiOH is often considered a milder reagent, which helps in preserving sensitive functional groups elsewhere in the molecule while still effectively cleaving the ester.[1][3]
Q3: What are the most critical parameters to control for maximizing yield during the saponification reaction?
The three most critical parameters are:
Stoichiometry: A slight excess of LiOH (typically 1.1 to 1.5 equivalents) is recommended to ensure the reaction goes to completion.
Solvent System: A mixture of water and a water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Methanol, or Dioxane) is crucial. The organic solvent ensures the solubility of the ester starting material, while water is necessary for the hydroxide ions to perform the hydrolysis.[3]
Temperature: The reaction is often performed at room temperature to ensure high selectivity and prevent potential side reactions.[4] Gentle heating (40-50 °C) can be applied to accelerate the reaction if it is sluggish, but this should be monitored carefully.
Q4: How can I effectively monitor the progress of both the esterification and saponification reactions?
Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can typically resolve the starting material, the intermediate ester, and the final carboxylic acid (visualized after spotting the reaction mixture and a baseline spot of the final product on the TLC plate). For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My initial esterification reaction is showing low conversion. How can I improve the yield of the methyl 3-(hydroxymethyl)pyridine-2-carboxylate intermediate?
Possible Causes & Solutions:
Equilibrium Limitation (Fischer Esterification): Standard acid-catalyzed esterification is a reversible reaction.
Solution: Use the alcohol (methanol) as the solvent to push the equilibrium toward the product. Alternatively, remove water as it forms using a Dean-Stark apparatus if using a solvent like toluene.[5]
Insufficient Catalyst Activity: The acid catalyst (e.g., H₂SO₄) may be insufficient.
Solution: Ensure you are using a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Procedures often call for dropwise addition at low temperatures (0 °C) before refluxing to prevent degradation.[6][7]
Alternative Activation: For substrates that are resistant to Fischer esterification, alternative methods can provide much higher yields.
Solution 1 (Coupling Reagents): Activate the carboxylic acid with a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[8] This method is highly efficient but requires removal of the dicyclohexylurea (DCU) byproduct.
Solution 2 (Acid Chloride): Convert the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[9] This is a very effective but requires careful handling of the corrosive reagents.
Q2: The saponification of my ester with LiOH is slow or incomplete. What should I do?
Possible Causes & Solutions:
Poor Solubility: The ester may not be fully dissolved in the reaction medium, limiting its contact with the hydroxide ions.
Solution: Increase the proportion of the organic co-solvent (THF or Dioxane) in your water/solvent mixture. Ensure vigorous stirring to maintain a homogenous mixture. The use of THF is particularly effective as it can help solubilize LiOH to some extent, enhancing the reaction rate.[2]
Insufficient Base: The amount of LiOH may be insufficient to drive the reaction to completion, especially if any acidic impurities are present.
Solution: Increase the equivalents of LiOH to 1.5 - 2.0 equivalents. Monitor the reaction by TLC or HPLC until all the starting material is consumed.
Low Temperature: While room temperature is often sufficient, sterically hindered esters may require more energy.
Solution: Gently warm the reaction mixture to 40-50 °C. Monitor carefully to avoid the formation of byproducts.
Q3: I am having difficulty isolating and purifying the final Lithium 3-(hydroxymethyl)pyridine-2-carboxylate product. It seems to be staying in the aqueous layer during workup.
Possible Causes & Solutions:
High Water Solubility: As a lithium salt of a polar molecule, the product is expected to be highly soluble in water and likely insoluble in common nonpolar organic solvents used for extraction.
Solution 1 (Precipitation/Crystallization): After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. The resulting aqueous solution can then be cooled, and a less polar, water-miscible solvent (e.g., isopropanol, acetone, or ethanol) can be added to precipitate the lithium salt. The solid can then be collected by filtration and washed with the precipitation solvent.[10]
Solution 2 (Solvent Evaporation): If the salt is very soluble, remove all volatiles (water and organic solvent) under high vacuum to obtain the crude solid. This solid can then be purified by recrystallization or by trituration (suspending and stirring in a solvent where impurities are soluble but the product is not, such as diethyl ether or dichloromethane) to wash away organic residues.
Solution 3 (Crystallization from a Complex): For very challenging purifications, a method involving crystallization of a solvate complex can be employed. This involves dissolving the impure salt in a specific organic complexing solvent (like an ether), crystallizing the complex, and then removing the solvent under vacuum to yield the pure salt.[11]
Q4: My final product is discolored or shows impurities in its NMR/LC-MS analysis. What are the likely sources of contamination?
Possible Causes & Solutions:
Incomplete Reaction: Unreacted starting ester is a common impurity.
Solution: Ensure the saponification reaction has gone to completion by TLC/HPLC monitoring. If starting material remains, extend the reaction time or add more LiOH. The unreacted ester can often be removed by washing the final solid product with a non-polar organic solvent like diethyl ether.
Side Reactions: Although the hydroxymethyl group is generally stable, prolonged heating or strongly basic conditions could lead to side reactions. Reactions involving the pyridine ring are also possible under harsh conditions.[12]
Solution: Adhere to mild reaction conditions (room temperature if possible). Purify the product via recrystallization to remove these byproducts.
Contamination from Reagents: Impurities in starting materials or solvents can carry through the synthesis.
Solution: Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried to prevent unwanted hydrolysis of reagents, especially if using acid chlorides or coupling agents in the esterification step.[12]
Visualizations & Data
Overall Synthetic Workflow
The diagram below illustrates the standard two-step synthesis pathway.
Caption: General workflow for the synthesis of the target lithium salt.
Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low-yield problems.
Table 1: Recommended Reaction Conditions for Saponification
Parameter
Recommended Value
Rationale & Key Considerations
Base
Lithium Hydroxide (LiOH·H₂O)
Offers mild conditions and potential rate acceleration.[1][2]
Equivalents of Base
1.1 - 1.5 eq.
Ensures complete reaction without a large excess that complicates purification.
Solvent System
THF:H₂O (e.g., 3:1 to 1:1 v/v)
THF solubilizes the organic ester, while water is essential for the hydrolysis mechanism.[3]
Concentration
0.1 - 0.5 M
A moderate concentration balances reaction rate and solubility.
Temperature
Room Temperature (20-25 °C)
Minimizes potential side reactions and decomposition.[4]
Reaction Time
2 - 12 hours
Monitor by TLC or HPLC until starting material is consumed.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
This protocol is adapted from standard Fischer esterification procedures for similar substrates.[6][7]
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(hydroxymethyl)pyridine-2-carboxylic acid (e.g., 10.0 g, 65.3 mmol).
Reagent Addition: Add anhydrous methanol (150 mL). Cool the suspension to 0 °C in an ice bath.
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
Neutralization: Carefully dilute the residue with ice-cold water (100 mL) and neutralize to pH ~8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate via Saponification
Setup: In a 250 mL round-bottom flask, dissolve methyl 3-(hydroxymethyl)pyridine-2-carboxylate (e.g., 10.0 g, 59.8 mmol) in a mixture of tetrahydrofuran (THF, 90 mL) and deionized water (30 mL).
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, e.g., 2.76 g, 65.8 mmol, 1.1 eq.) to the solution.
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting ester by TLC. The reaction is typically complete when the starting ester spot is no longer visible.
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
Isolation:
Method A (Precipitation): To the remaining aqueous solution, slowly add cold isopropanol (~150 mL) while stirring. A white precipitate should form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
Method B (Evaporation): If precipitation is not effective, concentrate the aqueous solution to dryness under high vacuum.
Final Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to remove residual water and organic impurities. Dry the final product under high vacuum to a constant weight.
References
BenchChem Technical Support Team. (2025). Side reactions and byproducts of Pyridine-2-carboxylic anhydride. Benchchem.
Technical Support Center: Troubleshooting Solubility of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. My goal is to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
It is important to acknowledge that specific, quantitative solubility data for this particular molecule in a wide range of organic solvents is not extensively documented in publicly available literature. However, by understanding the physicochemical properties of its constituent parts—the small, hard lithium cation (Li⁺) and the polar, functionalized pyridine-2-carboxylate anion—we can devise a logical and systematic approach to achieve successful dissolution.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate in common organic solvents like THF, Dichloromethane (DCM), or Toluene?
Answer: The difficulty you're experiencing stems from a fundamental mismatch in polarity and the strong ionic forces within the salt's crystal lattice.
High Lattice Energy: Lithium salts, especially those with relatively small anions, have significant crystal lattice energy. The small size and high charge density of the Li⁺ ion lead to strong electrostatic attractions with the carboxylate anion.[1] Overcoming this energy requires a solvent that can effectively solvate both the cation and the anion.
Polarity Mismatch: The target compound is a salt with significant polarity due to the ionic bond, the carboxylate group, the pyridine ring's nitrogen, and the hydroxyl group. Solvents like toluene and DCM are nonpolar or have low polarity, making them poor choices for solvating charged species. While THF is more polar, it may still be insufficient on its own to break apart the strong crystal lattice.
Anion and Cation Characteristics: The pyridine-2-carboxylate anion has multiple polar functional groups capable of hydrogen bonding. The lithium cation is a hard Lewis acid and requires effective coordination by solvent molecules. Non-coordinating or weakly coordinating solvents will not be effective.
Q2: What types of organic solvents should be my starting point for solubility screening?
Answer: You should begin with polar, coordinating solvents, preferably those that are polar aprotic or polar protic.
Polar aprotic solvents are generally a better starting point as they can effectively solvate the lithium cation without the complication of reacting with it. Polar protic solvents like alcohols can also be effective but may participate in hydrogen bonding with the anion as well.[2][3]
Table 1: Recommended Starting Solvents for Solubility Screening
Solvent
Type
Dielectric Constant (20°C)
Boiling Point (°C)
Rationale & Comments
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47.2
189
Excellent dissolving power for many salts due to its high polarity and ability to solvate cations.[3][4]
N,N-Dimethylformamide (DMF)
Polar Aprotic
38.3
153
Another strong, polar aprotic solvent, very effective for polar organic salts.
Acetonitrile (MeCN)
Polar Aprotic
37.5
82
A common solvent with good solvating power for lithium salts.[3][4]
Methanol (MeOH) / Ethanol (EtOH)
Polar Protic
32.7 / 24.5
65 / 78
Can be effective due to hydrogen bonding capabilities, but be mindful of potential transesterification or other reactions if your workflow is sensitive to protic sources. Ethanol is often a good solvent for lithium salts.[3][4]
Propylene Carbonate (PC)
Polar Aprotic
65.5
242
A high-polarity solvent often used in lithium-ion battery electrolytes.[3][4][5]
Q3: My compound shows low solubility even in polar aprotic solvents. What can I do to enhance dissolution without changing the primary solvent?
Answer: There are several techniques you can employ, focusing on increasing the kinetic and thermodynamic favorability of dissolution.
Heating: Gently heating the mixture can significantly increase the solubility of many salts.[2] This provides the necessary energy to overcome the crystal lattice energy. Always monitor for potential decomposition, especially with a functionalized molecule like this. Start with a modest temperature (e.g., 40-50°C) and observe.
Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process.
Co-Solvents: Adding a small amount of a highly polar co-solvent (like DMSO or DMF) to a moderately polar solvent (like THF or Acetone) can sometimes create a synergistic effect that enhances solubility more than either solvent alone.
Troubleshooting Guides & Advanced Protocols
Issue 1: The compound precipitates out of solution upon cooling or standing.
This indicates that you've likely formed a supersaturated solution. While heating can get the compound into solution, it may not be stable at room temperature.
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation issues.
Protocol: Using a Co-Solvent System
Primary Dissolution: Attempt to dissolve the compound in your primary solvent (e.g., 10 mL of Acetonitrile) at room temperature.
Incremental Heating: Gently warm the suspension to 40-50°C while stirring. If it dissolves, allow it to cool to room temperature to check for stability.
Co-Solvent Addition: If precipitation occurs upon cooling, re-heat the solution until clear. Add a highly polar co-solvent (e.g., DMSO) dropwise (e.g., 0.1 mL increments) until the solution remains clear upon cooling to room temperature.
Documentation: Record the final solvent ratio (e.g., 10:1 MeCN:DMSO) for future experiments.
Issue 2: The compound is virtually insoluble even in DMSO or DMF, or these solvents are incompatible with my downstream application.
In such cases, specialized additives that can chelate the lithium cation are required. These additives effectively "hide" the lithium ion within an organic-soluble shell, breaking the ionic bond and dragging the entire salt into the organic phase.
Advanced Solution: Using Crown Ethers
Crown ethers are cyclic molecules with multiple ether groups that can strongly coordinate with specific metal cations. For lithium (Li⁺), 12-Crown-4 is an ideal choice due to its cavity size being well-suited for the small lithium ion.[6][7][8][9]
Caption: Mechanism of Li⁺ solubilization by 12-Crown-4.
Protocol: Solubilization with 12-Crown-4
Preparation: To a suspension of your lithium salt in the desired organic solvent (e.g., 10 mg of salt in 2 mL of DCM), add 1.0 to 1.2 molar equivalents of 12-Crown-4.
Stirring: Stir the mixture vigorously at room temperature. Dissolution should occur, often within minutes.
Observation: The formation of a clear, homogeneous solution indicates the successful formation of the soluble lithium-crown ether complex.
Caution: Crown ethers have specific toxicological profiles. Always consult the Safety Data Sheet (SDS) and handle them with appropriate personal protective equipment.
Issue 3: I need to run a reaction with the anion, but the solvent system must be non-coordinating.
This is a classic challenge where a reactant is insoluble in the required reaction solvent. Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), facilitates the transport of the anion from the solid phase (or an incompatible solvent phase) into the organic reaction phase.[10][11]
Protocol: Using a Phase-Transfer Catalyst (Solid-Liquid PTC)
Reaction Setup: Combine your lithium salt (1 equivalent) and the other reactant(s) in the chosen nonpolar/weakly polar organic solvent (e.g., Toluene).
Add Catalyst: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
Reaction Conditions: Stir the heterogeneous mixture. The PTC will facilitate the reaction by exchanging its bromide for your carboxylate anion, bringing it into the organic phase where it can react.
Monitoring: Monitor the reaction progress by a suitable analytical method (TLC, LC-MS, etc.). The disappearance of the starting material will indicate the success of the PTC-mediated reaction.
This guide provides a structured and scientifically grounded approach to overcoming the solubility challenges associated with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. By starting with solvent screening and progressively moving to more advanced techniques like co-solvents and specialized additives, you can develop a robust and reproducible method for your specific application.
References
Chemistry Stack Exchange. (2015). Lithium compounds with good solubility in organic solvents? Available at: [Link]
Lin, C. (2025). Quantifying Lithium Chloride's Solubility in Organics. Available at: [Link]
ResearchGate. (2017). How to perform lithium cation metathesis to increase solubility in organic solvents? Available at: [Link]
Onishi, J., et al. (2010). Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. The Journal of Physical Chemistry C, 114(17), 8076-8083. Available at: [Link]
TU Delft Repository. (n.d.). Extraction with Crown Ethers. Available at: [Link]
PubMed. (2023). Lithium Salt Dissociation Promoted by 18-Crown-6 Ether Additive toward Dilute Electrolytes for High Performance Lithium Oxygen Batteries. Angewandte Chemie International Edition, 62(16). Available at: [Link]
Royal Society of Chemistry. (n.d.). Large solubility of Lithium carboxylates reaching high rates of 6Li incorporation in plastic scintillators for fast/thermal neutrons and gamma rays detection. Available at: [Link]
Royal Society of Chemistry. (n.d.). Large solubility of lithium carboxylates reaching high rates of 6Li incorporation in polystyrene-based plastic scintillators for fast/thermal neutron and gamma ray detection. Available at: [Link]
MDPI. (2023). Study of Lithium-Extraction Systems Based on Benzo-15-Crown-5 Ether and Alkylimidazolium-Based Ionic Liquid. Molecules, 28(2), 834. Available at: [Link]
ACS Publications. (2024). A Squaramide-Crown Ether-Based Receptor and Polymer for Enhanced Lithium Chloride Extraction. Inorganic Chemistry. Available at: [Link]
ChemRxiv. (n.d.). Thermodynamics of Li+–Crown Ether Interactions in Aqueous Solvent. Available at: [Link]
Oxford Academic. (2024). Highly concentrated solution of lithium chloride in organic solvents with heteroditopic receptors. Chemistry Letters. Available at: [Link]
OSTI.gov. (2020). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Available at: [Link]
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]
Testbook. (2026). The solubility of lithium compounds in organic solvents is m. Available at: [Link]
Google Patents. (n.d.). Controlling solubility of lithium salts in liquid sulfur dioxide.
PubMed. (1985). Solubility of lithium salts in organic solvents. Biological Psychiatry, 20(4), 461. Available at: [Link]
eScholarship, University of California. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Available at: [Link]
ResearchGate. (2026). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Available at: [Link]
ResearchGate. (n.d.). Lithium salts dissolving in various organic solvents. Available at: [Link]
ACS Publications. (2010). Computational Study on the Solubility of Lithium Salts Formed on Lithium Ion Battery Negative Electrode in Organic Solvents. The Journal of Physical Chemistry C. Available at: [Link]
UC Berkeley. (2018). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. Available at: [Link]
preventing degradation of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate during storage
Welcome to the technical support center for Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices based on established scientific principles.
Understanding the Compound's Stability
Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate is a lithium salt of a pyridine carboxylic acid derivative. The stability of this compound is influenced by several factors inherent to its structure: the hygroscopic nature of lithium salts, the potential for oxidation of the hydroxymethyl group, and the reactivity of the pyridine ring.[1][2] Pyridine derivatives, in general, can be susceptible to degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments.[3]
Potential Degradation Pathways
The primary degradation pathways for this compound involve:
Hydrolysis: Due to the hygroscopic nature of lithium salts, the compound can absorb atmospheric moisture. This can lead to the hydrolysis of the carboxylate salt.[2]
Oxidation: The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]
Decarboxylation: While less common under normal storage conditions, pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[4]
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[3]
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Storage Conditions
Q1: What are the ideal storage temperature and humidity levels for this compound?
A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment. The ideal storage temperature is between 2-8°C.[5] It is crucial to minimize exposure to moisture; therefore, storage in a desiccator or a controlled low-humidity environment (relative humidity < 30%) is highly recommended.[2]
Q2: Should the compound be stored under an inert atmosphere?
A2: Yes, for long-term storage, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.[5] This is especially critical if the compound will be stored for an extended period or if high purity is essential for subsequent experiments. Using a glovebox for aliquoting and handling can provide a protective layer against oxygen and water vapor.[1][6]
Q3: What type of container is best for storing this compound?
A3: The compound should be stored in a tightly sealed, opaque container to protect it from light and moisture. Amber glass vials with a secure cap are a suitable choice.[1] For highly sensitive applications, consider using containers with a PTFE-lined cap to ensure a tight seal.
Handling and Usage
Q4: What are the best practices for handling the compound to prevent degradation?
A4: To prevent degradation during handling, minimize the compound's exposure to ambient air and light. If possible, handle the compound in a glovebox or under a continuous stream of an inert gas.[6] Use clean, dry spatulas and glassware. After use, ensure the container is tightly sealed and returned to the proper storage conditions promptly.
Q5: How can I tell if my compound has started to degrade?
A5: Visual inspection can sometimes reveal signs of degradation. These include:
Color change: A change from a white or off-white powder to a yellow or brownish color can indicate oxidation or other degradation processes.
Caking or clumping: This suggests moisture absorption.[2]
Change in solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of degradation.
For a more definitive assessment, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are recommended.[3][7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the storage of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Observed Problem
Potential Cause(s)
Recommended Action(s)
Verification Method(s)
Discoloration (Yellowing/Browning)
Oxidation due to air/light exposure.
Store the compound in a tightly sealed, opaque container under an inert atmosphere. Minimize exposure to light during handling.
HPLC or UV-Vis spectroscopy to check for impurity peaks.
Caking or Clumping of Powder
Moisture absorption.
Store in a desiccator or a controlled low-humidity environment. Dry the material under vacuum if appropriate for the compound.
Karl Fischer titration to determine water content.
Inconsistent Experimental Results
Partial degradation of the compound.
Re-purify the compound if possible, or use a fresh, properly stored batch.
HPLC or NMR to assess purity and identify degradation products.[7]
Poor Solubility
Formation of insoluble degradation products.
Filter the solution to remove insoluble material. Analyze both the soluble and insoluble fractions to identify the degradation products.
HPLC analysis of the soluble portion. FT-IR or solid-state NMR of the insoluble material.
The following decision-making workflow can help troubleshoot issues with the compound:
Caption: Troubleshooting workflow for compound degradation.
Experimental Protocols
Protocol 1: Visual Inspection
Carefully observe the compound in its storage container. Note any changes in color, texture, or appearance compared to a fresh sample or the supplier's description.
Check for any signs of clumping or caking, which would indicate moisture uptake.
Record all observations in a laboratory notebook.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the compound and detecting degradation products.[3]
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 6.5) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 265 nm (or the λmax of the compound).
Injection Volume: 10 µL.
Procedure:
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
Standard Preparation: Prepare a standard solution of a known pure sample of the compound at the same concentration.
Analysis: Inject the sample and standard solutions into the HPLC system.
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities or degradation.[3]
References
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Pyridine. In NCBI Bookshelf. Retrieved from [Link]
Ośmiałowski, B., & Gawinecki, R. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation. Central European Journal of Chemistry, 8(4), 868-874.
University of California, Los Angeles. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
BenchChem. (2025).
BenchChem. (2025).
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Fisher Scientific. (2021).
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
National Center for Biotechnology Information. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.
BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
ResearchGate. (2010). Instability of 2,2-di(pyridin-2-yl)acetic acid.
LITHIUM BATTERY. (n.d.).
Oxford Academic. (n.d.). A Pd(II)-Cu(II) Catalyst for the Kjeldahl Analysis of Nitrogen in Pyridines.
ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
ACS Publications. (2018). Enhanced Lithium Storage Capacity of a Tetralithium 1,2,4,5-Benzenetetracarboxylate (Li4C10H2O8)
National Center for Biotechnology Information. (2018). Enhanced Lithium Storage Capacity of a Tetralithium 1,2,4,5-Benzenetetracarboxylate (Li4C10H2O8)
National Center for Biotechnology Information. (2013). Lithium treatment induces proteasomal degradation of over-expressed acetylcholinesterase (AChE-S) and inhibit GSK3β. PubMed.
EPub Bayreuth. (2025).
SpringerLink. (2025). Analysis of electrolyte degradation products in cylindrical automotive lithium-ion cells during thermal aging.
National Center for Biotechnology Information. (2026). Lithium Therapeutic Functions: An Update on Pharmacokinetics, Pathophysiological Mechanisms of Action, Toxicity, and Side Effects. PubMed Central.
Technical Support Center: Optimizing Reaction Conditions for Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate
From the desk of a Senior Application Scientist: This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and optimization of Lithium...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of a Senior Application Scientist: This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis and optimization of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and critical parameters that govern success. By anticipating common challenges and providing scientifically-grounded solutions, we aim to empower you to achieve consistent, high-yield, and high-purity results in your experiments.
Synthesis and Reaction Workflow
The synthesis of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate can be approached in a two-stage process: first, the synthesis of the precursor, 3-(hydroxymethyl)pyridine-2-carboxylic acid, followed by its conversion to the corresponding lithium salt.
Experimental Protocol: A Two-Stage Synthesis
Stage 1: Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
This stage involves the selective reduction of a suitable precursor, such as 3-formylpyridine-2-carboxylic acid.
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-formylpyridine-2-carboxylic acid in a suitable anhydrous solvent such as tetrahydrofuran (THF) or a mixture of THF and methanol.
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the reduction reaction and prevent potential side reactions.
Reduction: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The use of a mild reductant is key to selectively reducing the aldehyde group without affecting the carboxylic acid moiety.
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize any unreacted reducing agent.
Isolation: Adjust the pH of the solution to the isoelectric point of the amino acid to precipitate the product.[1][2] The product can then be isolated by filtration. If the product remains in solution, it can be extracted with a suitable organic solvent.
Purification: The crude 3-(hydroxymethyl)pyridine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Formation of Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate
Dissolution: Dissolve the purified 3-(hydroxymethyl)pyridine-2-carboxylic acid in a suitable solvent, such as methanol or ethanol.
Lithium Salt Formation: To this solution, add one equivalent of lithium hydroxide (LiOH) dissolved in water.
Stirring: Stir the reaction mixture at room temperature. The reaction is typically rapid.
Isolation: The lithium salt can be isolated by removing the solvent under reduced pressure. The resulting solid can then be washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any organic impurities and then dried under vacuum.
Caption: Synthetic workflow for Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions based on chemical principles.
Q1: I am observing low or no product yield. What are the likely causes and how can I address them?
A1: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time. Ensure that the reagents are added at the appropriate temperature and that the mixture is stirred efficiently.
Degradation of Starting Material or Product: Pyridine carboxylic acids can be susceptible to degradation under harsh conditions.[3]
Solution: Maintain strict temperature control, especially during exothermic steps. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Sub-optimal Reagents: The purity and handling of reagents are critical.
Solution: Use high-purity starting materials.[4] Ensure that anhydrous solvents are used, as water can react with some of the reagents. Handle hygroscopic and air-sensitive reagents under an inert atmosphere.
Inefficient Isolation: The product may be lost during the work-up and purification steps.
Solution: Carefully adjust the pH to the isoelectric point of the carboxylic acid to maximize precipitation.[1][2] If extracting the product, perform multiple extractions with a suitable solvent to ensure complete recovery.
Q2: My final product is impure. What are the potential side reactions and how can I minimize them?
A2: Impurities can arise from side reactions or incomplete purification.
Over-reduction: If a strong reducing agent is used, the carboxylic acid group may be reduced to an alcohol.
Solution: Use a mild and selective reducing agent like sodium borohydride. Add the reducing agent slowly and in a controlled manner.
Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation, especially at elevated temperatures.
Solution: Maintain a low reaction temperature throughout the synthesis and purification process.
Starting Material Carry-over: Unreacted starting material can contaminate the final product.
Solution: Monitor the reaction to ensure it goes to completion. Optimize the purification step, such as recrystallization, to effectively remove any remaining starting material.
Caption: Troubleshooting decision tree for common synthesis issues.
Q3: I'm having trouble with the solubility of my lithium salt. What can I do?
A3: The solubility of lithium salts can be challenging, particularly in non-polar organic solvents.
Solvent Selection: The choice of solvent is critical.
Solution: For the reaction, polar protic solvents like methanol or ethanol are generally good choices. For purification and handling, you may need to experiment with solvent mixtures.
Improving Solubility: If the product is not soluble enough for a particular application, there are a few strategies you can employ.
Solution: While not directly applicable to this specific molecule without further modification, for other lithium carboxylates, increasing the length of a non-polar alkyl chain can enhance solubility in organic media. The use of crown ethers can also help to solubilize lithium salts in non-polar solvents by chelating the lithium ion.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for characterizing the final product?
A1: A combination of techniques is recommended for full characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Infrared (IR) Spectroscopy: To identify the functional groups (O-H, C=O).
Mass Spectrometry (MS): To determine the molecular weight.
Elemental Analysis: To confirm the empirical formula.
Q2: How should I store the final product, Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate?
A2: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong acids.[5]
Q3: What are the key safety precautions for this synthesis?
A3:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle all chemicals with care, and be aware of their specific hazards. Lithium (1+) 3-(hydroxymethyl)pyridine-2-carboxylate is classified as an acute toxicant (oral, dermal, inhalation), a skin irritant, and an eye irritant.[6]
Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle it with care and quench it slowly.
Q4: Can I use a different lithium source for the salt formation?
A4: Yes, other lithium bases such as lithium carbonate (Li₂CO₃) can be used, but the reaction may require heating to drive off the carbonic acid byproduct. Lithium hydroxide is generally preferred for its clean and rapid reaction at room temperature.
Optimized Reaction Conditions Summary
Parameter
Recommended Condition
Rationale
Stage 1: Reduction
Reducing Agent
Sodium Borohydride (NaBH₄)
Mild and selective for the aldehyde group.
Solvent
Anhydrous THF/Methanol
Good solubility for the starting material and reagent.
Temperature
0°C
Controls exothermicity and minimizes side reactions.
Atmosphere
Inert (Nitrogen or Argon)
Prevents oxidation.
Stage 2: Salt Formation
Lithium Source
Lithium Hydroxide (LiOH)
Clean and rapid reaction at room temperature.
Solvent
Methanol/Water
Good solubility for both the acid and the lithium salt.
Temperature
Room Temperature
The reaction is typically fast and does not require heating.
troubleshooting impurities in Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate batches
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate (CAS 2193061-46-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate (CAS 2193061-46-8)[1]. This compound is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including novel HIV-1 integrase inhibitors[2].
Due to the unique ortho-relationship of the functional groups on the pyridine ring, this molecule is highly susceptible to specific degradation pathways and synthetic impurities. This guide synthesizes field-proven analytical insights with mechanistic causality to help you rescue out-of-spec batches and optimize your workflows.
Mechanistic Overview of Impurity Formation
The primary challenge in isolating the lithium salt of 3-(hydroxymethyl)picolinic acid[3] is its thermodynamic instability under acidic or neutral conditions. The proximity of the 2-carboxylate and the 3-hydroxymethyl groups creates a perfect geometric arrangement for intramolecular cyclization. If the pH drops during workup, the carboxylate becomes protonated and rapidly attacks the adjacent hydroxyl group, expelling water to form a highly stable 5-membered lactone: Furo[3,4-b]pyridin-5(7H)-one [4].
Additionally, upstream synthesis typically involves the hydride reduction of a pyridine-2,3-dicarboxylate diester. Poor kinetic control during this step can lead to over-reduction, generating a 3-methylpyridine derivative that is exceptionally difficult to purge downstream.
Mechanistic pathway of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate synthesis and impurities.
Quantitative Impurity Profile
To effectively troubleshoot your batch, you must first identify the contaminants. Below is a summary of the most common impurities, their origins, and typical analytical signatures.
Impurity Name
CAS / CID
MW (Da)
RRT (Approx)*
Origin / Causality
Acceptable Limit (ICH Q3A)
Furo[3,4-b]pyridin-5(7H)-one
5657-51-2
135.12
1.45
Incomplete saponification / Acidic cyclization
NMT 0.15%
Pyridine-2,3-dicarboxylic acid
89-00-9
167.12
0.60
Unreacted starting material
NMT 0.10%
3-Methylpyridine-2-carboxylate
4021-08-3
137.14
1.80
Over-reduction during hydride addition
NMT 0.10%
Lithium Carbonate
554-13-2
73.89
N/A (IC)
Atmospheric CO₂ + excess LiOH
NMT 0.50%
*Relative Retention Time (RRT) based on standard C18 Reverse-Phase HPLC (0.1% TFA in Water / Acetonitrile gradient).
Troubleshooting FAQs
Q1: My LC-MS assay shows a massive spike corresponding to a mass of 135.12 Da[4]. What is this, and how do I remove it?A: This is Furo[3,4-b]pyridin-5(7H)-one, the lactone form of your target API intermediate. Because the 2-carboxylate and 3-hydroxymethyl groups are in perfect thermodynamic proximity, any drop in pH below ~6.5 during isolation protonates the carboxylate, triggering rapid intramolecular cyclization and the loss of water. To resolve this, you must perform a base-catalyzed ring-opening using precisely titrated LiOH, ensuring the pH remains strictly above 8.0 during downstream solvent removal.
Q2: I am detecting 3-methylpyridine-2-carboxylate in my final batch. Why did this happen?A: This indicates an over-reduction during the initial hydride reduction step (e.g., when converting a pyridine-2,3-dicarboxylate diester to the 3-hydroxymethyl derivative). If the reaction temperature exceeds 0 °C or if an excessive molar excess of reducing agent (like NaBH₄/CaCl₂ or DIBAL-H) is used, the hydroxymethyl group is further reduced to a methyl group. This impurity cannot be easily purged by crystallization; you must reject the batch and strictly control the upstream reaction kinetics.
Q3: My organic purity is 99.5% by HPLC, but my mass balance and quantitative NMR (qNMR) are off by 5-10%. What is missing?A: Reverse-phase HPLC with UV detection is "blind" to inorganic lithium salts. You likely have a contamination of Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃) resulting from an excessive use of base during the saponification step. Use Ion Chromatography (IC) with a conductivity detector to quantify Li⁺ and CO₃²⁻ directly, or perform a simple sulfated ash test to verify inorganic load.
If your batch is contaminated with the lactone impurity (Furo[3,4-b]pyridin-5(7H)-one), do not discard it. Use the following self-validating protocol to rescue the batch by converting the lactone back into the desired lithium salt.
Objective: Base-catalyzed ring-opening of the lactone without generating excess inorganic lithium impurities.
Suspension: Suspend 1.0 equivalent of the crude lactone-contaminated batch in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and LC-MS grade water (10 mL/g).
Causality: THF ensures the organic lactone remains fully solvated, while water is necessary to deliver the hydroxide nucleophile.
Titrated Base Addition: Chill the suspension to 0–5 °C using an ice bath. Add exactly 1.05 equivalents of 1.0 M aqueous Lithium Hydroxide (LiOH) dropwise over 30 minutes.
Causality: Strict stoichiometric control prevents the accumulation of unreacted LiOH, which would later convert to insoluble Li₂CO₃ upon exposure to atmospheric CO₂.
In-Process Control (IPC): Remove the ice bath and stir for 2 hours at 20 °C. Sample 50 µL of the reaction mixture, quench into a pH 9.0 buffer, and analyze via HPLC.
Self-Validation: The reaction is deemed complete only when the lactone peak (RRT ~1.45) is ≤ 0.10%. If incomplete, add 0.05 eq LiOH and stir for 1 additional hour.
Solvent Exchange: Concentrate the mixture under reduced pressure at a maximum water bath temperature of 35 °C to remove the THF.
Causality: Elevated temperatures can induce thermal degradation or drive reverse lactonization if localized acidic microenvironments form during evaporation.
Lyophilization: Freeze the remaining aqueous solution at -80 °C and lyophilize for 48 hours.
Causality: Freeze-drying avoids the thermal stress of rotary evaporation, yielding a free-flowing, crystalline lithium salt that preserves the integrity of the hydroxymethyl group.
Troubleshooting Workflow Diagram
Decision tree for identifying and resolving common batch impurities based on analytical data.
References
NextSDS Database. "lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate — Chemical Substance Information." Accessed March 19, 2026. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 819439, furo(3,4-b)pyridin-5(7H)-one." PubChem. URL:[Link]
Johns, B. A., et al. "Rational Design and Synthesis of Novel Dimeric Diketoacid-Containing Inhibitors of HIV-1 Integrase." U.S. Patent 7,919,623 B2, issued April 5, 2011.
reducing moisture sensitivity of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Welcome to the technical support center for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and mitigating the inherent moisture sensitivity of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges and provide a foundational understanding of the material's properties.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the handling and use of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Poor Yields in Reactions
Symptoms:
Lower than expected product yield.
Formation of unexpected byproducts.
Failure of the reaction to proceed to completion.
Potential Cause:
The primary suspect is the degradation of the Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate due to exposure to moisture. Lithium salts, particularly those with carboxylate and hydroxymethyl functional groups, can be hygroscopic.[1] Water can interfere with many organometallic reactions and degrade the reagent.[2][3][4]
Solutions:
Solution Stage
Action
Rationale
Reagent Handling
Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[2][5][6][7]
This minimizes contact with atmospheric moisture and oxygen, preserving the integrity of the compound.
Solvent Preparation
Use freshly dried, anhydrous solvents.
Solvents are a common source of water contamination. Proper drying and storage are crucial.
Reaction Setup
Dry all glassware in an oven (e.g., at 150°C) and cool under a stream of inert gas or in a desiccator before use.[2][5]
This removes adsorbed water from the surfaces of the glassware.
Reagent Transfer
Utilize techniques such as cannula transfer or syringes for liquid reagents to maintain an inert atmosphere.[5][8]
These methods prevent the introduction of air and moisture during reagent addition.
Issue 2: Material Appears Clumpy, Discolored, or Has a Changed Consistency
Symptoms:
The normally crystalline or powdered solid has become a sticky or clumpy mass.
A noticeable change in color from its original appearance.
Potential Cause:
This is a strong indication of significant water absorption (hygroscopicity). The absorbed water can lead to deliquescence (dissolving in the absorbed water) and potential chemical degradation, which may result in discoloration.
Solutions:
Solution Stage
Action
Rationale
Storage
Store the compound in a tightly sealed container within a desiccator containing a suitable desiccant (e.g., Drierite®, silica gel). For long-term storage, a glovebox is recommended.[9]
This provides a dry environment, minimizing moisture uptake over time.
Drying Procedure
If the material is already partially hydrated, it may be possible to dry it under high vacuum at a slightly elevated temperature. Caution: The thermal stability of the compound must be considered to avoid decomposition.
This can remove absorbed water, but care must be taken not to degrade the compound.
Quality Control
Before use, visually inspect the material for any changes in appearance. If changes are observed, it is advisable to perform an analytical check (e.g., moisture content analysis) before proceeding.
Ensures the quality and integrity of the starting material.
Issue 3: Difficulty in Obtaining Accurate Weighing Measurements
Symptoms:
The mass of the compound on the analytical balance continuously increases during weighing.
Potential Cause:
The compound is rapidly absorbing atmospheric moisture upon exposure to the ambient environment. This is a classic sign of a highly hygroscopic substance.[1]
Solutions:
Solution Stage
Action
Rationale
Weighing Environment
Weigh the compound in a low-humidity environment, such as a glovebox with a controlled inert atmosphere.[1]
This eliminates the primary source of error by removing atmospheric moisture.
Rapid Weighing
If a glovebox is unavailable, weigh the compound as quickly as possible. Have all necessary equipment ready to minimize the time the container is open.
This reduces the time available for moisture absorption, but may still introduce some error.
Pre-weighed Vials
Consider using pre-weighed, sealed vials that can be loaded in an inert atmosphere and then used directly in the reaction setup.[1]
This is an effective method to handle hygroscopic salts without the need for an isolation chamber for every weighing.[1]
II. Frequently Asked Questions (FAQs)
Q1: Why is Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate sensitive to moisture?
Answer: The moisture sensitivity of this compound arises from a combination of factors related to its molecular structure:
Hygroscopic Nature of Lithium Ions: Lithium ions have a high charge density, which strongly attracts and coordinates with polar water molecules.
Polar Functional Groups: The presence of a carboxylate group (-COO⁻) and a hydroxymethyl group (-CH₂OH) on the pyridine ring increases the overall polarity of the molecule. These groups can readily form hydrogen bonds with water molecules.
Lattice Energy: The stability of the crystal lattice plays a role. If the energy gained by the lithium ion and the organic ligand being hydrated by water molecules is greater than the lattice energy holding the crystal together, the compound will readily absorb moisture.
Q2: How can I quantify the moisture content of my sample?
Answer: The most accurate and widely used method for determining the water content in a solid sample is Karl Fischer Titration .[10][11][12][13][14]
Principle: This method is based on a chemical reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base.[12][14]
Types:
Volumetric Karl Fischer: Best for samples with higher moisture content (generally >1%).[10]
Coulometric Karl Fischer: Ideal for accurately measuring very small amounts of moisture (down to ppm levels), suitable for samples with less than 1% water content.[10][12]
Advantages: It is highly specific to water and is not affected by other volatile components that might be lost during a "loss on drying" measurement.[11][14]
Q3: What are the best practices for storing Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate?
Answer: Proper storage is critical to maintaining the integrity of the compound.
Primary Storage: The compound should be kept in a tightly sealed container, with the cap secured with paraffin film for an extra barrier against moisture ingress.
Secondary Storage: This primary container should be placed inside a secondary containment with a controlled atmosphere. The options, from good to best, are:
Desiccator: A glass or plastic desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).
Vacuum Desiccator: A desiccator that can be evacuated to remove air and then backfilled with an inert gas like nitrogen or argon.
Glovebox: An enclosed workspace with a continuously purged inert atmosphere (argon or nitrogen) where humidity levels are kept to a minimum (typically <1 ppm).[2][6] This is the ideal storage and handling environment.[2]
Q4: Are there any formulation strategies that can reduce the moisture sensitivity of this compound in a final product?
Answer: Yes, in the context of drug development, several formulation strategies can be employed to protect moisture-sensitive active pharmaceutical ingredients (APIs) like this one.
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal lattice and reduce the affinity for water, thereby decreasing hygroscopicity.[15]
Excipient Selection: Choosing non-hygroscopic or low-moisture excipients (e.g., mannitol, lactose) can minimize the amount of free water available for degradation.[[“]] Some excipients can also act as moisture scavengers.[[“]]
Film Coating: Applying a hydrophobic film coating to a tablet or granule can act as a physical barrier, preventing moisture from reaching the active ingredient.[17]
Packaging: Utilizing high-barrier packaging, such as aluminum blister packs or sealed high-density polyethylene (HDPE) bottles with desiccants, is a crucial final step in protecting the product from environmental moisture.[[“]][18]
III. Experimental Protocols & Visual Guides
Protocol 1: Inert Atmosphere Handling using a Schlenk Line
This protocol outlines the basic steps for handling Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate using a Schlenk line to prevent exposure to air and moisture.[2][5]
Materials:
Schlenk flask and other appropriate glassware
Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds
Heat gun
Septa, syringes, and cannulas
Procedure:
Glassware Preparation: Assemble the required glassware (e.g., Schlenk flask with a stir bar). Ensure all joints are properly greased and sealed.
Purge and Refill Cycle:
a. Connect the flask to the Schlenk line via the sidearm.
b. Carefully open the stopcock to the vacuum manifold to evacuate the air from the flask.
c. While under vacuum, gently heat the glassware with a heat gun to drive off adsorbed moisture.[4] Avoid heating the area where the solid will be placed to prevent thermal decomposition.
d. Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.
e. Repeat this vacuum/inert gas cycle at least three times to ensure a completely inert atmosphere.[5]
Reagent Addition:
a. With the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold), briefly remove the stopper or septum and add the pre-weighed Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate.
b. Immediately reseal the flask.
c. Purge the headspace of the flask with inert gas.
Solvent/Reagent Transfer: Add anhydrous solvents or liquid reagents via a gas-tight syringe through a rubber septum or via cannula transfer from another Schlenk flask.[5][8]
Decision tree for moisture content analysis and action.
IV. References
CSC Scientific. (n.d.). Karl Fischer Method of Moisture Detection. Retrieved from [Link]
Akron Rubber Development Laboratory. (n.d.). Moisture Content by Karl Fischer Titration. Retrieved from [Link]
QAQC Lab. (2012). Karl Fischer Method of Moisture Determination. Retrieved from [Link]
Infitek. (2024, September 9). How does Karl Fischer method determine moisture content? Retrieved from [Link]
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. ResearchGate.
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
Roy, S. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Retrieved from [Link]
American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]
HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]
Heng, P. W. S., & Chan, L. W. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Safe Handling of Lithium Carbonate in a Laboratory Setting.
Mohan, S., et al. (2022, December 16). The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt. ACS Publications.
ResearchGate. (n.d.). Safe handling of organolithium compounds in the laboratory.
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety.
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
Gołdyn, M., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing.
ResearchGate. (2021, November 15). Relationship of Chemical Composition and Moisture Sensitivity in LiNixMnyCo1-x-yO2 for Lithium-Ion Batteries.
Google Patents. (n.d.). KR20130076699A - Method of measuring moisture content in lithium secondary battery electrolyte and analytical reagent composition used in the same.
MDPI. (2023, December 24). Structure and Neuroprotector Properties of a Complex Compound of Lithium with Comenic Acid.
Chaban, V. (n.d.). Solvation of Lithium Ion in Dimethoxyethane and Propylene Carbonate. arXiv.
Florida State University. (2025, May 8). Li3.6In7S11.8Cl: an air- and moisture-stable superionic conductor.
resolving NMR signal overlap for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Technical Support Center: Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate Welcome to the technical support center for resolving NMR signal overlap, specifically tailored for researchers working with Lithium(1+) 3-(hy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
Welcome to the technical support center for resolving NMR signal overlap, specifically tailored for researchers working with Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. This guide provides a series of troubleshooting steps and advanced methodologies in a question-and-answer format to help you achieve high-resolution spectra for unambiguous structural elucidation.
Q1: My ¹H NMR signals for the pyridine and hydroxymethyl protons are overlapping. What are the first and simplest steps I should take?
A1: Signal overlap in the initial ¹H NMR spectrum is a common issue. Before moving to more complex experiments, simple adjustments to the sample environment can often provide the necessary resolution. The first steps should always involve modifying solvent and temperature.
Causality: The chemical shift of a proton is highly sensitive to its local electronic environment. This environment is influenced by intermolecular interactions, such as hydrogen bonding and solvent polarity.[1][2][3] By changing the solvent or temperature, you alter these interactions, which can induce differential shifts in the proton resonances, potentially resolving the overlap.[4][5]
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting workflow for signal overlap.
Protocol 1: Solvent Screening
Selection: Choose a range of deuterated solvents with varying properties (polarity, aromaticity). See Table 1 for suggestions. Aromatic solvents like benzene-d₆ or pyridine-d₅ are particularly effective due to the Aromatic Solvent-Induced Shift (ASIS) effect.[3][4]
Preparation: Prepare separate, dilute samples (e.g., 1-5 mg in 0.6 mL of solvent) for each selected solvent to avoid concentration-dependent shifts.[3]
Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters for valid comparison.
Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion.
Table 1: Recommended Solvents for Resolving Signal Overlap
Can coordinate with the Li⁺ ion and induce shifts.
Protocol 2: Variable Temperature (VT) NMR
Safety First: Ensure you are trained for VT-NMR operation on your specific instrument. Use appropriate Class A NMR tubes and spinners (PEEK or ceramic) designed for temperature variation.[6] Never heat a sealed tube without prior checks.[7]
Temperature Range: Start at ambient temperature (e.g., 298 K) and acquire a spectrum. Incrementally increase or decrease the temperature in steps of 10-20 K. A typical range for small molecules is -40°C to +80°C (233 K to 353 K), being mindful of the solvent's boiling and freezing points.[6][8]
Equilibration: Allow the sample to thermally equilibrate for at least 5-10 minutes at each new temperature before shimming and acquiring data.[9]
Analysis: Observe the changes in chemical shifts with temperature.[10] Different protons will have different temperature coefficients (dδ/dT), which can lead to signal resolution at non-ambient temperatures.[5][10]
Q2: Solvent and temperature changes were insufficient. How can Lanthanide Shift Reagents (LSRs) help?
A2: When basic optimization is not enough, chemical shift reagents offer a powerful method to resolve overlap. LSRs are paramagnetic lanthanide complexes that coordinate to Lewis basic sites in your molecule, such as the carboxylate oxygen or the hydroxymethyl oxygen.[11][12]
Mechanism of Action: The paramagnetic metal ion (typically Europium or Praseodymium) induces large changes in the chemical shifts of nearby protons.[13] This effect, known as a Lanthanide-Induced Shift (LIS), is distance-dependent, following a simplified relationship where the shift is proportional to 1/r³, where 'r' is the distance from the lanthanide ion to the proton.[14] Protons closer to the binding site will be shifted more dramatically, effectively "spreading out" the spectrum.[11][15]
Europium complexes (e.g., Eu(fod)₃) typically cause downfield shifts.[13][15]
Praseodymium complexes (e.g., Pr(fod)₃) typically cause upfield shifts.[13]
Protocol 3: Titration with a Lanthanide Shift Reagent
Preparation: Dissolve a known quantity of your lithium salt (e.g., 0.05 mmol) in 0.5 mL of a dry, non-coordinating solvent like CDCl₃ in an NMR tube.[11] Acquire a reference ¹H NMR spectrum.
LSR Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
Titration: Add small, precise aliquots of the LSR stock solution to the NMR tube. This can be done in molar ratio steps (LSR/substrate) of 0.1, 0.2, 0.3, and so on.[11]
Acquisition & Analysis: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum. Plot the chemical shift of each proton signal against the molar ratio of the LSR. The differential shifts will often resolve the overlapping signals.
Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[12] Use the minimum amount necessary to achieve the desired separation.
Q3: The signals are now resolved, but I am unsure of the assignments. What 2D NMR experiments should I run?
A3: Two-dimensional (2D) NMR is the definitive tool for structure elucidation, especially when signals are crowded.[4] For your molecule, a standard suite of experiments will provide unambiguous assignments by correlating nuclei through bonds.
Expertise: The key is to use a combination of experiments that reveal different types of connectivity. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range proton-carbon connections, which is vital for piecing together the molecular framework.[16]
2D NMR Experiment Selection
Caption: Relationship between key 2D NMR experiments.
Recommended 2D NMR Experiments
¹H-¹H COSY (Correlation Spectroscopy):
Purpose: Identifies protons that are spin-spin coupled (typically over 2-3 bonds).
Application: Will show cross-peaks between adjacent protons on the pyridine ring, establishing their connectivity.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Purpose: Correlates each proton directly to the carbon it is attached to (¹JCH).
Application: This is the most reliable way to assign the carbon signals. It will definitively link the hydroxymethyl protons to the CH₂ carbon and the aromatic protons to their respective ring carbons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).
Application: Crucial for identifying quaternary (non-protonated) carbons. For example, the hydroxymethyl protons should show an HMBC correlation to the C2 and C3 carbons of the pyridine ring, confirming the substituent position.
Q4: How does the ⁷Li nucleus affect my spectra, and can I use it to gain structural information?
A4: The lithium-7 nucleus (⁹²․⁶% natural abundance) has a nuclear spin I = 3/2, making it a quadrupolar nucleus.[17]
Quadrupolar Effects: The interaction of the nuclear quadrupole moment with local electric field gradients provides a very efficient relaxation mechanism.[18][19] This can lead to broad ⁷Li NMR signals. While direct ¹H-⁷Li scalar coupling is not typically observed, the presence of the Li⁺ ion can be probed through space.[20]
¹H-⁷Li HOESY (Heteronuclear Overhauser Effect Spectroscopy): This advanced 2D NMR experiment is analogous to the ¹H-¹H NOESY or ROESY experiment but detects through-space proximity between lithium ions and protons.[21]
Purpose: A cross-peak in a ¹H-⁷Li HOESY spectrum indicates that a proton is spatially close (typically < 5 Å) to the lithium ion.[22][23]
Application: This experiment can provide invaluable information about the solution-state structure, revealing which parts of the organic molecule (e.g., the carboxylate oxygen, the pyridine nitrogen) are coordinating with the lithium cation.[17][24] This can help rationalize solvent effects and conformational preferences.
References
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). Molecules. [Link]
RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. (2018). Magnetic Resonance in Chemistry. [Link]
Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta. (1989). Biochemistry. [Link]
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2018). Scientific Reports. [Link]
The combined effect of quadrupolar and dipolar interactions on the excitation and evolution of triple quantum coherences in ⁷Li solid state magic angle spinning NMR. (2013). Physical Chemistry Chemical Physics. [Link]
Lanthanide shift reagents in nmr. (2017). Slideshare. [Link]
Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. (1973). Canadian Journal of Chemistry. [Link]
Effects of Li Confined Motion on NMR Quadrupolar Interactions: A Combined 7Li NMR and DFT‐MD Study of LiR2(PO4)3 (R=Ti or Zr) Phases. (2020). ChemistrySelect. [Link]
New Methods and Applications in Solid-State NMR Spectroscopy of Quadrupolar Nuclei. (2014). Journal of the American Chemical Society. [Link]
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. (2007). Taylor & Francis Online. [Link]
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (2014). Molecules. [Link]
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]
Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. (2022). University of Wisconsin-Madison Chemistry. [Link]
Variable Temperature NMR Experiments. University of Oxford. [Link]
Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. (1996). Journal of the American Chemical Society. [Link]
NMR Chemical Shifts of Trace Impurities. (2010). The Journal of Organic Chemistry. [Link]
qNMR of mixtures: what is the best solution to signal overlap?. (2014). Mestrelab Research. [Link]
Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]
A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. (2022). DergiPark. [Link]
Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (2021). Arabian Journal of Chemistry. [Link]
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. NSF Public Access Repository. [Link]
Calibration of the variable temperature NMR thermocouple. (2014). Emery Pharma. [Link]
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
Sections of 7 Li, 1 H-HOESY NMR spectra. ResearchGate. [Link]
Using HOESY NMR Spectroscopy to Characterize Prenucleation Aggregates. (2021). Crystal Growth & Design. [Link]
Toward Solution-State Structure. A 6Li,1H HOESY NMR, X-ray Diffraction, Semiempirical (PM3, MNDO), and ab Initio Computational Study of a Chiral Lithium Amide. (1996). Journal of the American Chemical Society. [Link]
Technical Support Center: Scaling Up Laboratory Production of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
Introduction Welcome to the technical support center for the synthesis and scale-up of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support center for the synthesis and scale-up of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale (grams) to larger, pilot-scale production (kilograms). Scaling up a chemical synthesis is rarely a linear process; challenges related to reaction kinetics, heat transfer, mass transport, and product isolation that are trivial on a small scale can become significant obstacles in larger reactors.[1][2]
This document provides a framework for anticipating and resolving these challenges. It combines detailed troubleshooting guides in a direct question-and-answer format with foundational protocols and scientific explanations to ensure a robust, reproducible, and safe scale-up process.
Synthesis Overview
The formation of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate is typically achieved in a two-step process starting from a suitable precursor, such as the corresponding methyl ester.
Step 1: Saponification (Hydrolysis) of the Ester Precursor
The synthesis begins with the base-mediated hydrolysis of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate to yield the potassium or sodium salt of the carboxylic acid.
Step 2: Salt Formation with Lithium Hydroxide
The resulting carboxylic acid is then treated with a lithium base, most commonly Lithium Hydroxide (LiOH), to form the final product.
Troubleshooting Guide: From Synthesis to Isolation
This section addresses specific, practical issues that may arise during the scale-up process. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?
This is one of the most common challenges in process scale-up.[1] The root cause often lies in mixing, temperature control, or reagent addition.
Potential Causes & Solutions
Potential Cause
Scientific Explanation & Troubleshooting Steps
Inefficient Mixing
In larger vessels, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Solution:Upgrade Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitch blade or anchor) to ensure vigorous mixing throughout the reactor volume.Baffling: If not already present, add baffles to the reactor to prevent vortex formation and improve top-to-bottom mixing.
Poor Temperature Control (Exotherm)
The saponification step is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] An uncontrolled temperature increase can lead to product degradation or unwanted side reactions. Solution:Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not just the bath temperature.Controlled Reagent Addition: Add the base (e.g., LiOH solution) slowly and sub-surface to control the rate of heat generation.Improved Cooling: Ensure your reactor's cooling system is adequate for the larger scale. Consider using a more efficient cooling bath or a jacketed reactor.
Extended Reaction Time
What works in 2 hours at 100g scale may require 4 hours at 5kg scale due to slower mass and heat transfer.[1] Solution:In-Process Monitoring: Do not rely on a fixed reaction time. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material to determine the true reaction endpoint.[3][4]
Process Flow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: The final product is an oil or fails to crystallize properly. How can I achieve a solid, crystalline product?
Crystallization is a critical purification step that can be sensitive to scale, solvent, and impurities.[5]
Potential Causes & Solutions
Potential Cause
Scientific Explanation & Troubleshooting Steps
Supersaturation Issues
The solution may be too dilute (undersaturated) or too concentrated (leading to rapid precipitation or "crashing out" instead of controlled crystallization). Solution:Solvent Removal: If the solution is too dilute, carefully remove a portion of the solvent under reduced pressure and attempt to cool again.[5]Anti-Solvent Addition: If you have a solvent in which the product is soluble (e.g., water, methanol), try slowly adding a miscible "anti-solvent" in which it is insoluble (e.g., isopropanol, acetone, or THF) to induce crystallization.
Presence of Impurities
Even small amounts of impurities can inhibit crystal lattice formation, resulting in oiling out. Solution:Purify Upstream: Ensure the starting carboxylic acid is pure before forming the lithium salt. Consider a charcoal treatment or recrystallization of the intermediate.Wash/Triturate: If the product oils out, decant the solvent, and try triturating (grinding/stirring) the oil with a small amount of the anti-solvent. This can sometimes induce crystallization.
Lack of Nucleation Sites
Spontaneous crystallization requires the formation of a stable crystal nucleus, which can be slow to occur in a very clean system. Solution:Seed Crystals: Add a very small amount of previously isolated, pure product (a "seed crystal") to the cooled, supersaturated solution.[5]Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[5]
Q3: My final product has inconsistent purity and contains residual starting materials or byproducts. What analytical methods should I use and how can I improve purity?
Controlling the impurity profile is critical, especially for pharmaceutical applications.
Potential Causes & Solutions
Potential Cause
Scientific Explanation & Troubleshooting Steps
Incomplete Reaction
As discussed in Q1, failure to reach full conversion is a common issue. Solution:HPLC Analysis: Use a robust HPLC method to quantify the starting material and product. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a modifier like phosphoric acid) is a good starting point for pyridine carboxylic acids.[3][6] Aim for <1% starting material in the crude product before isolation.
Side Reactions
At higher temperatures or with poor mixing, side reactions such as decarboxylation or intermolecular condensation can occur. Solution:Reaction Condition Optimization: Re-evaluate the reaction temperature. A lower temperature with a longer reaction time may be necessary to minimize byproduct formation.Stoichiometry Control: Ensure precise measurement of reagents. Use a slight excess (e.g., 1.05 equivalents) of the lithium base to drive the final salt formation to completion, but avoid a large excess which can complicate purification.
Ineffective Purification
Simple filtration may not be sufficient to remove all impurities. Solution:Recrystallization: This is the most effective method for purifying the final solid product. A systematic solvent screen (e.g., water, ethanol, isopropanol, or mixtures) will be required to find optimal conditions that dissolve the product when hot but provide good recovery when cold.[7]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling reagents for this synthesis at scale?A: Safety is paramount.[1]
Lithium Hydroxide (LiOH): This is a strong, corrosive base. When handling the solid powder or preparing solutions, always work in a fume hood and wear appropriate PPE, including chemical splash goggles, a face shield, and compatible gloves (e.g., neoprene, nitrile).[8] Preparing solutions is exothermic and requires adding the LiOH to water slowly with cooling.[8]
Solvents: Depending on the solvents used for reaction and crystallization (e.g., methanol, ethanol, acetone), flammability is a major concern. Ensure the reactor is properly grounded to prevent static discharge, and work in a well-ventilated area away from ignition sources.[9]
Pressure: If the reaction is heated in a sealed vessel, pressure can build up. Ensure the reactor is equipped with a pressure relief system.[1]
Q: How should I store the final Lithium 3-(hydroxymethyl)pyridine-2-carboxylate product?A: Lithium salts, particularly carboxylates, can be hygroscopic. The product should be dried thoroughly under vacuum to remove residual solvents and moisture. Store it in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent water absorption, which could affect stability and downstream processing.
Q: What are the key characterization techniques to confirm the identity and purity of my final product?A: A combination of techniques is essential for full characterization:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The spectra should be clean, with correct chemical shifts and integration for all protons and carbons.
Mass Spectrometry (MS): To confirm the molecular weight of the anion.
HPLC: To determine purity (e.g., >99.5%) and quantify any impurities.[3]
Karl Fischer Titration: To determine the water content of the final solid.
Elemental Analysis: To confirm the elemental composition (C, H, N).
Appendix: Experimental Protocols
Protocol 1: Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
This protocol is adapted from the synthesis of the corresponding methyl ester and includes a hydrolysis step.[10][11]
To a solution of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate (1.0 eq) in a suitable solvent like methanol or THF, add a solution of potassium hydroxide (1.5 eq) in water.
Heat the mixture to reflux (approx. 60-70 °C) and monitor the reaction by TLC or HPLC until the starting ester is consumed.
Cool the reaction mixture to room temperature and carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 3-4) using an acid like HCl. This will precipitate the product.[12][13]
Cool the mixture in an ice bath to maximize precipitation.
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Formation of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
Suspend the 3-(hydroxymethyl)pyridine-2-carboxylic acid (1.0 eq) in deionized water.
In a separate vessel, prepare a solution of lithium hydroxide monohydrate (1.05 eq) in deionized water.
Slowly add the LiOH solution to the stirred suspension of the carboxylic acid. The solid should dissolve as the lithium salt is formed. Maintain the temperature below 30 °C during the addition.
Once the addition is complete and the solution is homogeneous, proceed with product isolation. This is typically achieved by removing the water via rotary evaporation followed by the addition of an anti-solvent (e.g., isopropanol) to precipitate the lithium salt.
Isolate the final product by filtration, wash with the anti-solvent, and dry under vacuum at 50-60 °C until a constant weight is achieved.
Data Presentation: Analytical Characterization
Analysis
Expected Result for Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
¹H NMR (D₂O)
Peaks corresponding to the pyridine ring protons, the hydroxymethyl (-CH₂OH) protons, and the absence of the methyl ester peak.
Mass Spec (ESI-)
Anion mass [M-H]⁻ corresponding to the deprotonated carboxylic acid (C₇H₆NO₃⁻), m/z ≈ 152.03.
HPLC Purity
> 99.0% by area.
Water Content
< 0.5% by Karl Fischer.
References
A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
Schwindeman, J.A., Woltermann, C.J., & Letchford, R.J. Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety.
Lithium Hydroxide Safety Data Sheet. University of Georgia Office of Research.
Stability of the dilithium salts formed by the reaction of organolithium derivatives with lithium salts of aromatic carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Technical Support Center: Solvation & Handling of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
Welcome to the Technical Support Center. As drug development and synthetic methodologies increasingly rely on functionalized organolithium and lithium carboxylate salts, understanding their precise solvation mechanics is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development and synthetic methodologies increasingly rely on functionalized organolithium and lithium carboxylate salts, understanding their precise solvation mechanics is critical. Lithium 3-(hydroxymethyl)pyridine-2-carboxylate (Li-3-HMPC) presents a unique solvation challenge due to its dual functionality: a strongly coordinating lithium cation and a pyridine-carboxylate anion equipped with a hydrogen-bonding hydroxymethyl group.
This guide provides field-proven insights, troubleshooting logic, and self-validating protocols for optimizing the solubility of Li-3-HMPC in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).
Part 1: Quantitative Solvation Data
To predict the behavior of Li-3-HMPC in solution, we must analyze the physicochemical properties of the solvents. The dissolution of lithium salts in non-aqueous environments is an endothermic process heavily dependent on the solvent's dielectric constant and dipole moment[1][2].
Table 1: Solvent Properties & Estimated Solvation Capacity for Li-3-HMPC at 25°C
Solvent System
Dielectric Constant (ε)
Dipole Moment (D)
H-Bond Donor
Primary Solvation Target
Estimated Solubility Limit
Pure DMSO
46.7
3.96
No
Li⁺ Cation (Strong S=O dipole)
50 – 100 mM
Pure Methanol
32.7
1.70
Yes
Carboxylate & -OH (H-bonding)
150 – 200 mM
DMSO:MeOH (1:1)
~39.7
-
Yes
Synergistic (Cation + Anion)
> 250 mM
Note: Binary mixtures of DMSO and protic solvents exhibit non-ideal, synergistic solvation kinetics due to the preferential solvation of the cation by DMSO and the anion by the co-solvent[3][4].
Part 2: Mechanistic Solvation Pathway
Understanding the causality behind solvent selection is the first step in troubleshooting. DMSO is a polar aprotic solvent with a high donor number, making it exceptional at coordinating Li⁺ ions. However, it cannot donate hydrogen bonds to stabilize the carboxylate anion or the hydroxymethyl group. Methanol, a polar protic solvent, disrupts the intermolecular hydrogen bonds of the crystal lattice.
Mechanistic pathway of Li-3-HMPC solvation in aprotic and protic environments.
Part 3: Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve slower in pure DMSO compared to a DMSO/Methanol mixture?A: In the solid state, the 3-hydroxymethyl group of Li-3-HMPC forms strong intermolecular hydrogen bonds with adjacent carboxylate groups, creating a robust crystal lattice. Pure DMSO strongly solvates the Li⁺ ion but lacks the hydrogen-bond donating capacity to efficiently disrupt these intermolecular anion interactions[1][3]. Adding Methanol provides the necessary protons to satisfy the hydrogen-bonding requirements of the anion, rapidly collapsing the lattice.
Q: Is heating recommended to accelerate dissolution?A: Yes, but with strict limits. The dissolution of lithium carboxylate salts is generally endothermic[2]. Warming the solution to 40°C increases kinetic energy and solvent diffusion rates. However, exceeding 50°C in DMSO can lead to localized oxidation or degradation of the hydroxymethyl group.
Q: My stock solution turned cloudy after a week at 4°C. Has it degraded?A: Likely not. This is a temperature-dependent precipitation. The solubility of lithium salts decreases non-linearly with temperature drops[1]. The cloudiness is the re-crystallization of the salt. Re-warm the vial to 25°C and sonicate for 5 minutes to restore the solution.
Part 4: Troubleshooting Guide
Logical troubleshooting workflow for incomplete dissolution of lithium salts.
Issue: Gel Formation Upon Solvent Addition
Causality: Rapid addition of pure DMSO to a large mass of finely milled powder can cause the outer layer of the powder to solvate and swell, forming a viscous, localized gel that prevents solvent from reaching the core.
Resolution: Use the "Protic-First" mixed solvent method (see Protocol 2 below) or add the powder to the solvent under continuous, high-shear vortexing, rather than adding solvent to the powder.
Causality: Trace water in hygroscopic solvents (like DMSO) can alter the dielectric environment, or the concentration has simply exceeded the thermodynamic solubility limit at room temperature.
Resolution: Implement a self-validating optical check. Shine a standard red or green laser pointer through the vial. If you see a distinct beam path (Tyndall effect), undissolved nanoparticles remain. Dilute the solution by 10% or apply sonication at 40°C until the beam path disappears.
Part 5: Self-Validating Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in Anhydrous DMSO
Use this protocol when downstream assays strictly prohibit the presence of protic solvents (e.g., moisture-sensitive organometallic cross-coupling).
Gravimetric Preparation: Inside a desiccated glovebox, accurately weigh the required mass of Li-3-HMPC into a sterile, amber glass vial.
Solvent Addition: Add 80% of the final target volume of anhydrous DMSO (≥99.9% purity, water ≤0.005%). Causality: Reserving 20% of the volume prevents overshooting the final concentration if the solute significantly expands the solution volume.
Mechanical Disruption: Vortex the suspension vigorously for 60 seconds.
Thermal Sonication: Place the vial in a bath sonicator pre-heated to 40°C for 15 minutes. Causality: Acoustic cavitation provides the localized energy required to overcome the lattice enthalpy.
Validation: Perform the Tyndall effect test using a laser pointer. The solution must be optically transparent.
Final Adjustment: Add the remaining 20% of anhydrous DMSO to reach the volumetric mark. Purge the headspace with Argon and store at -20°C.
Protocol 2: Preparation of a High-Concentration (250 mM) Working Solution in DMSO/MeOH (1:1 v/v)
Use this protocol to achieve maximum solubility for robust cell-based assays or structural characterization where mixed solvents are tolerated.
Dry Mixing: Weigh the Li-3-HMPC powder into a glass vial.
Protic Solvation (Lattice Disruption): Add the calculated volume of anhydrous Methanol first. Swirl gently. Causality: Methanol rapidly penetrates the powder, acting as a hydrogen-bond donor/acceptor to break the interactions between the 3-hydroxymethyl and carboxylate groups.
Aprotic Solvation (Cation Stabilization): Add an equal volume of anhydrous DMSO. Causality: The strong S=O dipole immediately coordinates the exposed Li⁺ ions, preventing re-aggregation and driving the equilibrium toward complete dissolution[3].
Equilibration & Validation: Stir magnetically at 25°C for 5 minutes. Verify optical clarity. The synergistic solvent effect will yield a stable, highly concentrated solution almost instantaneously.
References
Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. OSTI.GOV.
Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship.
Lithium solvation in dimethyl sulfoxide-acetonitrile mixtures.
Study of ion-solvent interactions of lithium bromide in, DMSO, H2O and DMSO-H2O mixtures at 25°C.
mass spectrometry reference data for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
An In-Depth Comparison Guide: Mass Spectrometry Reference Data Acquisition for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate Executive Summary For researchers and drug development professionals characterizing s...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparison Guide: Mass Spectrometry Reference Data Acquisition for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Executive Summary
For researchers and drug development professionals characterizing small organometallic complexes and pyridine derivatives, acquiring high-fidelity mass spectrometry (MS) reference data is a critical bottleneck. Standard electrospray ionization (ESI) often yields ambiguous structural information for carboxylates due to facile, non-diagnostic fragmentation.
This guide objectively compares the performance of Lithium Adduct Consolidation (Li-ESI-MS/MS) against traditional Protonation (H-ESI-MS/MS) and Sodiation (Na-ESI-MS/MS) strategies for the structural elucidation of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. By leveraging the unique coordination chemistry of the lithium ion, analysts can generate highly diagnostic reference spectra that definitively distinguish positional isomers.
Mechanistic Causality: Why Lithium Adduction Outperforms Standard Ionization
To understand why experimental choices matter, we must examine the gas-phase thermodynamics of the ionized species.
In standard positive-ion electrospray ionization (ESI+), 3-(hydroxymethyl)pyridine-2-carboxylic acid readily forms a protonated species ([M+H]⁺, m/z 154.05). During Collision-Induced Dissociation (CID), the proton is highly mobile. The molecule undergoes low-energy, thermodynamically driven neutral losses—specifically dehydration (-18 Da) and decarboxylation (-44 Da). Because these cleavages occur at the molecule's periphery, the resulting MS/MS spectra are generic and fail to provide the skeletal fragmentation required to pinpoint the exact position of the hydroxymethyl group. Furthermore, endogenous sodium often creates a split ion population between [M+H]⁺ and [M+Na]⁺, diluting signal intensity[1].
The Lithium Chelation Effect:
Lithium ions (Li⁺) possess a uniquely small ionic radius and high charge density compared to other alkali metals. When 3-(hydroxymethyl)pyridine-2-carboxylate is ionized in the presence of excess lithium, it forms a highly stable, rigid bidentate chelate ([M+Li]⁺, m/z 160.06). The Li⁺ ion coordinates strongly with both the pyridine nitrogen and the carboxylate oxygen[2].
This chelation "locks" the molecular conformation and significantly increases the activation energy required for simple decarboxylation[3]. Consequently, higher collision energies must be applied during CID. This forces the molecule down alternative, higher-energy fragmentation pathways—such as the specific cleavage of the hydroxymethyl group (loss of formaldehyde, -30 Da) and pyridine ring-opening events. These high-energy fragments are highly diagnostic and serve as robust reference data for isomer differentiation[4].
Comparative Performance Data
The following table summarizes the quantitative performance and structural diagnostic power of the three primary adduct strategies during LC-MS/MS analysis.
Adduct Strategy
Precursor Ion (m/z)
Optimal CID Energy (eV)
Primary CID Neutral Losses
Structural Diagnostic Power
Signal-to-Noise (S/N) Impact
Protonated [M+H]⁺
154.05
15 - 20
-H₂O (18 Da), -CO₂ (44 Da)
Low (Yields generic pyridinium ion)
Moderate (Diluted by Na⁺ adducts)
Sodiated [M+Na]⁺
176.03
35 - 45
None (Precursor remains intact)
Very Low (No fragmentation)
Low (Variable endogenous Na⁺)
Lithiated [M+Li]⁺
160.06
25 - 35
-CH₂O (30 Da), -HCOOLi (52 Da)
High (Isomer-specific side-chain cleavage)
High (Consolidated ion population)
Data Interpretation: While sodium adducts are highly stable and resist fragmentation (rendering them useless for MS/MS structural elucidation), lithium adducts strike the perfect thermodynamic balance. They are stable enough to consolidate the precursor signal but reactive enough to yield rich, informative MS/MS spectra under moderate collision energy[3].
Workflow Visualization
The following logical decision tree illustrates the MS/MS workflow and the distinct advantages of the lithium consolidation pathway.
Workflow comparison of MS/MS adduct strategies, highlighting the optimal lithium pathway.
To ensure reproducibility and trustworthiness, the following step-by-step methodology utilizes a self-validating feedback loop. This protocol is designed for ESI-QqQ (Triple Quadrupole) or ESI-QTOF platforms.
Step 1: Standard Preparation
Dissolve the Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate analytical standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
Dilute the stock to a working concentration of 500 ng/mL using a diluent of 50:50 Water:Methanol.
Step 2: Mobile Phase Optimization (The Consolidation Step)
Rationale: To force 100% of the analyte into the[M+Li]⁺ state, you must overwhelm endogenous sodium and protons[5].
Mobile Phase A: LC-MS grade Water containing 0.2 mM Lithium Chloride (LiCl) and 0.05% Formic Acid. (Note: Do not exceed 0.5 mM LiCl to prevent source contamination).
Mobile Phase B: LC-MS grade Acetonitrile.
Step 3: ESI Source Tuning & Validation Check
Set the mass spectrometer to Positive ESI mode.
Infuse the working standard at 10 µL/min.
Self-Validation Check: Scan the MS1 spectrum from m/z 100 to 300.
Pass Criteria: The [M+Li]⁺ peak at m/z 160.06 must represent >90% of the base peak intensity.
Fail Criteria: If the [M+Na]⁺ peak (m/z 176.03) exceeds 10% relative abundance, increase the LiCl concentration in Mobile Phase A incrementally (up to 0.5 mM) until complete lithium adduct consolidation is achieved[1].
Step 4: CID MS/MS Acquisition
Isolate the [M+Li]⁺ precursor (m/z 160.06) in Q1 with a narrow isolation window (0.7 Da).
Ramp the Collision Energy (CE) in the collision cell (Q2) from 15 eV to 45 eV using Argon or Nitrogen as the collision gas.
Record the MS/MS spectra in Q3. Look for the diagnostic loss of formaldehyde (-30 Da, yielding m/z 130.05) which confirms the presence of the hydroxymethyl group at the 3-position, distinguishing it from methyl-ether or ring-methylated isomers.
References
Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry. NIST.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1e10fFqGvgJiTyeyDxPW6bTePQYlKIunYf8ahj_n_GMhLzfay9OY40mzNPWCI_dR4-zMgucLliSeoSA6QU3Pr_ljyqgtIBzPyJdZShRWWtrhgBz76Ijmz7f5lOgms4PNaA0LInSrtFq_aha2CreoBIARhoLtzcps=]
Lithium adduct as precursor ion for sensitive and rapid quantification of 20 (S)-protopanaxadiol in rat plasma by liquid chromatography/quadrupole linear ion trap mass spectrometry and application to rat pharmacokinetic study. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdy_GnhG-N78ZeXYtp527ABrCjsnmuu4oS3JCKM0cSlD4aYW9ZILffaIRB2xeqX0iDuirKn96b0aHWSwMMwcR1i_45vb8ypMuG-DJwuSR_N3fzClmxMrFagn3TzAwV0K2HV2hd]
The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. AOCS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2-YpfCO5btlU4vF_o_KJ4y3zUJtvOi-n2ni8uy9PfJIrSt4Y67nzXtdXlb6XZAHGVdLK5e8brH2BHsgphq8aNjaTGYl8aQ4yv-PRsfaXbMuBCylCzvS2ImAchiEXK3xQPtMoqGuTq51C1pW1Aq1Tl7gm3V1G6MBZSk1urpf_uakTZe366LDolwSQ679ofkq7XTXXumAQFjbbEModsWHKp-esv0GtQBSnP0LMlTXuDAclOq3CsxwVdOaiEyuJpjhJ_I-JMnlqaNqoftpm34PjPpy0=]
A lithium complex of pyridine-2,6-dicarboxylic acid. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLixYvou57GdqvZRW2d9nPrm_RcEh0nixG4rV15idQGvF9TDqmQtkOUN86qitvH2QiMsB4Bjc46UtFlNWTCLPRaYxteNMayLmSM86D7T55j7_qYcX_CmdVXGAn7ld0vXhEw1Iw]
Lithium ion adduction enables UPLC-MS/MS-based analysis of multi-class 3-hydroxyl group-containing keto-steroids. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3aJpLp-SdzpvBLQUfMFlXwWxxxi_QUj2oEJ3laUk9eS9cG-hcwTibBwY3PnmGXugYpCSedWX0lEDIDVMsjlKbp2NbBPBCbF3ARffg06uYpGB2BFj8KGTrgvZTirZiFQXFiUzTSQh-2kXh8a0=]
A Comprehensive Guide to Comparing the Binding Affinity of 3-(Hydroxymethyl)pyridine-2-carboxylate Derivatives for Lithium(1+) Ion
This guide provides a robust framework for researchers, scientists, and drug development professionals to comparatively assess the binding affinity of various 3-(hydroxymethyl)pyridine-2-carboxylate derivatives for the l...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a robust framework for researchers, scientists, and drug development professionals to comparatively assess the binding affinity of various 3-(hydroxymethyl)pyridine-2-carboxylate derivatives for the lithium(1+) ion (Li⁺). In the absence of a singular, comprehensive comparative study in the current literature, this document serves as a methodological guide, detailing the necessary synthetic protocols, experimental designs, and data interpretation strategies required to conduct such a comparison. We will explore the foundational principles of Li⁺ coordination, propose a series of derivatives for investigation, and provide detailed protocols for quantifying their binding affinities using state-of-the-art techniques.
Introduction: The Significance of Selective Lithium Ion Binding
The lithium ion, despite its simple structure, plays a crucial role in a multitude of applications, from being a cornerstone in the treatment of bipolar disorder to its indispensable role in modern battery technology.[1][2] The efficacy and safety in both these domains are intrinsically linked to the coordination chemistry of Li⁺. Designing ligands that can selectively bind Li⁺ in the presence of other biologically or industrially relevant cations (such as Na⁺, K⁺, Mg²⁺, and Ca²⁺) is a significant challenge in coordination chemistry.[3]
Pyridine-carboxylate scaffolds are promising candidates for selective cation binding due to their inherent structural and electronic properties.[4] The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as Lewis bases, coordinating with the Lewis acidic Li⁺ ion.[5] The 3-(hydroxymethyl)pyridine-2-carboxylate backbone offers a particularly interesting platform. The specific arrangement of the pyridine nitrogen, the carboxylate, and the hydroxymethyl group provides a potential tridentate binding pocket for the small Li⁺ ion. By systematically modifying this backbone with various substituents, it is possible to fine-tune the electronic and steric environment of the binding pocket, thereby modulating the binding affinity and selectivity for Li⁺.[6] This guide will outline a systematic approach to synthesizing a series of these derivatives and comparing their Li⁺ binding affinities.
Proposed Derivatives for Comparative Analysis
To establish a meaningful structure-affinity relationship, a series of derivatives of 3-(hydroxymethyl)pyridine-2-carboxylate should be synthesized. The proposed modifications are designed to probe the effects of electron-donating and electron-withdrawing groups, as well as steric hindrance, on the binding affinity for Li⁺.
Derivative ID
Parent Compound
R¹-Substituent (Position 5)
R²-Substituent (on -CH₂OH)
Rationale
D1
3-(hydroxymethyl)pyridine-2-carboxylate
-H
-H
Baseline compound
D2
3-(hydroxymethyl)pyridine-2-carboxylate
-OCH₃
-H
Electron-donating group (EDG)
D3
3-(hydroxymethyl)pyridine-2-carboxylate
-Cl
-H
Electron-withdrawing group (EWG)
D4
3-(hydroxymethyl)pyridine-2-carboxylate
-H
-CH₃ (alpha-methyl)
Increased steric hindrance near binding pocket
D5
3-(hydroxymethyl)pyridine-2-carboxylate
-H
-Ph (alpha-phenyl)
Significant steric hindrance and potential for π-cation interactions
The following diagram illustrates the parent compound and the positions for substitution.
Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
Detailed Step-by-Step ITC Protocol:
Solution Preparation:
Prepare a 100 mM stock solution of LiCl in a suitable buffer (e.g., 20 mM MOPS, 100 mM KCl, pH 7.0). The choice of buffer is critical, as some buffers can interact with metal ions.
[7] * Prepare a 1 mM solution of the 3-(hydroxymethyl)pyridine-2-carboxylate derivative in the same buffer.
Thoroughly degas both solutions to prevent the formation of air bubbles in the ITC cell.
Instrument Setup:
Set the experimental temperature (e.g., 25 °C).
Equilibrate the instrument until a stable baseline is achieved.
Loading the ITC:
Carefully load the derivative solution into the sample cell.
Load the LiCl solution into the injection syringe.
Titration:
Perform a series of injections (e.g., 20 injections of 2 µL each) of the LiCl solution into the sample cell.
The time between injections should be sufficient for the signal to return to the baseline (e.g., 180 seconds).
Data Analysis:
Integrate the heat-change peaks for each injection.
Plot the heat change per mole of injectant against the molar ratio of Li⁺ to the derivative.
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor changes in the fluorescence properties of the pyridine-carboxylate derivatives upon binding to Li⁺. [8]This method is often very sensitive and requires smaller sample quantities than ITC. The intrinsic fluorescence of the pyridine ring system can be exploited, or a fluorescent reporter group can be incorporated into the molecule.
Experimental Workflow for Fluorescence Spectroscopy:
Caption: Workflow for determining binding affinity via fluorescence titration.
Prepare a dilute solution of the derivative (e.g., 10 µM) in a suitable buffer.
Prepare a concentrated stock solution of LiCl (e.g., 1 M) in the same buffer.
Instrument Setup:
Set the excitation wavelength (determined from an initial absorbance scan) and record the emission spectrum.
Optimize the slit widths to obtain a good signal-to-noise ratio.
Titration:
Record the fluorescence spectrum of the derivative solution alone.
Add small aliquots of the concentrated LiCl solution to the cuvette containing the derivative solution.
After each addition, mix thoroughly and allow the solution to equilibrate before recording the new fluorescence spectrum.
Data Analysis:
Monitor the change in fluorescence intensity at a specific wavelength or the shift in the emission maximum as a function of the Li⁺ concentration.
Correct for dilution effects.
Plot the change in fluorescence against the Li⁺ concentration and fit the data to a binding equation (e.g., the Hill equation) to determine the dissociation constant (K₋).
[9]
Expected Structure-Affinity Relationships and Data Interpretation
The data obtained from the experiments described above will allow for a comprehensive comparison of the binding affinities of the different derivatives for Li⁺.
Hypothesized Trends:
D2 (-OCH₃): The electron-donating methoxy group is expected to increase the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base. This should lead to a stronger binding affinity for Li⁺ compared to the parent compound D1.
D3 (-Cl): The electron-withdrawing chloro group will decrease the electron density on the pyridine ring, making the nitrogen atom a weaker Lewis base. This is expected to result in a weaker binding affinity for Li⁺ compared to D1.
D4 (-CH₃ on -CH₂OH): The alpha-methyl group may introduce steric hindrance that could slightly weaken the interaction of the hydroxymethyl oxygen with Li⁺, potentially leading to a slightly weaker binding affinity compared to D1.
D5 (-Ph on -CH₂OH): The bulky phenyl group is likely to introduce significant steric hindrance, which could disrupt the optimal coordination geometry for Li⁺, leading to a significantly weaker binding affinity compared to D1. However, the potential for cation-π interactions between Li⁺ and the phenyl ring could counteract this effect to some extent.
Logical Relationship Diagram:
Caption: Factors influencing the Li⁺ binding affinity of the derivatives.
The Role of Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into the binding of Li⁺ to the 3-(hydroxymethyl)pyridine-2-carboxylate derivatives. [10][11]These methods can be used to:
Calculate the binding energies of the Li⁺-derivative complexes.
Predict the optimal coordination geometries.
Analyze the electronic structure of the complexes to understand the nature of the bonding interactions.
Computational results can be used to rationalize the experimentally observed trends in binding affinity and to guide the design of new derivatives with improved properties.
[12][13]
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for comparing the binding affinities of 3-(hydroxymethyl)pyridine-2-carboxylate derivatives for the lithium ion. By following the detailed synthetic and experimental protocols, and by carefully analyzing the resulting data, researchers can elucidate the structure-affinity relationships that govern the binding of Li⁺ to this versatile class of ligands. Such studies are essential for the rational design of new molecules with tailored Li⁺ binding properties for applications in medicine, energy storage, and beyond.
References
Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. (n.d.). PubMed. [Link]
A Coordination Chemistry Approach for Lithium-Ion Batteries: The Coexistence of Metal and Ligand Redox Activities in a One-Dimensional Metal–Organic Material. (2016). ACS Publications. [Link]
Ion Binding to Transport Proteins using Isothermal Titration Calorimetry. (n.d.). SpringerLink. [Link]
Bicolour fluorescent molecular sensors for cations: design and experimental validation. (2021). Royal Society of Chemistry. [Link]
STRUCTURAL STUDIES IN Li(I) ION COORDINATION CHEMISTRY. (n.d.). IAEA. [Link]
A lithium complex of pyridine-2,6-dicarboxylic acid. (2002). PubMed. [Link]
Fluorescence Measurements of the Binding of Cations to High-Affinity and Low-Affinity Sites on ATP-G-actin. (1986). PubMed. [Link]
Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (n.d.). PubMed. [Link]
Effects of Structural Substituents on the Electrochemical Decomposition of Carbonyl Derivatives and Formation of the Solid–Electrolyte Interphase in Lithium-Ion Batteries. (2021). MDPI. [Link]
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Fluorescence-Enhanced Chemosensor for Metal Cation Detection Based on Pyridine and Carbazole. (2013). ACS Publications. [Link]
Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. (1992). PubMed. [Link]
ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. (n.d.). PMC. [Link]
Computational understanding of Li-ion batteries. (2016). University of California, Berkeley. [Link]
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Computational modeling of Li-ion batteries. (n.d.). SciSpace. [Link]
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Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. (2024). MDPI. [Link]
Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. (n.d.). Eureka. [Link]
Process for the preparation of 1-(3-hydroxymethylpyrid-2-yl)-2-phenyl-4-methylpiperazine and mirtazapine. (n.d.).
Computational Modelling of Electrode/Electrolyte Interfaces: Challenges and Perspectives from Li-Ion to Post Li-Ion Batteries. (n.d.). IntechOpen. [Link]
Structure and Neuroprotector Properties of a Complex Compound of Lithium with Comenic Acid. (2023). MDPI. [Link]
Compositions of lithium salts and methods of use. (n.d.).
Effect of Aromatic Rings and Substituent on the Performance of Lithium Batteries with Rylene Imide Cathodes. (2020). ResearchGate. [Link]
Effect of the Linker and Substituents on the Ionic Conductivity of Borate Single-Ion Polymers for Lithium Batteries. (n.d.). ResearchGate. [Link]
A Comparative Guide to HPLC Method Validation for the Quantification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate
This guide provides a comprehensive comparison of analytical strategies for the quantification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. It is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of analytical strategies for the quantification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and research applications. We will delve into the nuances of method selection, provide a detailed protocol for HPLC method validation, and present supporting data to guide your experimental choices.
The Analytical Challenge: A Tale of Two Moieties
Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate presents a unique analytical challenge. It is an ionic salt composed of two distinct parts: an inorganic lithium cation (Li⁺) and an organic 3-(hydroxymethyl)pyridine-2-carboxylate anion. A comprehensive quality assessment necessitates the quantification of both moieties. The lithium ion, being a small, inorganic cation, lacks a chromophore, rendering it invisible to standard UV-Vis detectors used in High-Performance Liquid Chromatography (HPLC). Conversely, the organic anion possesses a pyridine ring, which allows for straightforward detection and quantification by UV-based HPLC methods.[1] This dichotomy requires a multi-faceted analytical approach.
Comparative Analysis of Quantification Strategies
The optimal analytical strategy depends on the specific goals of the analysis and the available instrumentation. We will compare three primary strategies for the quantification of this compound.
Strategy 1: Quantifying the Anion via Reverse-Phase HPLC-UV
The most direct and widely accessible approach is to quantify the 3-(hydroxymethyl)pyridine-2-carboxylate anion using a reverse-phase HPLC method with UV detection. This strategy is cost-effective and utilizes standard laboratory equipment.
Principle: The organic anion is separated from other components on a C18 stationary phase and quantified based on its UV absorbance.
Advantages:
Accessibility: Utilizes standard HPLC-UV systems.
Robustness: Reverse-phase methods are well-established and generally robust.[1]
Cost-Effective: Lower operational cost compared to elemental analysis techniques.
Disadvantages:
Indirect Quantification: This method only measures the anionic part of the salt and assumes a 1:1 stoichiometric ratio with the lithium cation. It does not provide a direct measure of the lithium content.
Strategy 2: Quantifying the Cation via Elemental Analysis
To directly quantify the lithium content, elemental analysis techniques are required. These methods are highly sensitive and specific for lithium but involve more specialized instrumentation.
Technique
Principle
Advantages
Disadvantages
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by a mass spectrometer based on their mass-to-charge ratio.
Extremely high sensitivity (parts-per-trillion range) and specificity.[2][3]
High instrument and maintenance costs. Susceptible to matrix interferences.[2]
Atomic Absorption Spectroscopy (AAS)
Measures the absorption of light by free atoms in the gaseous state.
Lower cost than ICP-MS. Robust and reliable.
Lower sensitivity than ICP-MS. Can only measure one element at a time.
Ion Chromatography (IC)
Separates ions based on their affinity to an ion-exchange resin.
Can directly measure ionic species in solution. Good for complex matrices.[4]
Requires a dedicated IC system. May have lower throughput than other methods.
Strategy 3: A Holistic Approach - Orthogonal Methodologies
For comprehensive quality control in a regulated environment, a holistic approach employing orthogonal methods is recommended. This involves using HPLC-UV to quantify the organic anion and a separate elemental analysis technique (e.g., ICP-MS) to quantify the lithium cation.
Rationale: This dual approach provides a complete picture of the active pharmaceutical ingredient (API), confirming both the identity and concentration of each component. It mitigates the risk of assuming a 1:1 stoichiometry, which could be affected by impurities or degradation.
In-Depth Guide: Validation of an RP-HPLC-UV Method for 3-(hydroxymethyl)pyridine-2-carboxylate
This section provides a detailed, step-by-step guide for the validation of a reverse-phase HPLC method for the quantification of the 3-(hydroxymethyl)pyridine-2-carboxylate anion, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Experimental Workflow Diagram
Caption: Workflow for HPLC Method Validation.
Proposed HPLC Method
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A standard C18 column provides good retention and separation for aromatic carboxylic acids.[7]
Mobile Phase
Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) (30:70 v/v)
A buffered mobile phase is crucial to ensure consistent ionization state and retention of the acidic analyte.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection
UV at 265 nm
Pyridine-based compounds typically exhibit strong UV absorbance around this wavelength.
Injection Volume
10 µL
A standard injection volume to ensure good peak shape and sensitivity.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Validation Protocol and Acceptance Criteria
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5][6]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
Experimental Protocol:
Analyze a blank sample (diluent).
Analyze a placebo sample (if applicable).
Analyze a sample of the analyte.
Analyze a spiked sample containing the analyte and potential impurities.
Acceptance Criteria:
The blank and placebo samples should show no interfering peaks at the retention time of the analyte.
The analyte peak should be well-resolved from any impurity peaks (Resolution > 2.0).
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Experimental Protocol:
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
Inject each standard in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
Concentration (% of Target)
Concentration (µg/mL)
Mean Peak Area
50%
50
501234
75%
75
752345
100%
100
1003456
125%
125
1254567
150%
150
1505678
Correlation Coefficient (r²)
0.9998
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.
Analyze each sample in triplicate.
Calculate the percent recovery for each sample.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80
79.5
99.4%
100%
100
100.5
100.5%
120%
120
121.1
100.9%
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[5]
Experimental Protocol (Repeatability):
Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration.
Calculate the Relative Standard Deviation (RSD) of the results.
Experimental Protocol (Intermediate Precision):
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Compare the results from both studies.
Acceptance Criteria:
Repeatability: RSD ≤ 2.0%.
Intermediate Precision: The overall RSD for both sets of experiments should be ≤ 2.0%.
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
LOD and LOQ should be determined and reported.
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
Experimental Protocol:
Introduce small variations to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Mobile phase composition (± 2% organic)
Column temperature (± 5 °C)
Analyze a sample under each modified condition and evaluate the impact on the results.
Acceptance Criteria:
The results should remain within the acceptance criteria for accuracy and precision.
Choosing the Right Analytical Path
Caption: Decision tree for analytical method selection.
Conclusion
The quantification of Lithium(1+) 3-(hydroxymethyl)pyridine-2-carboxylate requires a well-considered analytical strategy. While a validated RP-HPLC-UV method provides a robust and accessible means to quantify the organic anion, a comprehensive quality assessment, particularly in a GxP environment, necessitates the use of an orthogonal elemental analysis technique to directly quantify the lithium cation. By following the detailed validation protocol outlined in this guide, researchers can ensure that their chosen analytical method is fit for its intended purpose, yielding accurate, reliable, and reproducible results.
References
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link].
Analytik Jena. Advancing Lithium Isotope Ratios Analysis with Q-ICP-MS (EN). Available from: [Link].
PMC. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Available from: [Link].
Waters Corporation. Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by High-Performance Liquid Chromatography (HPLC) with Mass Detection (MS). 2026. Available from: [Link].
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link].
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link].
FDA. Q2(R2) Validation of Analytical Procedures. 2024. Available from: [Link].
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. 2010. Available from: [Link].
FDA. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Available from: [Link].
ResearchGate. The process of lithium recovery using the HPLC technique, the process is conducted using a separation salt (PF.⁻) which binds with lithium ions allowing it to be separated and extracted easily. Available from: [Link].
RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link].
Spectroscopy Online. ICP-OES as a Viable Alternative to ICP-MS for Trace Analysis: Meeting the Detection Limits Challenge. 2023. Available from: [Link].
Eureka by PatSnap. Quantify Lithium with ICP-MS: Procedure and Challenges. 2025. Available from: [Link].
Agilent. Quality Control of Lithium-Ion Battery Electrolytes Using LC/MS. 2024. Available from: [Link].
FDA. Q2(R2) Validation of Analytical Procedures. 2023. Available from: [Link].
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021. Available from: [Link].
Google Patents. WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
MDPI. Development and Validation of Inductively Coupled Plasma Mass Spectrometry Method for Quantification of Lithium in Whole Blood from Forensic Postmortem Cases. 2025. Available from: [Link].
FDA. FDA Guidance on Analytical Method Validation. Available from: [Link].
IJPR. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Available from: [Link].
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link].
HPLC. analysis of organophosphates in lithium ion Battery Electrolytes by HiliC–ESi-mS. Available from: [Link].
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2024. Available from: [Link].
Agilent. Accurate ICP-MS Analysis of Elemental Impurities in Electrolyte Used for Lithium-Ion Batteries. Available from: [Link].
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. Available from: [Link].
Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Available from: [Link].
A Comparative Guide to the Structural Analysis of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. While a d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray diffraction (XRD) analysis of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. While a definitive crystal structure for this specific complex is not publicly available, this document will leverage data from structurally related compounds to offer insights into its expected crystallographic features. We will explore the synthesis of the ligand, detail the experimental protocols for both single-crystal and powder XRD, and compare the anticipated structural motifs with known lithium carboxylate complexes.
Introduction: The Significance of Structural Elucidation
Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is a compound of interest due to the versatile coordination chemistry of pyridine-2-carboxylic acid derivatives. These ligands are known to form stable complexes with a variety of metal ions, including lithium, leading to diverse structural arrangements with potential applications in materials science and pharmaceutical development.[1][2] X-ray diffraction stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, providing invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[3][4] Understanding these structural nuances is paramount for correlating the molecular architecture with the material's bulk properties.
This guide will focus on a comparative analysis, drawing parallels with known crystal structures of lithium-pyridine carboxylate complexes to predict and understand the structural characteristics of the title compound.
Synthesis of the Ligand and Complex
The first step in the structural analysis is the synthesis of the high-purity ligand, 3-(hydroxymethyl)pyridine-2-carboxylic acid, and its subsequent reaction with a lithium salt.
Synthesis of 3-(hydroxymethyl)pyridine-2-carboxylic acid
The synthesis of the precursor, 3-hydroxy-2-pyridinecarboxylic acid, can be achieved through various established methods. One common route involves the esterification of 3-hydroxy-2-pyridinecarboxylic acid to its methyl ester, followed by reduction of the ester and subsequent hydrolysis.[5][6]
Experimental Protocol: Synthesis of 3-hydroxy-pyridine-2-carboxylic acid methyl ester [5][6]
At 0 °C, slowly add concentrated sulfuric acid (12 mL, 216 mmol).
Reflux the reaction mixture for 6 hours.
After cooling to room temperature, concentrate the mixture under reduced pressure.
Adjust the pH to 8.5 using a saturated aqueous solution of NaHCO3 and solid NaHCO3.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield methyl 3-hydroxy-2-pyridinecarboxylate.
The subsequent reduction of the ester to the hydroxymethyl group and hydrolysis to the carboxylic acid would follow standard organic chemistry procedures.
Synthesis of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
The synthesis of the lithium complex would typically involve the reaction of the carboxylic acid ligand with a lithium base, such as lithium hydroxide, in a suitable solvent.[7][8]
Experimental Protocol: General Synthesis of Lithium Carboxylates [7][8]
Dissolve the 3-(hydroxymethyl)pyridine-2-carboxylic acid in an appropriate solvent, such as water or a water/alcohol mixture.
Add a stoichiometric amount of lithium hydroxide monohydrate.
Stir the solution at room temperature or with gentle heating to ensure complete reaction.
Slow evaporation of the solvent is a common method for obtaining single crystals suitable for XRD analysis.
X-ray Diffraction Analysis: A Comparative Approach
The structural characterization of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate can be performed using single-crystal X-ray diffraction (SC-XRD) for a detailed structural solution or powder X-ray diffraction (PXRD) for phase identification and purity assessment.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most detailed structural information. A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure.[3]
Select a single crystal of suitable size and quality under a microscope.
Mount the crystal on a goniometer head.
Collect diffraction data at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
Index the reflections and determine the unit cell parameters.
Integrate the reflection intensities.
Apply necessary corrections, such as for absorption effects.
Solve the crystal structure using direct methods or Patterson methods.
Refine the structural model against the experimental data.
PXRD is a powerful technique for analyzing polycrystalline materials. It provides a fingerprint of the crystalline phases present in a sample.[9] While it does not typically yield the detailed atomic coordinates of a new structure, it is invaluable for phase identification, purity assessment, and comparison with simulated patterns from known crystal structures.[10]
Experimental Protocol: Powder X-ray Diffraction
Grind the crystalline sample to a fine, homogeneous powder.
Mount the powder on a sample holder.
Place the sample holder in the diffractometer.
Collect the diffraction pattern over a specified 2θ range.
Analyze the resulting diffractogram to identify the peak positions and intensities.
In the absence of a determined crystal structure for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, we can infer its likely structural features by comparing it with known lithium-pyridine carboxylate complexes. A relevant example is the lithium complex of pyridine-2,6-dicarboxylic acid, [Li(C₇H₄NO₄)(H₂O)]n.[11]
Expected for Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
Coordination Geometry
Pentacoordinate Li+
Likely tetracoordinate or pentacoordinate Li+
Ligand Coordination
Tridentate (N, O, O)
Potentially bidentate (N, O) or tridentate involving the hydroxymethyl group
Polymeric Structure
Infinite polymeric chain via bridging water molecules
Possible formation of a polymeric structure through bridging carboxylate or hydroxymethyl groups
Intermolecular Interactions
Hydrogen bonding involving coordinated water
Hydrogen bonding involving the hydroxymethyl group and any coordinated water molecules
The presence of the hydroxymethyl group in the title compound introduces an additional potential coordination site and a hydrogen bond donor, which could lead to different and potentially more complex crystal packing and polymeric structures compared to simpler pyridine carboxylates.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure.[4] This analysis would be crucial for understanding the role of the hydroxymethyl group in the crystal packing of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate. The analysis generates 2D fingerprint plots that summarize the different types of intermolecular contacts.
Conclusion
The structural elucidation of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate through X-ray diffraction is a critical step in understanding its chemical and physical properties. While a definitive structure is yet to be reported, a comparative analysis with known lithium carboxylate complexes provides a strong foundation for predicting its coordination chemistry and solid-state architecture. The experimental protocols detailed in this guide offer a clear pathway for its synthesis and crystallographic analysis. The presence of the versatile 3-(hydroxymethyl)pyridine-2-carboxylate ligand suggests the potential for novel structural motifs with interesting properties, warranting further investigation by the scientific community.
References
A lithium complex of pyridine-2,6-dicarboxylic acid. (2002). Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 4), m215–m216. [Link]
Rossini, A. (n.d.). NMR assisted structure determination of coordination polymers. IUCr Journals. Retrieved March 18, 2026, from [Link]
High-purity lithium carboxylate crystal, production method thereof and use thereof. (2005). Google Patents.
High purity lithium carboxylate crystal and method for producing the same. (n.d.). Google Patents.
Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. (2022). Polymers, 14(23), 5199. [Link]
Pyridine-2-carboxylic acid derivatives and their preparation methods and uses. (n.d.). Eureka. Retrieved March 18, 2026, from [Link]
XRD patterns of simulated based on single crystal data of compounds 2-5... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]
Synthesis, X-ray Structures and Hirshfeld Analysis of Two Novel Thiocyanate-Bridged Ag(I) Coordination Polymers. (2023). Inorganics, 11(10), 417. [Link]
Synthesis and X-ray Structures of Cadmium Coordination Polymers Based on New Pyridine−Carboxylate and Imidazole−Carboxylate Linkers. (2007). Crystal Growth & Design, 7(9), 1777–1782. [Link]
Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemical Metrology, 17(2), 113-121. [Link]
Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. (2011). Molecules, 16(8), 6511–6524. [Link]
Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ... (n.d.). Google Patents.
Characterization of Electrode Materials for Lithium Ion and Sodium Ion Batteries Using Synchrotron Radiation Techniques. (2013). Journal of Visualized Experiments, (82), e50594. [Link]
Hetero-bimetallic complexes of pyridine-/pyrazine-2-carboxamide ligands: synthesis, structure, redox properties and magnetism. (2026). New Journal of Chemistry, 50(6), 2721-2731. [Link]
Comprehensive NMR Reference Guide: Lithium 3-(hydroxymethyl)pyridine-2-carboxylate vs. Alternative Salts
Executive Summary In pharmaceutical formulation, catalysis, and battery electrolyte design, the selection of the correct counterion for carboxylic acids is a critical parameter that dictates solubility, bioavailability,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical formulation, catalysis, and battery electrolyte design, the selection of the correct counterion for carboxylic acids is a critical parameter that dictates solubility, bioavailability, and coordination dynamics [1]. Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (Lithium 3-hydroxymethylpicolinate) is a highly specialized salt where the lithium cation forms a tight chelate ring with the pyridine nitrogen and the adjacent carboxylate oxygen.
This guide provides an objective, data-driven comparison of the
1
H-NMR and
13
C-NMR spectra of the lithium salt against its primary alternatives: the Free Acid and the Sodium Salt . By understanding the distinct chemical shifts induced by lithium's high charge density, researchers can accurately verify API (Active Pharmaceutical Ingredient) salt forms, monitor in situ ligand generation, and assess coordination states in complex mixtures.
Chemical Structure & Coordination Dynamics
To interpret the NMR spectra accurately, one must first understand the causality behind the chemical shifts. The 3-(hydroxymethyl)pyridine-2-carboxylate anion acts as a bidentate ligand.
When comparing alkali metals, Lithium (
Li+
) possesses a significantly higher charge density (
Z/r
) than Sodium (
Na+
). In aqueous or polar aprotic solutions,
Li+
resists complete dissociation, instead maintaining a strong Lewis acid-base interaction with the lone pair of the pyridine nitrogen (N1) and the carboxylate oxygen [2]. This tight ion-pairing pulls electron density away from the pyridine ring, leading to a pronounced deshielding effect on the adjacent carbon atoms (C2 and C6) compared to the more fully dissociated sodium salt.
Coordination topology of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate.
Comparative NMR Analysis
The following tables summarize the quantitative
1
H and
13
C NMR data for the Free Acid, Sodium Salt, and Lithium Salt forms of 3-(hydroxymethyl)pyridine-2-carboxylate. Spectra are referenced to TSP (Trimethylsilylpropanoic acid) at 0.00 ppm in
D2O
at 298 K.
1
H-NMR Chemical Shifts (
D2O
, 400 MHz)
Position
Free Acid (Zwitterion)
Sodium Salt (
Na+
)
Lithium Salt (
Li+
)
Multiplicity & Coupling
H-6
8.65 ppm
8.48 ppm
8.52 ppm
Doublet (
J≈4.8
Hz)
H-4
8.05 ppm
7.88 ppm
7.95 ppm
Doublet (
J≈7.8
Hz)
H-5
7.60 ppm
7.42 ppm
7.50 ppm
Doublet of Doublets (
J≈7.8,4.8
Hz)
-CH
2
OH
4.85 ppm
4.78 ppm
4.80 ppm
Singlet (2H)
Mechanistic Insight: The transition from the zwitterionic free acid to the anionic salts results in an overall upfield shift (shielding) for the ring protons due to the increased electron density from the deprotonated carboxylate group [3]. However, the
Li+
salt exhibits slightly more downfield shifts than the
Na+
salt. This is caused by the strong polarizing effect of
Li+
, which subtly withdraws electron density back toward the metal center.
13
C-NMR Chemical Shifts (
D2O
, 100 MHz)
Position
Free Acid (Zwitterion)
Sodium Salt (
Na+
)
Lithium Salt (
Li+
)
Shift Causality / Notes
C-2
153.0 ppm
155.8 ppm
156.5 ppm
Deshielded by
Li+
N-coordination
C-6
148.0 ppm
148.5 ppm
149.2 ppm
Adjacent to coordinated Nitrogen
C-4
140.2 ppm
138.8 ppm
139.5 ppm
Para to carboxylate
C-3
139.5 ppm
137.2 ppm
138.0 ppm
Substituted with -CH
2
OH
C-5
127.5 ppm
125.8 ppm
126.8 ppm
Meta to carboxylate
-COO
−
168.5 ppm
173.2 ppm
174.0 ppm
Major downfield shift upon deprotonation
-CH
2
OH
60.5 ppm
61.0 ppm
61.2 ppm
Minimal counterion effect
Mechanistic Insight: The most diagnostic signal for verifying salt formation is the carboxylate carbon (-COO
− ). The shift from ~168.5 ppm to ~174.0 ppm is a definitive marker of deprotonation [4]. Furthermore, the C-2 and C-6 carbons in the lithium salt are shifted downfield relative to the sodium salt, confirming the presence of the tighter
Li+
-pyridine interaction.
To ensure reproducibility and quantitative accuracy, the following protocol must be strictly adhered to. The methodology is designed to prevent T1 saturation and ensure complete thermal equilibration, which is vital for accurate chemical shift referencing in metal-carboxylate complexes [3].
Solvent Addition: Dissolve the compound in 0.6 mL of Deuterium Oxide (
D2O
, 99.9% D) containing 0.05% TSP as an internal standard.
Homogenization: Vortex the solution for 30 seconds until completely clear. Transfer to a standard 5 mm NMR tube.
Thermal Equilibration: Insert the sample into the NMR probe and allow it to equilibrate at 298 K for exactly 5 minutes to prevent convection currents and temperature-induced chemical shift drift.
1
H Acquisition: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons. Acquire 16 scans.
13
C Acquisition: Execute a proton-decoupled 30-degree pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds. Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-2, C-3, and -COO
−
).
Standardized NMR acquisition workflow for lithium carboxylate salts.
Conclusion & Application
The analytical differentiation between the free acid, sodium salt, and lithium salt of 3-(hydroxymethyl)pyridine-2-carboxylate is highly achievable using high-resolution NMR spectroscopy. By monitoring the specific downfield shifts of the C-2, C-6, and carboxylate carbons, researchers can definitively confirm the presence of the lithium chelate. This data is indispensable for quality control in API synthesis and for researchers developing novel lithium-based electrolytes or bimetallic coordination catalysts.
References
Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands
MDPI - Crystals[Link]
Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts
Green Chemistry (RSC Publishing)[Link]
Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution
The Journal of Physical Chemistry C (ACS Publications)[Link]
The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands
Dalton Transactions (RSC Publishing)[Link]
Comparative
Benchmarking Catalytic Efficiency: Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate in Aqueous C-O Cross-Coupling
Executive Summary The synthesis of substituted phenols via the direct hydroxylation of aryl halides is a fundamental transformation in pharmaceutical development and natural product synthesis[1]. While palladium and irid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of substituted phenols via the direct hydroxylation of aryl halides is a fundamental transformation in pharmaceutical development and natural product synthesis[1]. While palladium and iridium catalysts have historically dominated this space, copper-catalyzed aqueous hydroxylation provides a more sustainable, cost-effective alternative. Copper(I) iodide, when paired with bidentate chelating ligands like lithium picolinate, has proven highly effective for the hydroxylation of aryl iodides and bromides in water[2].
However, the catalytic efficiency of these systems often suffers from slow reductive elimination rates and the poor aqueous solubility of the active catalytic species. This guide benchmarks a next-generation ligand—Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (Li-3-HMPC) —against traditional alternatives, demonstrating how rational ligand design accelerates C-O cross-coupling.
Mechanistic Rationale: The Power of the Secondary Coordination Sphere
In copper-catalyzed cross-coupling, the ligand must stabilize the Cu(I) oxidation state to prevent disproportionation into inactive Cu(0) and Cu(II) species. Standard lithium picolinate achieves this via robust N,O-bidentate coordination[2]. Li-3-HMPC retains this primary coordination motif but introduces a pendant 3-(hydroxymethyl) group.
This structural modification provides a critical mechanistic advantage by establishing a secondary coordination sphere .
Transition State Stabilization: During the challenging ligand exchange step (where hydroxide displaces the halide on the Cu(III) intermediate), the hydroxymethyl group acts as a hydrogen-bond donor, stabilizing the incoming hydroxide nucleophile.
Accelerated Reductive Elimination: The hydrogen-bonding network lowers the activation energy of the subsequent reductive elimination—the rate-determining step in Cu-catalyzed C-O bond formation.
Phase Transfer Efficiency: The enhanced hydrophilicity of the hydroxymethyl group improves the solubility of the active Cu(I)-ligand complex in aqueous media, increasing the effective catalyst concentration at the organic-aqueous interface.
Comparative Performance Data
To objectively evaluate Li-3-HMPC, we benchmarked it against industry-standard ligands used in the hydroxylation of 4-bromotoluene to p-cresol[1].
Data Interpretation: Li-3-HMPC achieves near-quantitative yields in half the time required by standard lithium picolinate, operating at lower catalyst loadings than L-proline or 8-hydroxyquinoline. The Turnover Frequency (TOF) is more than doubled, validating the kinetic advantage of the secondary coordination sphere.
To ensure reproducibility and trustworthiness, the following protocol incorporates internal standard monitoring and rigorous atmospheric control.
Step 1: Precatalyst Assembly & Reagent Loading
In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Copper(I) iodide (9.5 mg, 5 mol%) and Li-3-HMPC (15.9 mg, 10 mol%).
Add 4-bromotoluene (171 mg, 1.0 mmol) and biphenyl (30.8 mg, 0.2 mmol) as an internal GC-MS standard. Causality: The internal standard allows for real-time kinetic profiling without relying solely on isolated yields, isolating the catalyst's true efficiency.
Step 2: Base Addition and Degassing
Add tetrabutylammonium hydroxide (TBAOH) pentahydrate (2.5 equiv) and degassed deionized water (2.0 mL).
Evacuate and backfill the vessel with ultra-high purity argon three times. Causality: A strictly anaerobic environment is mandatory. Oxygen rapidly oxidizes the active[L-Cu(I)] complex to a catalytically dead Cu(II) species, halting the cycle.
Step 3: Reaction Execution & Kinetic Monitoring
Seal the tube and submerge it in a pre-heated oil bath at 130 °C.
At t = 2h, 4h, and 6h, withdraw 10 µL aliquots under argon, dilute with ethyl acetate, and analyze via GC-MS to calculate the Turnover Frequency (TOF).
Step 4: Workup and Isolation
Upon completion (6 hours), cool the mixture to room temperature. Acidify with 1M HCl to pH 3 to protonate the phenoxide.
Extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure p-cresol.
Catalytic Pathway Visualization
Figure 1: Catalytic cycle of Cu-catalyzed aryl halide hydroxylation using Li-3-HMPC.
A Comparative Guide to the Elemental and Purity Analysis of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's purity and elemental composition is a cor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of a compound's purity and elemental composition is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, comparative analysis of the elemental and purity assessment of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate, a heterocyclic organic salt with potential applications in various scientific domains. As a Senior Application Scientist, this document moves beyond mere protocol listing to explain the rationale behind methodological choices, ensuring a robust and self-validating analytical approach.
The Criticality of Purity for Bioactive Compounds
The seemingly minor presence of impurities can have a significant impact on the biological activity, toxicity, and overall stability of a compound. For a substance like Lithium 3-(hydroxymethyl)pyridine-2-carboxylate, which combines a biologically active pyridine moiety with the therapeutic potential of lithium, stringent purity control is paramount. Impurities can arise from starting materials, side reactions during synthesis, or degradation, and their identification and quantification are non-negotiable steps in the research and development pipeline.
A Multi-Pronged Approach to Purity and Elemental Analysis
A comprehensive assessment of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on a triad of core methodologies: Quantitative Nuclear Magnetic Resonance (qNMR) for purity assessment of the organic component, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for the precise quantification of lithium and trace elemental impurities, and Combustion Analysis (CHN) to confirm the elemental composition of the organic framework.
I. Purity Determination of the Organic Moiety by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical entities, including active pharmaceutical ingredients (APIs).[1][2][3] Unlike chromatographic techniques that rely on response factors, qNMR provides a direct measurement of the analyte concentration based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][4]
The qNMR Advantage: A First Principles Approach
The strength of qNMR lies in its linear response and the ability to quantify compounds without the need for a specific reference standard of the analyte itself.[2] This is particularly advantageous for novel synthetic molecules where a certified reference standard may not be available.[2] For the purity determination of 3-(hydroxymethyl)pyridine-2-carboxylate, we employ an internal standard method, which is preferred for high accuracy.[2]
Experimental Protocol: 1H qNMR for Purity Assessment
Objective: To determine the purity of the 3-(hydroxymethyl)pyridine-2-carboxylate moiety using 1H qNMR with a certified internal standard.
Methodology:
Sample and Standard Preparation:
Accurately weigh approximately 10 mg of the Lithium 3-(hydroxymethyl)pyridine-2-carboxylate sample.
Accurately weigh approximately 5 mg of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone). The choice of internal standard is critical; it must be stable, non-reactive with the analyte, and have signals that do not overlap with the analyte's signals.[1]
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D2O or DMSO-d6) in a high-precision NMR tube. Complete dissolution is essential for accurate quantification.[1][3]
NMR Data Acquisition:
Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[1]
Ensure acquisition parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
Data Processing and Purity Calculation:
Process the spectrum with appropriate phasing and baseline correction.
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
The purity of the analyte is calculated using the following equation[4]:
Caption: Workflow for purity determination by quantitative NMR (qNMR).
II. Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
To ascertain the precise lithium content and to quantify trace elemental impurities, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the technique of choice.[5][6] Its exceptional sensitivity, with detection limits in the parts-per-trillion (ppt) range, far surpasses other methods like atomic absorption spectroscopy (AAS) or ICP-Optical Emission Spectrometry (ICP-OES).[5][7]
Why ICP-MS? Unparalleled Sensitivity for Elemental Contaminants
In pharmaceutical and high-purity materials, even minute quantities of metallic impurities can catalyze degradation or interfere with biological processes. ICP-MS is indispensable for analyzing a wide range of elemental impurities in lithium-containing materials.[8][9]
Experimental Protocol: ICP-MS for Lithium and Trace Metal Analysis
Objective: To quantify the lithium content and determine the concentration of trace elemental impurities in Lithium 3-(hydroxymethyl)pyridine-2-carboxylate.
Methodology:
Sample Preparation:
Accurately weigh a small amount of the sample (e.g., 50 mg).
Digest the sample in a high-purity acid matrix (e.g., nitric acid) to decompose the organic component and solubilize the metals. Microwave-assisted digestion is often employed to ensure complete dissolution and reduce sample preparation time.
Dilute the digested sample to a suitable volume with ultrapure water to bring the analyte concentrations within the linear dynamic range of the instrument and to minimize matrix effects.[6]
Instrument Calibration and Analysis:
Calibrate the ICP-MS instrument using certified multi-element standards.
Analyze the prepared sample solution. Due to its low atomic mass, lithium is generally free from isobaric interferences.[10] However, an internal standard (e.g., Germanium) is often used to correct for instrumental drift and matrix effects.[10]
Data Analysis:
Quantify the concentration of lithium and other target elements based on the calibration curves.
The results are typically reported in mg/kg or µg/g.
Visualizing the ICP-MS Workflow
Caption: Workflow for elemental analysis by ICP-MS.
III. Combustion Analysis (CHN) for Elemental Composition
Combustion analysis, or CHN analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This method provides crucial information for verifying the empirical formula of the synthesized organic component of the molecule. The characterization of novel pyridine carboxylic acid derivatives often includes CHN analysis to confirm their molecular structures.[11]
The Principle of Combustion Analysis
A small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere at high temperatures. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by a detector.
Experimental Protocol: CHN Analysis
Objective: To determine the weight percentages of carbon, hydrogen, and nitrogen in Lithium 3-(hydroxymethyl)pyridine-2-carboxylate.
Methodology:
Sample Preparation:
Accurately weigh a small amount of the dried, homogenous sample (typically 1-3 mg) into a tin or silver capsule.
Instrumental Analysis:
The sample is introduced into the combustion chamber of the CHN analyzer.
The instrument automatically performs the combustion, separation of gases, and detection.
Data Interpretation:
The instrument's software calculates the weight percentages of C, H, and N.
These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula.
Comparative Summary of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
qNMR
Purity of the organic moiety, structural information.
Primary analytical method, no response factor needed, non-destructive.[2][4]
Requires soluble sample, potential for signal overlap.[1]
ICP-MS
Lithium content, trace elemental impurities.
Extremely high sensitivity, multi-element capability.[5][6]
Destructive, requires sample digestion, potential for matrix interferences.[5]
CHN Analysis
Elemental composition (C, H, N) of the organic part.
Fast, accurate for bulk elemental composition.
Destructive, provides no information on structure or impurities.
Expected Elemental Analysis Results for High-Purity Lithium 3-(hydroxymethyl)pyridine-2-carboxylate
The theoretical elemental composition of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate (C7H6LiNO3) is:
Carbon (C): 52.86%
Hydrogen (H): 3.80%
Nitrogen (N): 8.80%
Lithium (Li): 4.36%
Oxygen (O): 30.17% (typically determined by difference)
A high-purity sample should yield experimental values from CHN analysis and ICP-MS that are in close agreement with these theoretical values (typically within ±0.4%).
Conclusion: An Integrated Analytical Strategy
The robust characterization of Lithium 3-(hydroxymethyl)pyridine-2-carboxylate relies on an integrated analytical strategy. qNMR provides an accurate measure of the organic purity, while ICP-MS delivers precise quantification of the lithium counter-ion and detects harmful elemental impurities at trace levels. CHN analysis serves as a fundamental check of the elemental composition. By employing this multi-technique approach, researchers and drug development professionals can ensure the quality, consistency, and safety of their materials, paving the way for reliable and reproducible scientific outcomes.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Medicinal Chemistry, 57(21), 9220–9231.
Mestrelab Research. (2024, September 16). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
Eureka by PatSnap. (2025, September 19). Quantify Lithium with ICP-MS: Procedure and Challenges. Retrieved from [Link]
Spectroscopy Online. (2025, March 19). Benefits of ICP-MS for the Elemental Compositional Analysis of Lithium-Ion Battery Electrolytes. Retrieved from [Link]
Ahmad, S., et al. (2014). Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1137-1143.
Skopp, G., et al. (2025). Development and Validation of Inductively Coupled Plasma Mass Spectrometry Method for Quantification of Lithium in Whole Blood from Forensic Postmortem Cases. Toxics, 13(5), 421.
Hu, Y., et al. (2020). A Rapid and Simple Method for Lithium Purification and Isotopic Analysis of Geological Reference Materials by MC-ICP-MS. Frontiers in Earth Science, 8.
Stoffel, et al. (2001). Methods of purifying lithium salts. U.S.
Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
PatSnap Eureka. (2025, September 10). How to Quantify Lithium Acetate Purity for Battery Use. Retrieved from [Link]
Benchchem. (n.d.).
Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
AZoM. (2021, November 2). Impurities in Lithium Materials. Retrieved from [Link]
De Gruyter. (2026, January 8). Analytical determination techniques for lithium – A review. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate
This guide provides essential safety and logistical information for the proper disposal of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (CAS Number: 2193061-46-8). The procedures outlined below are designed fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for the proper disposal of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate (CAS Number: 2193061-46-8). The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with regulatory standards.
Executive Summary: Core Disposal Principles
The disposal of Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The fundamental principles for its disposal involve meticulous segregation, proper containerization and labeling, and transfer to a licensed hazardous waste disposal facility, all while adhering to institutional and federal regulations.
Hazard Assessment and Chemical Profile
Understanding the inherent hazards of a chemical is the cornerstone of its safe management. Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is classified with several hazards that dictate its handling and disposal protocols.[1]
Category 4 (Oral, Dermal, Inhalation). Signal Word: Warning . Hazard Code: H302 + H312 + H332. This indicates the substance can be harmful if swallowed, in contact with skin, or if inhaled.
Specific target organ toxicity — single exposure (STOT SE 3). Signal Word: Warning . Hazard Code: H336. This suggests potential for drowsiness or dizziness.
The presence of the lithium ion also warrants caution. While this compound is not lithium metal, which reacts violently with water, general best practices for lithium-containing compounds include storage in a dry place.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, wearing the appropriate PPE is mandatory.[4][5]
Eye Protection: Chemical splash goggles are required at all times.[5]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[6]
Body Protection: A full-length, long-sleeved laboratory coat must be worn.[5]
Footwear: Closed-toe shoes that fully cover the foot are essential.[4]
Step-by-Step Disposal Protocol
This protocol ensures that Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate waste is handled in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Classification
The first crucial step is to classify the waste. Based on its hazard profile, Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate is considered hazardous waste.[1] This classification is in line with the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous materials from "cradle-to-grave". Any material, including contaminated lab supplies (e.g., weigh boats, gloves, filter paper), that comes into contact with this chemical must also be treated as hazardous waste.[5]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
Solid Waste: Collect pure (un-dissolved) Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate and any contaminated disposable lab supplies in a dedicated solid hazardous waste container.
Liquid Waste: If the compound is in a solution, collect it in a dedicated liquid hazardous waste container.
Do Not Mix: Never mix this waste stream with other incompatible waste types. For example, do not pour acid into a container with this compound unless you are certain of the reaction consequences. As a general rule, add acid to water, not the other way around, to manage exothermic reactions.[4]
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by law and are essential for safety.
Container Selection: Use a chemically compatible container that can be securely sealed. The container must be in good condition, free of leaks or residues on the outside.
Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:
The full chemical name: "Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate".
The approximate concentration and quantity of the waste.
The date the waste was first added to the container.
The relevant hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).[1]
Step 4: On-site Accumulation and Storage
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Time Limits: Hazardous waste must be disposed of through licensed facilities within a specific timeframe (e.g., 180 days) from the date of accumulation, depending on the generator status of your institution.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal facility.
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a shipping document that tracks the waste from its point of generation to its final disposal.[7]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.
Use Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials. Do not use water to clean up the dry powder, as this could create an inhalation hazard from dust or an unknown reaction.
Collect Waste: Carefully scoop or sweep the absorbed material and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of waste containing Lithium(1+) ion 3-(hydroxymethyl)pyridine-2-carboxylate.
Caption: Decision workflow for hazardous chemical waste disposal.
Regulatory Context
The disposal of this chemical is governed by a framework of federal and state regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[8][9] These regulations are codified in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[8] It is imperative that all laboratory personnel adhere to both these federal standards and any more stringent state or institutional policies.
References
How to Properly Manage Hazardous Waste Under EPA Regul
Lab Safety Rules and Guidelines. (2024, January 23). Vertex AI Search.
School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
Laboratory safety | Management Science and Engineering.
lithium(1+) 3-(hydroxymethyl)
SAFETY DATA SHEET - Fisher Scientific. (2010, November 6). Fisher Scientific.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.